Benzyl-PEG4-amine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYODTXXMZZZHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728287 | |
| Record name | 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-76-5 | |
| Record name | 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyl-PEG4-amine chemical properties and structure
An In-depth Technical Guide to Benzyl-PEG4-amine: Properties, Structure, and Applications
Introduction
This compound is a bifunctional, monodisperse polyethylene (B3416737) glycol (PEG) derivative widely utilized in chemical biology, drug development, and materials science.[1] It incorporates three key chemical motifs: a terminal primary amine (NH2), a tetraethylene glycol (PEG4) spacer, and a benzyl (B1604629) (Bn) protecting group.[1][2] This unique architecture makes it an invaluable tool for researchers. The benzyl group provides hydrophobicity and stability while serving as a protecting group for the terminal hydroxyl, the hydrophilic PEG4 spacer enhances aqueous solubility and reduces steric hindrance, and the primary amine provides a reactive handle for covalent modification.[1][3][4]
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of this compound, with a focus on its role as a versatile linker in the synthesis of complex bioconjugates and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
This compound, systematically named 1-phenyl-2,5,8,11-tetraoxatridecan-13-amine, possesses a well-defined structure that dictates its chemical reactivity and physical properties.[5] The primary amine is a nucleophilic group that readily reacts with electrophiles such as activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.[4][6] The benzyl ether is chemically stable under many conditions but can be cleaved via hydrogenolysis to reveal a primary alcohol, enabling further functionalization if desired.[4][6]
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 86770-76-5 | [5] |
| Molecular Formula | C₁₅H₂₅NO₄ | [5] |
| Molecular Weight | 283.37 g/mol | [5] |
| Exact Mass | 283.1800 u | [5] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.061 ± 0.06 g/cm³ | |
| Purity | >95% | [5] |
| Solubility | Soluble in organic solvents like DMSO, DMF, DCM | [7][8] |
| Storage Conditions | Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C. Keep dry and protected from light. | [5] |
| SMILES | NCCOCCOCCOCCOCC1=CC=CC=C1 | [5] |
| InChI Key | IYODTXXMZZZHEJ-UHFFFAOYSA-N | [5] |
Core Applications: PROTAC Linker Chemistry
A primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. In this context, this compound functions as a component of the linker that connects the E3 ligase-binding moiety to the target protein-binding ligand. The length and chemical nature of the PEG linker are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Visualization: PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of a PROTAC, showcasing how it induces the degradation of a target protein.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Benzyl-PEG-amine | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Benzyl-PEG7-amine, 868594-43-8 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Amino-PEG4-benzyl ester, 1351397-21-1 | BroadPharm [broadpharm.com]
Benzyl-PEG4-amine: A Versatile Linker in Advanced Biomedical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzyl-PEG4-amine is a bifunctional molecule that has become an important tool in biomedical research, particularly in the fields of drug delivery, bioconjugation, and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). Its unique structure, combining a hydrophobic benzyl (B1604629) group, a hydrophilic polyethylene (B3416737) glycol (PEG) chain, and a reactive amine group, provides a versatile platform for linking different molecular entities. This guide delves into the core applications of this compound, providing insights into its use and presenting the information in a structured format for clarity and practical application.
Core Principles and Chemical Properties
This compound is a member of the polyethylene glycol (PEG) derivatives family.[1] Its structure is key to its functionality in research:
-
Benzyl Group: This component lends hydrophobicity and stability to the molecule.[1] It can also function as a protecting group for an alcohol, which can be selectively removed (de-benzylated) to reveal a hydroxyl group for further chemical modifications.[2][3]
-
PEG4 Chain: The tetra-ethylene glycol spacer is hydrophilic, which imparts water solubility to the molecules it is conjugated to.[1] This is crucial for improving the pharmacokinetic properties of drugs and reducing immunogenicity.[1][4]
-
Amine Group: The terminal primary amine is a versatile functional group that readily reacts with a variety of other chemical moieties, most commonly carboxylic acids and their activated esters (like NHS esters), to form stable amide bonds.[1][5] This reactivity is the foundation of its utility as a linker.[5]
Key Applications in Research
The primary application of this compound is as a chemical linker to connect two or more different molecules. This has proven particularly valuable in the design of complex therapeutic and diagnostic agents.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery (the ubiquitin-proteasome system) to selectively eliminate disease-causing proteins.[6][7] A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[6][7]
This compound and its derivatives are frequently used as components of the linker in PROTAC synthesis.[5][6][7][8][9][10] The PEG chain in the linker is not just a spacer; its length and composition can significantly impact the efficacy of the resulting PROTAC by influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilicity of the PEG chain also enhances the overall solubility and cell permeability of the PROTAC molecule.[10]
References
- 1. Benzyl-PEG-amine | AxisPharm [axispharm.com]
- 2. Benzyl PEG, Benzyl linkers - ADC Linkers | AxisPharm [axispharm.com]
- 3. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]
- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 5. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Benzyl PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
Benzyl-PEG4-amine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG4-amine, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core properties, its application in targeted protein degradation, and provide exemplary experimental protocols.
Core Properties of this compound
This compound is a heterobifunctional linker belonging to the polyethylene (B3416737) glycol (PEG) class of molecules. Its structure incorporates a benzyl-protected hydroxyl group and a terminal primary amine, connected by a four-unit PEG chain. This composition imparts a balance of hydrophilicity and a reactive handle for conjugation.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 86770-76-5 | [1] |
| Molecular Weight | 283.37 g/mol | [1] |
| Exact Mass | 283.1800 | [1] |
| Chemical Formula | C₁₅H₂₅NO₄ | [1] |
| Purity | >95% (lot-specific) | [1] |
| Appearance | Liquid or Oil | [2] |
| Storage (Short Term) | 0 - 4 °C (days to weeks) | [1] |
| Storage (Long Term) | -20 °C (months to years) | [1] |
| Shipping Conditions | Ambient temperature | [1] |
Synonyms: 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine, 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanamine, BnO-PEG3-CH2CH2NH2.[1]
Role in PROTAC Development
PROTACs are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule typically consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[5]
The linker is a critical component that influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] PEG-based linkers, such as this compound, are frequently employed due to several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the entire PROTAC molecule.[2][6]
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for achieving the correct spatial orientation of the POI and the E3 ligase, which is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][6]
-
Synthetic Versatility: The terminal amine group of this compound provides a reactive handle for conjugation to a ligand, typically through the formation of a stable amide bond.[7]
PROTAC Mechanism of Action: A Signaling Pathway
The mechanism of action of a PROTAC involves several key steps, leading to the degradation of the target protein. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[4][6]
Caption: The PROTAC mechanism of action, leading to targeted protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. Below is a generalized protocol for the amide coupling of this compound to a carboxylic acid-containing ligand for a protein of interest (POI).
Materials:
-
This compound
-
Carboxylic acid-functionalized POI ligand (POI-COOH)
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC)[3]
-
Tertiary amine base (e.g., DIPEA)[3]
-
Anhydrous solvent (e.g., DMF or DCM)
-
Reaction monitoring tools (TLC or LC-MS)
-
Purification system (preparative HPLC or flash column chromatography)
-
Characterization instruments (LC-MS and NMR)
Experimental Workflow:
Caption: A general workflow for the synthesis of a PROTAC intermediate.
Detailed Protocol:
-
Activation of the POI Ligand:
-
Amide Coupling Reaction:
-
To the activated POI ligand solution, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent.
-
Add a tertiary amine base, such as DIPEA (3.0 equivalents), to the reaction mixture.[3]
-
Allow the reaction to proceed at room temperature with stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3]
-
-
Workup and Extraction:
-
Purification:
-
Purify the crude product by preparative HPLC or flash column chromatography to obtain the desired POI-linker conjugate.[3]
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.[3]
-
This resulting conjugate can then be further modified. For instance, the benzyl (B1604629) protecting group can be removed via hydrogenolysis to reveal a hydroxyl group, which can then be used for subsequent conjugation to an E3 ligase ligand.[7]
Conclusion
This compound is a valuable and versatile linker in the rapidly advancing field of targeted protein degradation. Its well-defined structure, favorable physicochemical properties, and synthetic tractability make it a key component in the rational design and synthesis of potent and effective PROTAC therapeutics. This guide provides foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their research endeavors.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Synthesis and Purification of Benzyl-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Benzyl-PEG4-amine, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and the development of novel therapeutics such as PROteolysis TArgeting Chimeras (PROTACs). The document details plausible synthetic routes, including reductive amination and direct alkylation, along with robust purification protocols. Quantitative data from analogous reactions are summarized to provide practical benchmarks. Detailed experimental procedures and visualizations of the synthetic and purification workflows are included to facilitate laboratory implementation.
Introduction
This compound is a polyethylene (B3416737) glycol (PEG) linker characterized by a benzyl (B1604629) group at one terminus and a primary amine at the other, connected by a discrete PEG chain of four ethylene (B1197577) glycol units. The benzyl group imparts hydrophobicity and can serve as a stable protecting group or a structural element for specific molecular interactions. The terminal primary amine provides a reactive handle for conjugation to various molecules, including proteins, peptides, and small-molecule drugs, through amide bond formation or other amine-specific chemistries. The hydrophilic PEG spacer enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugates. This guide outlines reliable methods for the synthesis and purification of this versatile linker.
Synthetic Routes
Three primary synthetic strategies are presented for the synthesis of this compound. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: Reductive Amination of Benzaldehyde (B42025) with Amino-PEG4-alcohol
This is a straightforward and widely used method for the formation of secondary amines. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.
Route 2: Direct Benzylation of a Mono-protected PEG4-diamine
This route involves the direct alkylation of a PEG linker containing a single free amine, with the other amine being protected, typically with a tert-butyloxycarbonyl (Boc) group. This strategy offers good control and avoids over-alkylation.
Route 3: Synthesis from Benzyl-PEG4-azide
This method involves the reduction of an azide (B81097) to a primary amine. The azide precursor can be synthesized from the corresponding alcohol or halide. This route is efficient and avoids the use of benzylating agents that can be lachrymatory.
Data Presentation
The following tables summarize typical quantitative data for the key reactions involved in the synthesis of this compound. The data is derived from analogous reactions reported in the literature for similar PEGylated compounds, as specific data for this compound is not widely published.
Table 1: Summary of Synthetic Route Efficiencies
| Route | Key Reaction | Starting Material | Typical Yield (%) | Purity (%) |
| 1 | Reductive Amination | Amino-PEG4-alcohol | 70-90 | >95 |
| 2 | Benzylation of Amine | Boc-NH-PEG4-amine | 80-95 | >95 |
| 3 | Azide Reduction | Benzyl-PEG4-azide | >90 | >95 |
Table 2: Purification Parameters
| Purification Method | Stationary Phase | Mobile Phase / Eluent | Typical Recovery (%) |
| Column Chromatography | Silica (B1680970) Gel | Dichloromethane (B109758)/Methanol (B129727) with 1% Triethylamine (B128534) | 80-90 |
| Preparative HPLC | C18 | Acetonitrile/Water with 0.1% Trifluoroacetic Acid | >90 |
| Liquid-Liquid Extraction | N/A | Dichloromethane/Water | >95 |
Experimental Protocols
4.1. Synthesis Route 1: Reductive Amination
Step 1: Synthesis of Amino-PEG4-alcohol
This starting material is commercially available.
Step 2: Reductive Amination of Benzaldehyde
-
Dissolve Amino-PEG4-alcohol (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous methanol.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the stirring solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.
-
Stir for 30 minutes, then basify with 1 M NaOH to pH > 10.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4.2. Synthesis Route 2: Direct Benzylation
Step 1: Synthesis of Boc-NH-PEG4-OH
This starting material is commercially available.
Step 2: Conversion of Hydroxyl to Amine to give Boc-NH-PEG4-amine
-
Convert the terminal hydroxyl group of Boc-NH-PEG4-OH to a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base like triethylamine.
-
Displace the leaving group with an azide (e.g., using sodium azide in DMF).
-
Reduce the azide to a primary amine using a reducing agent such as triphenylphosphine (B44618) (Staudinger reaction) or by catalytic hydrogenation to yield Boc-NH-PEG4-amine.
Step 3: Benzylation of Boc-NH-PEG4-amine
-
Dissolve Boc-NH-PEG4-amine (1.0 eq) and benzyl bromide (1.1 eq) in anhydrous acetonitrile.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product to obtain Boc-NH-PEG4-Bn.
Step 4: Deprotection of the Boc Group
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a small amount of dichloromethane and precipitate the product by adding cold diethyl ether to obtain the TFA salt of this compound.
-
The free amine can be obtained by neutralization with a mild base.
4.3. Purification Protocol: Column Chromatography
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., dichloromethane).
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). To prevent streaking of the amine on the silica, it is recommended to add 1% triethylamine to the eluent system.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualizations
The Multifaceted Role of the Benzyl Group in Benzyl-PEG4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and drug delivery, the strategic selection of linker molecules is paramount to the success of novel therapeutics and research tools. Benzyl-PEG4-amine, a heterobifunctional linker, has emerged as a valuable component in the design of complex biomolecular architectures. This technical guide provides an in-depth exploration of the function of the benzyl (B1604629) group within this molecule, offering insights into its role as a protecting group, a modulator of physicochemical properties, and a participant in specific molecular interactions. This document will detail the chemical properties, synthesis, and applications of this compound, supported by experimental protocols and quantitative data to inform laboratory practice.
Core Functions of the Benzyl Group in this compound
The benzyl group (Bn), a C6H5CH2– moiety, imparts several critical functionalities to the this compound linker. Its primary roles can be categorized as follows:
-
Protecting Group for the Hydroxyl Terminus: The most crucial function of the benzyl group in this context is to serve as a stable and reliable protecting group for the terminal hydroxyl group of the tetraethylene glycol (PEG4) chain.[1][2] This protection is essential during conjugation reactions where the primary amine of the linker is intended to react with a target molecule, such as a protein, peptide, or small molecule drug.[1] By masking the hydroxyl group, the benzyl ether linkage prevents unwanted side reactions, ensuring the specific formation of the desired conjugate via the amine terminus.
-
Modulation of Hydrophobicity: The aromatic and nonpolar nature of the benzyl group significantly increases the hydrophobicity of the otherwise hydrophilic PEG chain.[3][4] This modulation of the linker's overall polarity can be advantageous in several applications. For instance, in the context of Proteolysis Targeting Chimeras (PROTACs), adjusting the hydrophobicity of the linker can influence cell permeability and the formation of the productive ternary complex between the target protein and the E3 ligase.[4][5]
-
Stability and Inertness: The benzyl ether linkage is chemically robust and stable under a wide range of reaction conditions, including mildly acidic and basic environments, making it compatible with many standard bioconjugation protocols.[6][7] This stability ensures the integrity of the linker throughout the synthesis and purification of the bioconjugate.
-
Specific Molecular Interactions: In advanced applications such as PROTAC design, the aromatic ring of the benzyl group can engage in specific non-covalent interactions, such as π-π stacking.[8] For example, a benzyl group within a PROTAC linker has been shown to form a π-stacking interaction with a tyrosine residue (Y98) in the von Hippel-Lindau (VHL) E3 ligase, which can contribute to the stability and conformation of the ternary complex.[8]
-
Facilitation of Purification: The increased hydrophobicity imparted by the benzyl group can aid in the purification of intermediates during synthesis using techniques like reversed-phase chromatography.
Physicochemical and Stability Data
The stability of the benzyl ether linkage is a critical parameter in the design of experiments and the handling of this compound and its conjugates. The following table summarizes key stability data.
| Parameter | Condition | Stability of Benzyl Ether Linkage | Citation(s) |
| Chemical Stability | |||
| Acidic pH | Strong acids | Cleavable | [7] |
| Mildly acidic (pH 4-6) | Generally stable | [6] | |
| Basic pH | Strong bases | Generally stable | [7] |
| Mildly basic (pH 8-10) | Stable | [6] | |
| Deprotection Conditions | |||
| Catalytic Hydrogenolysis | H2, Pd/C | Cleavable | [1] |
| Oxidative Cleavage | DDQ, CAN | Cleavable | [7] |
| Enzymatic Stability | |||
| Proteases/Esterases | Physiological conditions | Generally stable | [9] |
| Etherases | Specific enzymes (e.g., from Sphingobium sp.) | Potentially cleavable | [8] |
| Storage Stability | |||
| Solid | -20°C, desiccated | > 2 years | [6] |
| Solution in dry organic solvent | -20°C | Up to 1 month | [6] |
| -80°C | Up to 6 months | [6] |
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
-
Monobenzylation of tetraethylene glycol.
-
Activation of the terminal hydroxyl group (e.g., tosylation).
-
Nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or phthalimide (B116566) followed by hydrolysis).
Detailed Protocol (Adapted from similar syntheses[10]):
Step 1: Monobenzylation of Tetraethylene Glycol
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C under an inert atmosphere (argon or nitrogen), add tetraethylene glycol (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.0 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (B109758) (DCM), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate O-benzyl-tetraethylene glycol.
Step 2: Tosylation of the Terminal Hydroxyl Group
-
Dissolve the purified O-benzyl-tetraethylene glycol (1.0 eq) in anhydrous DCM and pyridine (B92270) (2.0 eq) at 0°C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylated intermediate.
Step 3: Amination
-
Dissolve the tosylated intermediate in a solution of ammonia in methanol (B129727) (e.g., 7N).
-
Stir the reaction in a sealed vessel at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess ammonia.
-
Dry the organic layer and concentrate to obtain this compound. Purify by column chromatography if necessary.
Conjugation of this compound to a Carboxylic Acid-Containing Peptide using EDC/NHS Chemistry
This protocol describes the coupling of the primary amine of this compound to a peptide containing a carboxylic acid group (e.g., at the C-terminus or on an acidic amino acid side chain).
Materials:
-
This compound
-
Peptide with a free carboxyl group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification: Reversed-phase HPLC or size-exclusion chromatography
Protocol:
-
Peptide Preparation: Dissolve the peptide in the Coupling Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxylic Acid: In a separate tube, dissolve the peptide in Activation Buffer. Add EDC (5-10 molar excess over the peptide) and NHS (5-10 molar excess). Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
Conjugation: Add this compound (10-20 molar excess over the peptide) to the activated peptide solution. Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: (Optional) Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS-ester.
-
Purification: Purify the conjugate using reversed-phase HPLC or a desalting column to remove excess reagents and unreacted starting materials.
-
Characterization: Confirm the successful conjugation and purity of the product by MALDI-TOF mass spectrometry and analytical HPLC.
Deprotection of the Benzyl Group
Method 1: Catalytic Hydrogenolysis
-
Dissolve the benzyl-protected conjugate in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w of the conjugate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 4-24 hours, monitoring the reaction progress by HPLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
Method 2: Oxidative Cleavage with DDQ
Caution: DDQ is toxic and should be handled in a fume hood.
-
Dissolve the benzyl-protected compound in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Cool the solution to 0°C.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.5-2.5 equivalents per benzyl group).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations of Workflows and Pathways
Logical Workflow for this compound Synthesis and Conjugation
References
- 1. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]
- 2. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-Triggered Colorimetric Hydrophobic Benzyl Alcohols for Soluble Tag-Assisted Liquid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of hydrophobicity and electrophilicity descriptors in mechanistically-based QSARs for toxicological endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the precise engineering of bioconjugates is paramount to achieving desired efficacy and safety profiles. Among the critical components in bioconjugate design, the linker or spacer molecule plays a multifaceted role, influencing solubility, stability, pharmacokinetics, and biological activity. This technical guide provides a comprehensive examination of the tetraethylene glycol (PEG4) spacer, a discrete and hydrophilic linker that has become a cornerstone in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other complex biologics. Through a detailed analysis of its physicochemical properties, a summary of quantitative data, and explicit experimental protocols, this guide serves as a vital resource for researchers aiming to harness the full potential of the PEG4 spacer in their bioconjugation strategies.
Core Principles of the PEG4 Spacer in Bioconjugate Design
The utility of a PEG4 spacer in bioconjugation stems from its unique combination of hydrophilicity, defined length, and biocompatibility. Comprising four repeating ethylene (B1197577) glycol units, the PEG4 moiety imparts several advantageous properties to the final bioconjugate.
Key Advantages:
-
Enhanced Hydrophilicity: Many potent therapeutic payloads, such as cytotoxic agents used in ADCs, are highly hydrophobic. This inherent hydrophobicity can lead to aggregation of the bioconjugate, poor solubility in aqueous buffers, and rapid clearance from circulation. The incorporation of a hydrophilic PEG4 spacer counteracts this hydrophobicity, improving the overall solubility and formulation stability of the bioconjugate.[1][2]
-
Reduced Aggregation: By increasing the hydrophilicity of the conjugate, the PEG4 spacer mitigates the propensity for aggregation, a critical quality attribute that can impact manufacturing, stability, and immunogenicity.[1][3]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG spacer creates a "hydration shell" around the bioconjugate.[1] This can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and potentially increased accumulation in the target tissue.[4][5]
-
Defined Spacer Length: Unlike polydisperse PEG polymers, a discrete PEG4 linker provides a precise and homogenous spacer length, which is approximately 24.6 angstroms for an SM(PEG)4 crosslinker.[6] This uniformity is crucial for consistent batch-to-batch synthesis and predictable biological activity, simplifying analytical characterization and regulatory submissions.[1]
-
Biocompatibility and Low Immunogenicity: Polyethylene glycol is well-established as a biocompatible and non-immunogenic molecule, reducing the risk of adverse immune responses against the linker itself.[1]
Quantitative Impact of PEG4 Spacers in Bioconjugation
The choice of spacer length is a critical optimization parameter in bioconjugate design. The following tables summarize quantitative data from various studies, comparing the performance of bioconjugates with PEG4 spacers to those with other linker lengths or no PEG spacer.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | General Trend & References |
| PEGylated (PEG4) | MMAE | HER2+ (NCI-N87) | 1.8 | Shorter PEG linkers often maintain high in vitro potency.[7] |
| PEGylated (PEG10K) | MMAE | HER2+ (NCI-N87) | 40.5 | Longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, potentially due to steric hindrance.[7] |
| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50 | Provides a baseline for comparison of non-PEGylated linkers.[7] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Direct comparison across different studies should be made with caution.
Table 2: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
| Linker Length | Typical DAR Achieved | Key Findings & References |
| No PEG Linker | Variable, often lower with hydrophobic payloads | Hydrophobic interactions can lead to aggregation and lower conjugation efficiency. |
| Short PEG (e.g., PEG4) | Generally allows for higher and more consistent DAR (e.g., ~2.5) | The hydrophilic PEG spacer improves the solubility of the payload-linker complex, facilitating a more efficient conjugation process. Intermediate PEG lengths (PEG6, PEG8, PEG12) have shown even higher drug loading efficiencies in some cases (DAR ~3.7-5.0).[8] |
| Long PEG (e.g., PEG24) | Can sometimes result in lower drug loading (e.g., ~3.0) | The optimal PEG length for maximizing DAR can be dependent on the specific antibody, payload, and conjugation chemistry.[8] |
Table 3: Effect of PEG Spacer Length on Pharmacokinetic Parameters
| Linker Length | Clearance Rate | Half-Life | Key Findings & References |
| Short (e.g., PEG2-PEG4) | Faster | Shorter | ADCs with shorter PEG linkers tend to have faster clearance rates compared to those with longer PEG chains.[1][5] |
| Intermediate (e.g., PEG8-PEG12) | Slower | Longer | A plateau in pharmacokinetic improvement is often reached with intermediate-length PEG spacers.[1][5] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly Slower | Significantly Longer | Longer PEG chains can dramatically increase the hydrodynamic radius, leading to a significant extension of the circulation half-life.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and characterization of bioconjugates incorporating a PEG4 spacer.
Two-Step Antibody Conjugation using a Heterobifunctional PEG4 Crosslinker (e.g., SM(PEG)4)
This protocol describes the conjugation of a thiol-containing payload to the lysine (B10760008) residues of an antibody.
Figure 1: Workflow for a two-step antibody conjugation using a heterobifunctional PEG4 linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 2-10 mg/mL.
-
Heterobifunctional Crosslinker (e.g., SM(PEG)4) dissolved in an organic solvent like DMSO to a stock concentration of 10-20 mM.
-
Thiol-containing payload (drug, dye, etc.).
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Quenching buffer (e.g., 1M Tris, pH 8.0) - optional.
Procedure:
Step A: Activation of Antibody with Crosslinker
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.
-
Add a 10- to 50-fold molar excess of the SM(PEG)4 crosslinker solution to the antibody solution.[9] The optimal molar ratio should be determined empirically.[9]
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[9]
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.[9]
Step B: Conjugation to Thiol-Containing Payload
-
Immediately combine the desalted, maleimide-activated antibody with the thiol-containing payload. The molar ratio will depend on the desired final DAR.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
(Optional) The reaction can be quenched by adding a thiol-containing reagent like cysteine or by adding a quenching buffer.
-
Purify the final ADC conjugate using a suitable method such as size-exclusion chromatography (SEC-HPLC) or dialysis to remove unreacted payload and other small molecules.
In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo)
This assay determines the potency (IC50) of the PEG4-containing bioconjugate on target cells.
Figure 2: General workflow for an in vitro cytotoxicity assay.
Procedure:
-
Cell Plating: Seed antigen-positive (target) and antigen-negative (non-target) cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the PEG4-ADC and appropriate controls (e.g., unconjugated antibody, free payload) in complete cell culture medium. Replace the existing medium in the wells with the ADC dilutions.[10]
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72-96 hours.[9]
-
Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[9]
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, shake to induce lysis, and incubate for a short period to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software package.[10]
Plasma Stability Assay
This assay evaluates the stability of the bioconjugate in plasma, which is crucial for predicting its in vivo performance.
Figure 3: Workflow for assessing ADC stability in plasma.
Procedure:
-
Incubation: Incubate the PEG4-bioconjugate in human or mouse plasma at a concentration of approximately 1 mg/mL at 37°C. Include a buffer control to assess inherent stability.[4]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 144 hours).
-
Sample Processing: Isolate the bioconjugate from the plasma samples using immunoaffinity capture, such as with Protein A magnetic beads.
-
Analysis: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Hydrophobic Interaction Chromatography (HIC-HPLC) to quantify the amount of intact bioconjugate and determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR indicates premature drug deconjugation.[4]
-
Data Interpretation: A stable bioconjugate will show minimal loss in the average DAR over the time course.
Application in PROTACs and Other Bioconjugates
The utility of the PEG4 spacer extends beyond ADCs. In the rapidly evolving field of PROTACs, the linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of the ternary complex formation and subsequent target degradation. PEG4 linkers are frequently employed in PROTAC design to:
-
Improve Solubility: PROTACs are often large molecules with poor aqueous solubility. The inclusion of a PEG4 spacer enhances their solubility and cell permeability.
-
Optimize Ternary Complex Formation: The length and flexibility of the linker are crucial for allowing the target protein and E3 ligase to come together in a productive orientation. The defined length of the PEG4 spacer allows for systematic optimization of this distance.
A common synthetic route for a PEG4-containing PROTAC involves the use of a bifunctional PEG4 linker, for example, an amine-PEG4-acid, which can be sequentially coupled to the E3 ligase ligand and the target protein binder through amide bond formation.[11]
Conclusion
The PEG4 spacer is a versatile and powerful tool in the field of bioconjugation. Its discrete length, hydrophilicity, and biocompatibility provide a favorable balance of properties that can significantly enhance the developability and therapeutic potential of complex biologics. By improving solubility, reducing aggregation, and favorably modulating pharmacokinetic properties, the PEG4 spacer helps to overcome many of the challenges associated with the delivery of potent but often hydrophobic therapeutic agents. The quantitative data and detailed protocols provided in this guide underscore the importance of rational linker design and offer a practical framework for researchers to effectively incorporate the PEG4 spacer into their next generation of biotherapeutics. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of well-defined linkers like PEG4 will remain a critical element in the successful translation of novel bioconjugates from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Benzyl-PEG4-amine as a Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly evolving landscape of targeted therapeutics, particularly in the domains of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker moiety connecting the targeting element to the effector molecule is of paramount importance. The Benzyl-PEG4-amine linker has emerged as a versatile and frequently utilized component in the design of these sophisticated therapeutic agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a linker, detailing its structural contributions to the overall efficacy of the conjugate. The guide will delve into its role in facilitating the formation of stable and productive ternary complexes in PROTACs, its impact on physicochemical properties such as solubility and cell permeability, and its conjugation chemistry. Quantitative data from representative studies are summarized to illustrate the impact of linker characteristics on biological activity. Furthermore, detailed experimental protocols for the synthesis of PROTACs utilizing this linker are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its application.
Core Chemical and Physical Properties of this compound
This compound is a heterobifunctional linker that possesses distinct chemical features contributing to its utility in bioconjugation. Its structure consists of a benzyl (B1604629) group, a tetraethylene glycol (PEG4) spacer, and a terminal primary amine.
| Property | Description |
| Molecular Formula | C15H25NO4 |
| Molecular Weight | 283.37 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in DMSO and other organic solvents. The PEG chain imparts some aqueous solubility. |
| Key Functional Groups | - Benzyl Group: A hydrophobic aromatic moiety that can provide conformational rigidity and engage in π-stacking interactions. - PEG4 Spacer: A hydrophilic chain of four ethylene (B1197577) glycol units that enhances water solubility, improves pharmacokinetics, and provides spatial separation between the conjugated molecules. - Primary Amine: A nucleophilic group that serves as a reactive handle for conjugation to electrophilic moieties such as carboxylic acids, NHS esters, and aldehydes. |
Mechanism of Action in PROTACs
In the context of PROTACs, the this compound linker is not merely a passive spacer but an active contributor to the molecule's ability to induce targeted protein degradation. A PROTAC is a heterobifunctional molecule that brings a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The this compound linker plays a crucial role in the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase).[1]
-
Spatial Orientation and Flexibility: The PEG4 chain provides an optimal length and degree of flexibility to allow the two ends of the PROTAC (the POI-binding ligand and the E3 ligase-binding ligand) to simultaneously engage their respective protein partners without significant steric hindrance.[2] This flexibility enables the PROTAC to adopt a conformation that is energetically favorable for the formation of a stable ternary complex.
-
Hydrophilicity and Cell Permeability: The hydrophilic nature of the PEG4 spacer can enhance the overall water solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules. Improved solubility can positively impact cell permeability and bioavailability.
-
Conformational Rigidity and Ternary Complex Stability: The benzyl group introduces a degree of rigidity into the linker. This conformational constraint can be advantageous, as it may pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding to form the ternary complex.[1] Furthermore, the aromatic benzyl ring can participate in non-covalent interactions, such as π-π stacking with aromatic amino acid residues (e.g., tyrosine, phenylalanine) on the surface of the E3 ligase or the target protein, further stabilizing the ternary complex.[1]
Below is a diagram illustrating the general mechanism of action of a PROTAC.
Quantitative Data on Linker Performance
Table 1: Impact of PEG Linker Length on Physicochemical Properties and Degradation Efficiency of a BRD4-Targeting PROTAC
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl Chain (10 atoms) | 785 | 4.5 | 50 | 85 |
| PROTAC B | PEG2 | 831 | 3.8 | 25 | 92 |
| PROTAC C | PEG4 | 919 | 3.1 | 10 | >95 |
| PROTAC D | PEG6 | 1007 | 2.4 | 30 | 90 |
Data are illustrative and compiled from general trends observed in the literature. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.
Table 2: Influence of Linker Rigidity on Ternary Complex Stability and Cellular Potency
| PROTAC | Linker Feature | Ternary Complex Stability (Arbitrary Units) | Cellular Potency (DC50, nM) |
| Flexible Linker | Long Alkyl Chain | 1.0 | 100 |
| Semi-Rigid Linker | Alkyl chain with piperazine | 2.5 | 50 |
| Rigid Linker | Alkyl chain with benzyl group | 4.0 | 20 |
This table illustrates the general principle that increased linker rigidity, such as that provided by a benzyl group, can enhance ternary complex stability and improve cellular potency.
Experimental Protocols
The following are representative protocols for the synthesis of a PROTAC molecule using this compound as a linker. These protocols are generalized and may require optimization for specific target ligands and E3 ligase ligands.
General Amide Coupling Protocol for Conjugation of this compound
This protocol describes the coupling of the primary amine of this compound to a carboxylic acid on a target protein ligand (e.g., a JQ1 analog) or an E3 ligase ligand.
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand (e.g., JQ1-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the crude product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final conjugate.
-
Characterize the product by LC-MS and NMR to confirm its identity and purity.
Western Blot Protocol for Assessing Protein Degradation
This protocol is used to quantify the degradation of the target protein induced by the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC with this compound linker
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 18-24 hours). Include a positive control (e.g., a known degrader) and a negative control (PROTAC + proteasome inhibitor).
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the extent of protein degradation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the design and evaluation of a PROTAC incorporating a this compound linker.
Conclusion
The this compound linker is a well-designed molecular scaffold for the construction of targeted therapeutics such as PROTACs and ADCs. Its mechanism of action is multifaceted, contributing to the overall efficacy of the conjugate through a combination of providing optimal spatial separation and flexibility via the PEG4 chain, enhancing solubility, and promoting stable ternary complex formation through the conformational rigidity and potential π-stacking interactions of the benzyl group. The terminal amine functionality allows for straightforward and versatile conjugation to a wide range of ligands. While further studies on PROTACs specifically incorporating the this compound linker are needed to fully elucidate its structure-activity relationships, the principles outlined in this guide provide a solid foundation for its rational application in the design and development of novel targeted therapies.
References
An In-depth Technical Guide to the Reactivity of the Amine Group in Benzyl-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical reactivity of the primary amine group in Benzyl-PEG4-amine, a versatile heterobifunctional linker. Understanding the nuances of this functional group is critical for its effective application in bioconjugation, drug delivery systems like Antibody-Drug Conjugates (ADCs), and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a bifunctional molecule featuring three key components: a benzyl (B1604629) (Bn) protecting group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive primary amine (-NH2) group.[1] This unique architecture imparts a valuable set of properties:
-
Benzyl Group: Provides hydrophobicity and serves as a stable protecting group for the terminal hydroxyl of the PEG chain, which can be removed under specific conditions like hydrogenolysis if further modification at that end is required.[2][3]
-
PEG4 Spacer: The ethylene (B1197577) glycol chain enhances aqueous solubility, reduces aggregation, minimizes steric hindrance, and can decrease the immunogenicity of the conjugated molecule.[1][4]
-
Primary Amine Group: As the primary focus of this guide, this functional group serves as a potent nucleophile, enabling covalent conjugation to a wide array of electrophilic targets.[1][5]
The strategic combination of these components makes this compound an essential tool for covalently linking different molecular entities with precise control over spacing and solubility.[6]
Core Principles of Amine Reactivity
The reactivity of the amine group in this compound is governed by its basicity and nucleophilicity, which are influenced by several structural and environmental factors.[7]
Basicity and pKa
The lone pair of electrons on the nitrogen atom allows amines to act as Brønsted-Lowry bases by accepting a proton.[8] The basicity is quantified by the pKa of its conjugate acid (R-NH3+). For most simple, primary alkyl amines, the pKa values are typically in the range of 9.5 to 11.0.[9][10]
A crucial aspect of amine reactivity is that only the unprotonated, free amine (R-NH2) form is nucleophilic.[] The fraction of the amine in this reactive state is dictated by the pH of the reaction medium, according to the Henderson-Hasselbalch equation. For reactions like acylation, a pH between 7.2 and 9.0 is often optimal, providing a sufficient concentration of the nucleophilic free amine while minimizing competing side reactions like the hydrolysis of activated esters.[][12][13]
Nucleophilicity
Nucleophilicity refers to the ability of the amine's lone pair to attack an electron-deficient center (an electrophile), initiating a chemical reaction.[14] Amines are generally considered strong nucleophiles.[9] This reactivity is influenced by several factors, as illustrated below.
-
Steric Hindrance: The accessibility of the nitrogen's lone pair is critical. While the benzyl group is moderately bulky, the flexible four-unit PEG spacer effectively distances the amine from this bulk, making it highly accessible for reactions, more akin to a simple primary amine.[15][16]
-
Electronic Effects: The oxygen atoms within the PEG backbone are electronegative and exert a weak electron-withdrawing inductive effect. This can slightly reduce the electron density on the nitrogen atom, making it marginally less basic and nucleophilic than a comparable alkylamine without ether linkages.[15]
-
Solvent: The choice of solvent significantly impacts reactivity.[17] In polar aprotic solvents like DMF or DMSO, the amine nucleophile is not heavily solvated, enhancing its reactivity. In polar protic solvents, hydrogen bonding between the solvent and the amine's lone pair can slightly dampen its nucleophilicity.[16][18]
Quantitative Data Summary
While precise experimental kinetic data for this compound is substrate-dependent, the following tables summarize its key properties and the typical reaction parameters based on the well-understood chemistry of primary amines.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₂₅NO₄ | [19] |
| Molecular Weight | 283.4 g/mol | [5][19] |
| Appearance | Varies (e.g., oil, solid) | N/A |
| Key Functional Groups | Primary Amine, PEG Ether, Benzyl Ether | [1] |
Table 2: Typical Reactivity Parameters and Conditions
| Parameter | Typical Value / Condition | Reference(s) |
| pKa of Conjugate Acid (R-NH₃⁺) | ~9.5 - 11.0 (estimated for primary alkyl amines) | [8][9][10] |
| Optimal pH for Amide Coupling | 7.2 - 9.0 | [12][13][20] |
| Common Coupling Partners | NHS Esters, Carboxylic Acids, Acyl Halides, Isothiocyanates | [][20] |
| Common Solvents | DMF, DMSO, DCM, Aqueous Buffers (e.g., PBS) | [13][21][22] |
Key Reactions and Mechanisms
The primary amine of this compound is most frequently utilized for the formation of stable amide bonds, a cornerstone of bioconjugation chemistry.
Reaction with Activated Esters (e.g., NHS Esters)
N-hydroxysuccinimide (NHS) esters are highly efficient acylating agents that react selectively with primary amines.[12] This is one of the most common methods for labeling proteins and other biomolecules.[]
The reaction is a nucleophilic acyl substitution. The unprotonated amine attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the stable NHS leaving group and forming a highly stable amide bond.[]
Reaction with Carboxylic Acids (Carbodiimide Coupling)
Direct reaction between an amine and a carboxylic acid is slow. Therefore, coupling agents are used to activate the carboxylic acid. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used.[21] EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine, forming an amide bond.[21] To improve efficiency and suppress side reactions, additives like NHS or 1-Hydroxybenzotriazole (HOBt) are often included to convert the O-acylisourea into a more stable, yet still highly reactive, ester intermediate.[21][23]
Experimental Protocols
The following protocols provide detailed methodologies for common conjugation reactions involving an amine group analogous to that in this compound.
Protocol 1: Amide Coupling of this compound to a Carboxylic Acid via EDC/NHS Chemistry
This protocol describes the activation of a carboxyl-containing molecule and subsequent conjugation to this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous, amine-free solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., DIPEA, optional, for reactions with amine salts)
-
Reaction Buffer: MES Buffer (0.1 M, pH 5.5-6.0) for activation; PBS (0.1 M, pH 7.2-7.5) for coupling.
-
Quenching solution (e.g., hydroxylamine (B1172632), Tris buffer)
-
Purification equipment (e.g., HPLC, dialysis tubing, desalting column)
Methodology:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature before opening vials to prevent moisture condensation.[22] Prepare stock solutions of the carboxylic acid, EDC, and NHS in the appropriate anhydrous solvent or buffer immediately before use.
-
Carboxylic Acid Activation:
-
Conjugation Reaction:
-
Dissolve this compound in PBS buffer (pH 7.4).
-
Add the activated carboxylic acid solution to the this compound solution. A slight molar excess (1.1 to 1.5 equivalents) of the amine may be used to drive the reaction.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.
-
-
Reaction Quenching: Add a quenching buffer (e.g., Tris or hydroxylamine to a final concentration of 50 mM) to consume any unreacted activated ester. Incubate for 15-30 minutes.
-
Purification: Remove unreacted reagents and byproducts (e.g., isourea) from the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
-
Analysis: Characterize the final product using techniques like LC-MS to confirm the molecular weight of the conjugate and assess purity.
References
- 1. Benzyl-PEG-amine | AxisPharm [axispharm.com]
- 2. Benzyl-PEG4-acid, 127457-64-1 | BroadPharm [broadpharm.com]
- 3. Benzyl-PEG4-alcohol, 55489-58-2 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 6. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amine Reactivity [www2.chemistry.msu.edu]
- 12. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. fiveable.me [fiveable.me]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. What are the key factors that influence nucleophilicity? | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Benzyl PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 20. interchim.fr [interchim.fr]
- 21. benchchem.com [benchchem.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Amide Synthesis [fishersci.co.uk]
The Pivotal Role of the Linker in PROTAC Design: A Technical Guide Featuring Benzyl-PEG4-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Centrality of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1] Upon co-opting the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable" and offers a distinct advantage over traditional occupancy-based inhibitors.
The linker, far from being a passive spacer, plays a critical and multifaceted role in the efficacy of a PROTAC. Its length, composition, rigidity, and attachment points to the two ligands profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.[1] Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability, all of which are crucial for its development as a therapeutic agent.
Commonly employed linker motifs include alkyl chains and polyethylene (B3416737) glycol (PEG) units.[1] PEG linkers are particularly favored for their ability to enhance the aqueous solubility and biocompatibility of PROTAC molecules.[3] The incorporation of a benzyl (B1604629) group within the linker can introduce a degree of rigidity and provide opportunities for specific interactions within the ternary complex, potentially enhancing its stability.
The PROTAC Mechanism of Action: A Visual Representation
The following diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Designing PROTAC Linkers: The Role of Benzyl and PEG Moieties
The design of a PROTAC linker is a critical optimization step in the development of a potent and selective degrader. The choice of linker impacts several key parameters:
-
Length and Flexibility: The linker must be of an optimal length to span the distance between the POI and the E3 ligase, allowing for the formation of a stable and productive ternary complex.[1] Flexible linkers, such as those containing PEG chains, can accommodate various protein topologies.
-
Solubility and Physicochemical Properties: PROTACs are often large molecules that fall outside of traditional "drug-like" chemical space. Hydrophilic linkers, like PEG, can improve the aqueous solubility of the overall molecule, which is often a challenge.[3]
-
Conformational Rigidity: While flexibility is important, some degree of rigidity can be beneficial. A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[4] The inclusion of aromatic rings, such as a benzyl group, can impart this rigidity.
-
Specific Interactions: Linker moieties can engage in specific interactions with the POI or the E3 ligase, contributing to the stability of the ternary complex. For example, a benzyl group could participate in π-stacking interactions with aromatic residues on the protein surface.[4]
The Benzyl-PEG4-amine Linker:
The this compound linker combines several desirable features:
-
Benzyl Group: Provides a degree of conformational constraint and the potential for π-stacking interactions.
-
PEG4 Chain: The four polyethylene glycol units enhance hydrophilicity and provide a flexible spacer of a defined length.
-
Amine Terminus: The primary amine provides a versatile handle for conjugation to the POI ligand or the E3 ligase ligand, typically through the formation of an amide bond.
Case Study: ACBI1 - A PROTAC with a Benzyl Linking Fragment Mimicking a PEG Conformation
While a direct example of a PROTAC utilizing a this compound linker is not available in the reviewed literature, the development of the PROTAC ACBI1 provides valuable insights into the utility of benzyl-containing linkers. Farnaby and colleagues designed ACBI1 to degrade the BAF ATPase subunits SMARCA2 and SMARCA4.[1][4] In this molecule, a piperazine-based SMARCA ligand is connected to a VHL E3 ligase ligand via a para-disubstituted aryl unit, which acts as a benzyl linking fragment .[1][4]
The rationale behind this design was to:
-
Provide Conformational Restriction: The rigid aryl unit was intended to pre-organize the molecule in a favorable conformation for binding.[1][4]
-
Mimic PEG Linker Conformation: The geometry of the benzyl linker was designed to emulate the spatial arrangement of a more flexible PEG linker.[1][4]
-
Reduce Polarity: Compared to a longer PEG chain, the benzyl fragment reduces the overall polarity of the PROTAC.[1]
-
Engage in Specific Interactions: The design aimed to facilitate a specific π-stacking interaction with a tyrosine residue (Y98) in the VHL protein, thereby stabilizing the ternary complex.[4]
The following table summarizes the reported biological data for ACBI1, which can serve as a proxy for the type of data that would be generated for a PROTAC containing a this compound linker.
| Compound | Target(s) | DC50 (nM) | Dmax (%) | Cell Line |
| ACBI1 | SMARCA2 | 300 | 65 | MV-4-11 |
| SMARCA4 | 250 | 70 | MV-4-11 |
Data extracted from Troup et al. (2020), which cites Farnaby et al. (2019).[1]
Experimental Protocols for PROTAC Evaluation
The development of a novel PROTAC requires a series of in vitro and cellular assays to characterize its biological activity. The following is a representative workflow for the evaluation of a new PROTAC, such as one containing a this compound linker.
References
An In-depth Technical Guide to the Core Principles of Using Benzyl-PEG4-amine in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of the ADC. This technical guide delves into the fundamental principles of utilizing Benzyl-PEG4-amine as a linker component in the construction of ADCs. We will explore its structure-function relationship, the strategic advantages it offers, and provide detailed experimental frameworks for its application.
Core Principles of this compound in ADCs
This compound is a heterobifunctional linker that incorporates three key chemical motifs: a benzyl (B1604629) group, a tetra-polyethylene glycol (PEG4) spacer, and a terminal primary amine. Each of these components contributes unique properties to the final ADC construct.
1. The Role of the Benzyl Group:
The benzyl group in this linker can serve two primary functions depending on the overall linker design:
-
Stable Aromatic Spacer: In many applications, the benzyl group acts as a rigid, hydrophobic spacer element within the linker scaffold. This can influence the spatial orientation of the payload relative to the antibody.
-
Component of a Cleavable Linker System: The benzyl group is a cornerstone of self-immolative linkers, such as the p-aminobenzyl carbamate (B1207046) (PABC) system. In these designs, enzymatic cleavage of a nearby trigger (e.g., a peptide bond by cathepsin B) initiates a 1,6-elimination reaction of the PABC spacer, leading to the release of the payload in its active form inside the target cell. A notable advancement in this area is the development of Benzyl α-Ammonium Carbamates (BACs), which undergo a tandem 1,6–1,2-elimination to release secondary amine-containing payloads, offering improved labeling efficiency and reduced aggregation compared to traditional PABC linkers.[1][2]
2. The Function of the PEG4 Spacer:
The polyethylene (B3416737) glycol (PEG) component is integral to modern ADC design, offering several advantages:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC and rapid clearance from circulation. The hydrophilic PEG4 spacer counteracts this hydrophobicity, improving the solubility and overall biophysical stability of the conjugate.[3][4]
-
Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can lead to a longer plasma half-life by reducing renal clearance.[1][4] This prolonged circulation time can enhance the probability of the ADC reaching its target tumor cells.
-
Reduced Immunogenicity: The PEG chain can shield the linker and payload from the immune system, potentially reducing the immunogenicity of the ADC.[]
The choice of PEG linker length is a critical optimization parameter. While longer PEG chains generally improve in vivo performance, they can sometimes decrease in vitro potency.[4] A PEG4 spacer represents a balance, providing sufficient hydrophilicity without being excessively long, which could potentially hinder antigen binding or cellular uptake.
3. The Reactivity of the Terminal Amine:
The primary amine (-NH2) on the this compound linker is the reactive handle for conjugation. It readily participates in nucleophilic reactions with various electrophilic groups, allowing for the covalent attachment of the linker to either the antibody or the cytotoxic payload. Common conjugation strategies involving the amine group include:
-
Amide Bond Formation: The amine can react with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) on the payload or antibody to form a stable amide bond.
-
Carbamate Formation: Reaction with chloroformates or other activated carbonyls can lead to the formation of carbamate linkages.
Quantitative Data on ADCs with Benzyl-Containing and PEGylated Linkers
Precise quantitative data for ADCs utilizing the exact this compound linker is not extensively available in peer-reviewed literature. However, data from structurally related linkers provide valuable insights into the expected performance characteristics.
| Parameter | Linker System | Payload | Antibody | Average DAR | Key Findings | Reference |
| Drug-to-Antibody Ratio (DAR) | Zwitterionic Benzyl α-Ammonium Carbamate (BAC)-Val-Ala | MMAE | Panitumumab | 3.3 | The BAC linker demonstrated higher labeling efficiency compared to a traditional PABC-Val-Cit linker (DAR 2.0). | [1] |
| In Vitro Cytotoxicity (IC50) | Zwitterionic BAC-Val-Ala | MMAE | Panitumumab | 0.18 nM | The ADC with the BAC linker showed greater potency in EGFR-positive JIMT-1 cells compared to the PABC-based ADC (1.27 nM). | [2] |
| Pharmacokinetics | Linear vs. Pendant PEG Linkers | DM1 | Trastuzumab | Varied | ADCs with pendant PEG linkers exhibited slower clearance rates compared to those with linear PEG linkers. | [3] |
| In Vivo Efficacy | mPEG24-Val-Lys-PAB | MMAE | RS7 (anti-Trop-2) | 4 and 8 | The PEGylated linker demonstrated enhanced tumor suppression and animal tolerability compared to non-PEGylated counterparts. | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the use of amine-reactive PEG linkers in ADC development. These protocols are generalized and should be optimized for specific antibodies, payloads, and the this compound linker.
Protocol 1: Conjugation of a Drug-Linker to an Antibody via Amine Chemistry
This protocol describes the conjugation of a pre-formed Drug-Linker construct, where the drug is attached to this compound which has been activated with an NHS ester, to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-Benzyl-PEG4-NHS Ester construct
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification
-
UV-Vis Spectrophotometer
-
HIC-HPLC system
-
Mass Spectrometer
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody into the conjugation buffer.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Drug-Linker Stock Solution Preparation:
-
Immediately before use, dissolve the Drug-Benzyl-PEG4-NHS Ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the Drug-Linker stock solution to the antibody solution. A typical starting point is a 5- to 20-fold molar excess of the linker over the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Monitor the elution profile at 280 nm (for the antibody) and at a wavelength corresponding to the absorbance of the drug.
-
Collect the fractions containing the purified ADC.
-
-
Characterization of the ADC:
Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Separation:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time period (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs; a broader distribution for lysine-linked ADCs).
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i) where i represents each ADC species.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Figure 1. General Mechanism of Action for an Antibody-Drug Conjugate.
Caption: Figure 2. Experimental Workflow for ADC Synthesis and Characterization.
References
- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Safety Profile of Benzyl-PEG4-amine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the safety and handling protocols for specialized chemical reagents is paramount. This in-depth technical guide provides a comprehensive overview of the available safety data and handling recommendations for Benzyl-PEG4-amine, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.
Core Safety and Physical Properties
The safety profile of this compound is primarily influenced by the benzylamine (B48309) functional group. However, the presence of the tetraethylene glycol (PEG4) spacer is expected to significantly modify its physical, chemical, and toxicological properties, generally leading to reduced volatility and toxicity compared to the un-PEGylated benzylamine.
Physicochemical and Hazard Data
The following tables summarize the known quantitative data for benzylamine, which should be considered as a conservative baseline for the potential hazards of this compound. The properties of this compound itself, where available from supplier information, are also included.
Table 1: Physical and Chemical Properties
| Property | Benzylamine | This compound | Source |
| Chemical Formula | C₇H₉N | C₁₅H₂₅NO₄ | [1] |
| Molecular Weight | 107.15 g/mol | 283.37 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | To be determined | [1][2] |
| Odor | Ammonia-like | No data available | [3] |
| Boiling Point | 184-185 °C | No data available | |
| Melting Point | 10 °C | No data available | |
| Flash Point | 72 °C (Combustible liquid) | No data available, but likely higher than Benzylamine | [3] |
| Density | 0.981 g/cm³ at 25 °C | No data available | |
| Solubility | Miscible with water, ethanol, and diethyl ether. | Soluble in DMSO, DCM, DMF. Water solubility is expected to be enhanced by the PEG chain. | [2][4] |
Table 2: Hazard Identification and Classification (based on Benzylamine)
| Hazard Class | GHS Classification | Precautionary Statements (selected) | Source |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin | P280: Wear protective gloves/ protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. | |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Aquatic Hazard (Acute) | Category 3: Harmful to aquatic life | P273: Avoid release to the environment. |
It is important to reiterate that while Benzylamine is classified as corrosive and harmful, some suppliers of this compound ship it as a non-hazardous chemical, suggesting the PEGylation mitigates these properties.[1] However, in the absence of definitive data, treating it with the precautions outlined for benzylamine is a prudent approach.
Experimental Handling and Safety Protocols
Given the potential hazards, a structured approach to handling this compound in a research setting is crucial. The following workflow outlines the recommended procedures.
Caption: Recommended workflow for safely handling this compound.
Detailed Methodologies for Safe Handling
1. Risk Assessment and Preparation:
-
Before handling, conduct a thorough risk assessment for the specific experiment, considering the quantities used, the nature of the reaction, and potential byproducts.
-
Always work in a well-ventilated chemical fume hood.[3]
-
Ensure that a safety shower and eyewash station are readily accessible.[3]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[5]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for any signs of degradation before use.[6]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
3. Handling and Storage:
-
Storage: Store this compound in a cool, dry, and dark place. Recommended storage temperatures are between 0 - 4 °C for the short term and -20 °C for long-term storage.[1] Keep the container tightly sealed.
-
Weighing and Transfer: If the compound is a solid, weigh it out in the fume hood. If it is a liquid, transfer it using a calibrated pipette or syringe. Avoid generating dust or aerosols.
-
Solution Preparation: When dissolving this compound, add the compound to the solvent slowly. As with many amines, dissolution may be exothermic. The use of solvents such as DMSO or DMF is common for PEG linkers.[4]
4. Spill and Emergency Procedures:
-
The logical relationship for responding to an exposure or spill is outlined below.
Caption: Logical flow for responding to this compound exposure.
-
Spill Cleanup: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[3] Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact emergency personnel.
5. Waste Disposal:
-
All waste materials containing this compound should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
While a specific, comprehensive SDS for this compound remains elusive, a conservative approach to its handling based on the known hazards of benzylamine is the most responsible course of action for ensuring laboratory safety. The presence of the PEG4 chain likely reduces the overall toxicity and volatility of the molecule. However, until more specific data becomes available, researchers should adhere to the stringent handling protocols outlined in this guide. By implementing these measures, scientists can confidently and safely utilize this compound in their research and development endeavors.
References
- 1. medkoo.com [medkoo.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. Amino-PEG4-benzyl ester, 1351397-21-1 | BroadPharm [broadpharm.com]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Navigating the Commercial Landscape and Purity of Benzyl-PEG4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzyl-PEG4-amine, a heterobifunctional linker, plays a pivotal role in the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a benzyl-protected hydroxyl group and a terminal primary amine connected by a discrete four-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for conjugating molecules with enhanced solubility and optimized pharmacokinetic properties. This technical guide provides a comprehensive overview of the commercial sources, typical purity specifications, and detailed methodologies for the rigorous purity assessment of this compound, ensuring the reliability and reproducibility of downstream applications.
Commercial Availability and Purity Specifications
This compound is available from a range of specialized chemical suppliers. The purity of this critical reagent is paramount, as even minor impurities can lead to undesired side reactions, reduced conjugation efficiency, and the generation of heterogeneous products. Commercial purities typically range from greater than 95% to 98%, with lot-specific data often available upon request in the form of a Certificate of Analysis (CoA).
Below is a summary of prominent commercial suppliers and their stated purity levels for this compound and related PEG linkers.
| Supplier | Product Name | CAS Number | Stated Purity | Analytical Data Provided (Typical) |
| BroadPharm | This compound | 86770-76-5 | ≥98% | NMR, SDS |
| MedKoo Biosciences | This compound | 86770-76-5 | >95% | Certificate of Analysis (upon request) |
| AxisPharm | Benzyl-PEG products | Varies | N/A | N/A |
| Shanghai Aladdin Biochemical Technology Co., LTD | This compound | 86770-76-5 | 95.0% | N/A |
It is imperative for researchers to obtain and scrutinize the CoA for each batch of this compound to confirm its identity and purity before use in critical applications.
Understanding and Identifying Potential Impurities
The synthesis of this compound can potentially introduce several process-related impurities. A thorough understanding of the synthetic route is crucial for identifying and quantifying these byproducts. Common impurities may include:
-
Unreacted Starting Materials: Residual starting materials from the PEGylation and amination steps.
-
Over- or Under-PEGylated Species: Molecules with more or fewer than four PEG units.
-
Byproducts of the Amination Reaction: Side products formed during the conversion of the terminal hydroxyl group to the amine.
-
Degradation Products: Oxidative degradation of the PEG chain can lead to the formation of aldehydes and carboxylic acids, such as formaldehyde (B43269) and formic acid.[1] These reactive impurities can cause N-methylation and N-formylation of the target amine.[1]
-
Residual Solvents and Reagents: Trace amounts of solvents and reagents used during synthesis and purification.
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Experimental Protocols for Purity Assessment
A multi-technique approach is essential for the comprehensive characterization and purity determination of this compound. The following are detailed experimental protocols for the key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying structurally similar impurities.
Objective: To verify the chemical structure and assess for the presence of organic impurities.
Instrumentation: 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Weigh accurately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
Data Analysis:
-
Structural Confirmation: Compare the obtained ¹H and ¹³C NMR spectra with the expected chemical shifts and coupling patterns for this compound. Key signals to observe include the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the ethylene (B1197577) glycol protons of the PEG chain, and the protons adjacent to the amine group.
-
Purity Assessment: Integrate the signals corresponding to the main compound and any impurity signals. The purity can be estimated by comparing the relative integrals. Look for characteristic signals of potential impurities, such as unreacted starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for the quantitative determination of purity and the separation of closely related impurities. Due to the lack of a strong UV chromophore in the PEG chain, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often preferred over a UV detector for accurate quantification. However, the benzyl group does provide some UV absorbance, which can be utilized.
Objective: To quantify the purity of this compound and separate it from non-volatile impurities.
Instrumentation: HPLC system equipped with a UV detector and/or a Charged Aerosol Detector (CAD).
Chromatographic Conditions (starting point for method development):
-
Column: A reversed-phase C18 or C4 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). C4 columns can sometimes provide better resolution for PEGylated compounds.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient: A linear gradient from 20% to 80% B over 20-30 minutes is a good starting point. The gradient should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection:
-
UV: 214 nm and 254 nm. The benzyl group will have some absorbance at these wavelengths.
-
CAD: Provides a more uniform response for the main compound and impurities that lack a strong chromophore.
-
-
Injection Volume: 5-10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase starting condition (e.g., 20% acetonitrile in water) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Purity Calculation: The purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Impurity Profiling: Identify and quantify any impurity peaks. If reference standards for potential impurities are available, they can be used for positive identification and more accurate quantification.
The following diagram illustrates the experimental workflow for HPLC analysis.
Caption: A streamlined workflow for the HPLC analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for confirming the molecular weight of this compound and for identifying unknown impurities.
Objective: To confirm the molecular weight of the target compound and to identify the mass of any impurities.
Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) coupled to an HPLC system.
LC-MS Conditions:
-
The HPLC conditions can be similar to those described above, but TFA may need to be replaced with a more MS-friendly mobile phase modifier like formic acid (0.1%).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for amine-containing compounds.
Data Analysis:
-
Molecular Weight Confirmation: Look for the [M+H]⁺ ion corresponding to the theoretical mass of this compound (C₁₅H₂₅NO₄, MW = 283.37 g/mol ).
-
Impurity Identification: Analyze the mass-to-charge ratio of any impurity peaks to deduce their potential molecular formulas and structures. This information, combined with an understanding of the synthetic process, can help in identifying the impurities.
Conclusion
The quality and purity of this compound are critical for the successful development of advanced bioconjugates. Researchers and drug developers must source this reagent from reputable suppliers and perform rigorous in-house quality control. A combination of NMR, HPLC, and MS provides a comprehensive analytical toolkit for structural verification, impurity profiling, and quantitative purity determination. By implementing the detailed protocols and workflows outlined in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible research outcomes and the development of safer and more effective therapeutics.
References
The Versatile Workhorse of Bioconjugation: A Technical Guide to Benzyl-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the precise and stable linkage of molecules is paramount to the efficacy and safety of targeted drug delivery systems. Among the vast array of chemical tools available, Benzyl-PEG4-amine has emerged as a critical building block, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of this compound, consolidating its core principles, experimental applications, and the underlying data that underscore its utility in advanced drug development.
Core Concepts: Understanding the Molecular Advantage
This compound is a heterobifunctional linker characterized by three key components: a benzyl (B1604629) group, a tetra-polyethylene glycol (PEG4) spacer, and a terminal primary amine.[1] This unique architecture imparts a favorable balance of properties essential for bioconjugation. The benzyl group provides a degree of hydrophobicity and can serve as a stable protecting group, while the hydrophilic PEG4 chain enhances water solubility, reduces aggregation, and can minimize the immunogenicity of the resulting conjugate.[1] The terminal primary amine serves as a versatile reactive handle for conjugation to a variety of functional groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[2]
The strategic incorporation of the PEG4 spacer is particularly noteworthy. It provides a defined spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or antibodies and for facilitating the formation of the ternary complex in PROTACs.[3]
Physicochemical and Bioconjugation Properties
While specific quantitative data for this compound conjugates is not extensively available in peer-reviewed literature, likely due to its prevalent use in proprietary drug development, we can extrapolate typical properties based on its structure and the well-documented behavior of similar PEGylated linkers. The following tables summarize key physicochemical properties and representative bioconjugation data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C15H25NO4 | - |
| Molecular Weight | 283.37 g/mol | [4] |
| Appearance | Colorless to pale yellow oil or solid | General Observation |
| Solubility | Soluble in a wide range of organic solvents (DMSO, DMF, DCM) and aqueous buffers | General property of PEG linkers |
| Purity | Typically >95% | Commercial Supplier Data |
| Storage Conditions | -20°C for long-term storage | [4] |
Table 2: Representative Quantitative Data for Amine-Reactive PEG4 Linker Conjugations
| Parameter | Typical Value Range | Notes |
| Conjugation Efficiency (to NHS ester) | 70-95% | Highly dependent on reaction conditions (pH, molar ratio, temperature) and the nature of the substrate. |
| Yield of Purified Conjugate | 50-80% | Dependent on the purification method (e.g., SEC, dialysis) and the scale of the reaction. |
| Stability of Amide Bond (in plasma) | High (Half-life > 7 days) | Amide bonds are generally stable under physiological conditions.[5] |
| Increase in Hydrophilicity | Significant | The PEG4 moiety imparts water solubility to hydrophobic molecules. |
| Drug-to-Antibody Ratio (DAR) Achievable | 2-8 | For non-site-specific lysine (B10760008) conjugation. |
Key Experimental Protocols
The primary amine of this compound is most commonly functionalized through reactions with activated esters (e.g., NHS esters) or via reductive amination. Below are detailed, representative methodologies for these key transformations.
Protocol for Conjugation of this compound to an NHS Ester-Activated Molecule
This protocol describes the formation of a stable amide bond between this compound and a molecule containing an NHS ester.
Materials:
-
This compound
-
NHS ester-activated molecule (e.g., a protein, peptide, or small molecule drug)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassettes)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of the NHS ester-activated molecule in anhydrous DMF or DMSO at a concentration of 10-20 mg/mL.
-
Prepare a stock solution of this compound in the Reaction Buffer at a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the NHS ester-activated molecule solution.
-
Slowly add a 1.5 to 5-fold molar excess of the this compound solution to the NHS ester solution with gentle stirring. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Purify the conjugate using an appropriate method to remove unreacted this compound, quenched NHS ester, and other byproducts.
-
For proteins/antibodies: Size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).
-
For small molecules: Preparative HPLC.
-
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using techniques such as LC-MS, and NMR. For ADCs, determine the drug-to-antibody ratio (DAR).[6]
-
Protocol for Reductive Amination of an Aldehyde- or Ketone-Containing Molecule with this compound
This protocol outlines the formation of a secondary amine linkage between this compound and a carbonyl-containing molecule.
Materials:
-
This compound
-
Aldehyde- or ketone-containing molecule
-
Anhydrous methanol (B129727) or dichloroethane (DCE)
-
Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)
-
Acetic acid (optional, to maintain pH)
-
Purification system (e.g., silica (B1680970) gel chromatography, preparative HPLC)
Procedure:
-
Reaction Setup:
-
Dissolve the aldehyde- or ketone-containing molecule (1 equivalent) and this compound (1.2 equivalents) in anhydrous methanol or DCE.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. The reaction can be monitored by TLC or LC-MS.
-
-
Reduction:
-
Slowly add the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5 equivalents) to the reaction mixture in portions.
-
If using sodium cyanoborohydride, the pH should be maintained between 6 and 7 by the addition of small amounts of acetic acid.
-
Stir the reaction at room temperature for 4-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel chromatography or preparative HPLC to obtain the desired conjugate.
-
-
Characterization:
-
Confirm the structure and purity of the final product using LC-MS, NMR, and other appropriate analytical techniques.
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a conceptual signaling pathway relevant to the application of this compound in drug delivery.
Conclusion and Future Perspectives
This compound stands as a testament to the enabling power of linker technology in modern drug development. Its well-defined structure, favorable physicochemical properties, and versatile reactivity make it an invaluable tool for researchers creating sophisticated bioconjugates. While the proprietary nature of many of its applications limits the availability of extensive public data, the foundational principles of its chemistry and the general benefits of PEGylation provide a strong basis for its continued and expanded use. Future research will likely focus on the development of next-generation linkers with enhanced stability, controlled-release mechanisms, and the ability to conjugate an even wider array of therapeutic modalities. As our understanding of disease biology deepens, the role of precision chemical tools like this compound will undoubtedly become even more critical in the design of novel, targeted therapies.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
Methodological & Application
Application Notes and Protocols for Benzyl-PEG4-amine Conjugation to Carboxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of molecules to carboxyl groups is a fundamental technique in bioconjugation, enabling the development of advanced therapeutics, diagnostics, and research tools. Benzyl-PEG4-amine is a versatile heterobifunctional linker that combines the hydrophilicity and biocompatibility of a polyethylene (B3416737) glycol (PEG) spacer with a reactive primary amine and a stable benzyl (B1604629) protecting group. The tetra-PEG spacer enhances the solubility of the conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the modified molecule.[1][2]
This document provides a detailed protocol for the conjugation of this compound to carboxyl groups on various substrates, such as proteins, nanoparticles, and surfaces, using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][4] This method facilitates the formation of a stable amide bond between the primary amine of this compound and a carboxyl group.
Principle of the Reaction
The conjugation process is a two-step reaction:
-
Activation of the Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[3][5]
-
Formation of a Stable NHS Ester and Amine Coupling: This intermediate is stabilized by reacting with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS ester.[6] This semi-stable ester then readily reacts with the primary amine of this compound to form a stable amide bond, releasing NHS as a byproduct.[5]
Applications
The conjugation of this compound to carboxyl groups is a key step in various biomedical applications, including:
-
Drug Delivery: Functionalization of drug carriers like nanoparticles and liposomes to improve their circulation time and enable targeted delivery.[2]
-
Antibody-Drug Conjugates (ADCs): Used as a linker to attach cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[][8]
-
Surface Modification: Modification of surfaces for cell adhesion studies, biosensors, and to reduce non-specific protein binding.[9][10]
-
PROTACs: Employed as a linker in the synthesis of proteolysis-targeting chimeras.[11]
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to carboxylated proteins and nanoparticles.
Protocol 1: Conjugation of this compound to a Carboxylated Protein
Materials and Reagents:
-
Carboxylated Protein (e.g., BSA, antibody)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[3]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[3]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation: Dissolve the carboxylated protein in Activation Buffer to a final concentration of 1-10 mg/mL.[6]
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Add a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of NHS (or Sulfo-NHS) relative to the moles of carboxyl groups on the protein.[3] For instance, for a 1 mg/mL protein solution, you can add EDC to a final concentration of 2 mM and Sulfo-NHS to 5 mM.[6]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[4]
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).
-
Add a 10-50 fold molar excess of this compound to the activated protein solution. The optimal molar ratio should be determined empirically for each specific application.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.[12]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters.[3]
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts by dialysis against PBS or by using a desalting column.
-
Protocol 2: Functionalization of Carboxylated Nanoparticles with this compound
Materials and Reagents:
-
Carboxylated Nanoparticles (e.g., polystyrene, magnetic, or gold nanoparticles)
-
This compound
-
EDC-HCl
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[12]
-
Washing Buffer: PBS, pH 7.4
-
Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide)
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer. The concentration will depend on the specific nanoparticles used.
-
-
Activation of Carboxyl Groups:
-
Add EDC and Sulfo-NHS to the nanoparticle suspension. A typical starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.[6]
-
Incubate for 15-30 minutes at room temperature with continuous mixing (e.g., on a rotator or shaker).
-
-
Washing:
-
Centrifuge the nanoparticles to form a pellet and discard the supernatant.
-
Wash the activated nanoparticles twice with Activation Buffer to remove excess EDC and Sulfo-NHS.
-
-
Conjugation with this compound:
-
Resuspend the activated and washed nanoparticles in a fresh solution of this compound in PBS (pH 7.2-7.5). The concentration of this compound should be optimized for the desired surface density.
-
Incubate for 2-4 hours at room temperature with continuous mixing.
-
-
Quenching and Final Washing:
-
Add a quenching solution (e.g., 50 mM Tris-HCl, pH 8.0) to block any remaining active sites.
-
Incubate for 15 minutes.
-
Wash the functionalized nanoparticles three times with Washing Buffer to remove any unreacted this compound and quenching reagent.
-
-
Storage:
-
Resuspend the final this compound functionalized nanoparticles in the appropriate Storage Buffer.
-
Data Presentation
The efficiency of the conjugation reaction can be assessed using various analytical techniques. The following tables provide examples of quantitative data that can be generated.
Table 1: Quantitative Analysis of Benzyl-Linker Conjugation to an Antibody
| Parameter | Value | Method of Analysis |
| Molar Ratio (Linker:Antibody) | 10:1 | - |
| Degree of Labeling (DOL) | 2.9 - 3.2 | Mass Spectrometry |
| Conjugate Yield | 62% - 67% | Size Exclusion Chromatography (SEC-HPLC) |
| Monomer Purity | >95% | SEC-HPLC |
Data adapted from studies on benzyl-containing linkers for antibody-drug conjugates.
Table 2: Characterization of this compound Functionalized Nanoparticles
| Parameter | Before Conjugation | After Conjugation | Method of Analysis |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -35 ± 3 | -15 ± 2 | Zeta Potential Measurement |
| Surface Amine Group Density | 0 | 1.5 amines/nm² | Amine Quantification Assay (e.g., TNBSA assay) |
Mandatory Visualization
Experimental Workflow for Targeted Nanoparticle Synthesis
The following diagram illustrates the workflow for the synthesis of a targeted drug delivery system using this compound.
Logical Relationship for ADC Synthesis
The following diagram illustrates the logical steps involved in synthesizing an Antibody-Drug Conjugate (ADC) using a PEG linker.
References
- 1. Bio-functionalized star PEG-coated PVDF surfaces for cytocompatibility-improved implant components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl-PEG-amine | AxisPharm [axispharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. labinsights.nl [labinsights.nl]
- 9. Decorated surfaces by biofunctionalized gold beads: application to cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RGD-grafted poly-L-lysine-graft-(polyethylene glycol) copolymers block non-specific protein adsorption while promoting cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Step-by-Step Guide for NHS Ester Reaction with Benzyl-PEG4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is a widely utilized and robust method for the covalent modification of primary amines.[1][2] This technique is foundational in bioconjugation, drug delivery, and materials science for the formation of stable amide bonds.[3][4] NHS esters are favored for their high reactivity and selectivity towards aliphatic primary amines under mild reaction conditions.[2][4] This document provides a detailed protocol for the reaction of a generic N-hydroxysuccinimide (NHS) ester with Benzyl-PEG4-amine, a common linker molecule incorporating a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The benzyl (B1604629) group serves as a stable protecting group, while the PEG linker enhances solubility and provides flexibility.[5]
The reaction proceeds via a nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] A critical competing reaction is the hydrolysis of the NHS ester, which is accelerated at higher pH.[6] Therefore, careful control of reaction conditions, particularly pH, is crucial for maximizing the yield of the desired conjugate.[7]
Data Presentation
The following table summarizes the key quantitative parameters for the NHS ester reaction with this compound. These values are derived from established protocols and kinetic studies of similar reactions.[8][9]
| Parameter | Value | Notes |
| Molar Ratio (NHS Ester : Amine) | 1:1 to 2:1 | A slight excess of the NHS ester can be used to drive the reaction to completion. |
| Solvent | Anhydrous DMF, DMSO, CH2Cl2, or THF | The choice of solvent depends on the solubility of the specific NHS ester. |
| Base (optional) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | A non-nucleophilic base can be added to scavenge the released NHS and maintain a slightly basic pH. |
| Reaction pH | 7.2 - 9.0 | Optimal pH is typically between 8.3 and 8.5 to balance amine reactivity and NHS ester hydrolysis.[7] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to minimize side reactions. |
| Reaction Time | 3 - 24 hours | Reaction progress should be monitored by TLC or LC-MS.[1][8] |
| Typical Yield | 80 - 92% | Yields are dependent on the specific reactants and reaction conditions.[9] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the reaction of an NHS ester with this compound.
Materials
-
NHS ester of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask or vial with a magnetic stirrer)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (optional, for moisture-sensitive reactions)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
LC-MS system for reaction monitoring and product characterization
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane (B109758), methanol, ethyl acetate (B1210297), hexanes)
Procedure
-
Reagent Preparation:
-
Ensure all glassware is clean and dry to prevent hydrolysis of the NHS ester.
-
If the reaction is sensitive to moisture, perform the reaction under an inert atmosphere (nitrogen or argon).
-
Dissolve the NHS ester in the chosen anhydrous solvent (e.g., DMF or DMSO) to a final concentration of approximately 10-50 mg/mL.
-
In a separate vial, dissolve this compound in the same anhydrous solvent to a similar concentration.
-
-
Reaction Setup:
-
To the reaction vessel containing a magnetic stir bar, add the solution of this compound.
-
Begin stirring the solution at room temperature.
-
Slowly add the solution of the NHS ester to the stirred solution of this compound. A molar ratio of 1:1 to 1.2:1 (NHS ester:amine) is a good starting point.[8]
-
If using a base, add 1.5-2.0 equivalents of TEA or DIPEA to the reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).[8]
-
For TLC analysis, spot the reaction mixture, the starting NHS ester, and this compound on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol). The product should have a different Rf value than the starting materials.
-
For LC-MS analysis, dilute a small aliquot of the reaction mixture and inject it into the LC-MS system. Monitor the disappearance of the starting materials and the appearance of the product peak with the expected mass-to-charge ratio.
-
-
Reaction Work-up and Purification:
-
Once the reaction is complete (as determined by the monitoring method), the reaction mixture can be worked up.
-
If the product is soluble in a non-polar organic solvent, the reaction mixture can be diluted with a solvent like ethyl acetate and washed with water and brine to remove DMF/DMSO and other water-soluble byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by silica gel column chromatography.[8] The appropriate eluent system will depend on the polarity of the product and can be determined by TLC analysis.
-
-
Product Characterization:
-
The purified product should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): Confirm the molecular weight of the desired conjugate.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the conjugate. The disappearance of the NHS ester protons and the appearance of new amide proton signals can be observed.[11]
-
Mandatory Visualizations
Caption: Reaction mechanism of NHS ester with a primary amine.
Caption: Experimental workflow for the NHS ester reaction.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. enovatia.com [enovatia.com]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzyl-PEG4-amine in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells.[1][2][] This targeted approach minimizes systemic toxicity and enhances the therapeutic window of the cytotoxic payload. An ADC is composed of three key components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][][4] The linker is a critical element, ensuring the stability of the ADC in circulation and enabling the efficient release of the payload at the target site.[1][5][6]
The incorporation of polyethylene (B3416737) glycol (PEG) chains into linker design has emerged as a valuable strategy to improve the physicochemical properties of ADCs.[7][8] PEG linkers, such as Benzyl-PEG4-amine, offer several advantages, including increased hydrophilicity, which can mitigate the aggregation often caused by hydrophobic payloads.[1][8][9] This enhancement in solubility and stability can lead to improved pharmacokinetics and a better safety profile.[1][7][] this compound is a heterobifunctional linker featuring a terminal amine group for conjugation to a payload or antibody and a benzyl (B1604629) group that can be part of a cleavable linker system, often in conjunction with a self-immolative spacer.
These application notes provide detailed protocols for the synthesis and characterization of ADCs using a this compound linker, tailored for researchers in the field of drug development.
Key Advantages of Using this compound Linkers
-
Enhanced Hydrophilicity: The PEG4 moiety increases the water solubility of the ADC, reducing the propensity for aggregation, which is a common issue with hydrophobic drug payloads.[1][9]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the payload from the microenvironment, leading to a longer circulation half-life and reduced clearance rates.[1][7]
-
Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the ADC.[1]
-
Versatile Conjugation Chemistry: The terminal amine group allows for flexible conjugation to various functional groups on the payload or antibody through amide bond formation or other amine-reactive chemistries.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the synthesis and characterization of ADCs utilizing PEG4 linkers. The values are representative and can vary depending on the specific antibody, payload, and conjugation conditions.
| Parameter | Typical Value Range | Method of Analysis | Significance |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | UV-Vis Spectroscopy, HIC | Indicates the average number of drug molecules conjugated to each antibody. Crucial for efficacy and safety. |
| Conjugation Efficiency | 80 - 95% | MALDI-TOF MS | Represents the percentage of antibody that is successfully conjugated with the drug-linker complex. |
| Monomeric ADC Purity | > 95% | Size-Exclusion Chromatography (SEC-HPLC) | Measures the percentage of non-aggregated ADC, which is critical for safety and efficacy. |
| In Vitro Cytotoxicity (IC50) | Low nanomolar (nM) | Cell-based assays (e.g., MTT, MTS) | Demonstrates the potency of the ADC against target cancer cell lines. |
Experimental Protocols
Protocol 1: Activation of Cytotoxic Payload with a Carboxylic Acid Group
This protocol describes the activation of a cytotoxic payload containing a carboxylic acid for subsequent reaction with the amine group of this compound.
Materials:
-
Cytotoxic payload with a carboxylic acid moiety
-
N-Hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Anhydrous Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the cytotoxic payload in anhydrous DMF or DMSO.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) or TSTU (1.2 equivalents) and DIPEA (2.0 equivalents) to the payload solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the NHS-ester activated payload.
-
The activated payload solution can be used directly in the next step without purification.
Protocol 2: Conjugation of Activated Payload to this compound
Materials:
-
NHS-ester activated payload solution (from Protocol 1)
-
This compound
-
Anhydrous DMF or DMSO
-
DIPEA
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add the solution of the activated payload to the this compound solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS to confirm the formation of the drug-linker conjugate.
-
Upon completion, the drug-linker conjugate can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC).
Protocol 3: Antibody Modification and Conjugation
This protocol details the conjugation of the drug-linker construct to the antibody via lysine (B10760008) residues.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4-8.5)
-
Drug-Linker construct with an NHS-ester terminal group (the benzyl end of the linker needs to be appropriately functionalized for antibody conjugation, e.g., by converting it to a carboxylic acid and then an NHS ester).
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Purification columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified first. Exchange the antibody into a conjugation-compatible buffer (e.g., PBS pH 8.0-8.5) using a desalting column or dialysis.[11]
-
Drug-Linker Preparation: Dissolve the NHS-ester functionalized drug-linker construct in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).[]
-
Conjugation Reaction: Add a calculated molar excess of the drug-linker stock solution to the antibody solution. A typical starting molar ratio is 10:1 (linker:antibody).[]
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[12]
-
Quenching: Stop the reaction by adding a quenching reagent like 1 M Tris buffer to a final concentration of 50-100 mM to react with any excess NHS-ester.[11] Incubate for 15-30 minutes.
-
Purification: Remove unconjugated drug-linker and other small molecule reagents by size-exclusion chromatography or using desalting columns.[12]
Protocol 4: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.
-
Calculate the DAR using the Beer-Lambert law, correcting for the contribution of the drug to the absorbance at 280 nm.
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC):
-
Inject the purified ADC onto an SEC-HPLC column.
-
The chromatogram will show a major peak for the monomeric ADC and potentially smaller peaks for aggregates or fragments.
-
Calculate the percentage of the monomeric ADC to assess purity and aggregation levels.[13]
3. Confirmation of Conjugation by SDS-PAGE:
-
Run samples of the unconjugated antibody and the purified ADC on an SDS-PAGE gel under reducing and non-reducing conditions.
-
Under reducing conditions, the light and heavy chains of the ADC will show a slight increase in molecular weight compared to the unconjugated antibody, corresponding to the attached drug-linker.
Visualizations
Experimental Workflow for ADC Synthesis
Caption: A general workflow for the synthesis of an Antibody-Drug Conjugate.
General Mechanism of ADC Action and Signaling Pathway
Caption: General mechanism of action for an Antibody-Drug Conjugate.[14][15]
Logical Relationship of ADC Components
Caption: The core components of an Antibody-Drug Conjugate.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and biological evaluation of novel quaternary ammonium antibody drug conjugates based on camptothecin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Benzyl-PEG4-amine in the Advancement of PROTAC Degraders: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This application note focuses on the use of a specific PEG-based linker, Benzyl-PEG4-amine, in the development of PROTAC degraders. We will explore its properties, its application in PROTAC synthesis, and provide detailed protocols for the evaluation of the resulting degraders.
Physicochemical Properties and Advantages of the this compound Linker
The this compound linker offers a unique combination of features that are advantageous for PROTAC design:
-
Hydrophilicity and Solubility: The PEG4 component enhances the aqueous solubility of the PROTAC molecule, a common challenge for these large, "beyond Rule of 5" compounds. This improved solubility can facilitate formulation and improve bioavailability.
-
Conformational Flexibility and Restriction: The flexible nature of the PEG chain can allow the PROTAC to adopt a suitable conformation for the formation of a productive ternary complex between the target protein and the E3 ligase. The inclusion of a benzyl (B1604629) group can provide a degree of conformational restriction, which can be beneficial for optimizing the geometry of the ternary complex and may contribute to favorable interactions, such as pi-stacking with residues on the E3 ligase or target protein.[1][2]
-
Amine Functionality for Versatile Synthesis: The terminal amine group provides a convenient handle for conjugation to a POI ligand or an E3 ligase ligand, typically through amide bond formation. This allows for a modular and efficient synthesis of the final PROTAC molecule.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This catalytic process allows for the sustained degradation of the target protein with sub-stoichiometric amounts of the PROTAC.
Data Presentation: Efficacy of PROTACs with PEG Linkers
While specific data for a PROTAC synthesized with this compound is not yet widely published, comparative studies of PROTACs with varying PEG linker lengths demonstrate the critical importance of the linker in achieving potent protein degradation. The following tables summarize representative data for PROTACs targeting TANK-binding kinase 1 (TBK1) and Cyclin-dependent kinase 9 (CDK9), highlighting the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | < 12 | No degradation | - |
| 21 | 3 | 96 | |
| 29 | 292 | 76 | |
| CDK9 | 12 | 100 | >90 |
| 16 | 10 | >95 | |
| 20 | 50 | >90 |
Table 1: Degradation Potency of TBK1 and CDK9-Targeting PROTACs with Varying PEG Linker Lengths. Optimal degradation is typically observed within a specific linker length range.
Experimental Protocols
I. Synthesis of a PROTAC using this compound Linker (Representative Protocol)
This protocol describes a general strategy for the synthesis of a PROTAC by coupling a carboxylic acid-functionalized POI ligand with this compound, followed by coupling to an E3 ligase ligand.
Materials:
-
POI ligand with a carboxylic acid handle
-
This compound
-
E3 ligase ligand with a suitable reactive handle (e.g., a halogen for nucleophilic substitution)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Step 1: Coupling of POI Ligand and this compound Linker a. Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). c. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. d. Add this compound (1.1 eq) to the reaction mixture. e. Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS. f. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield the POI-linker intermediate.
-
Step 2: Coupling of POI-Linker Intermediate with E3 Ligase Ligand a. Dissolve the POI-linker intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in a suitable solvent such as DMSO or DMF. b. Add a base (e.g., potassium carbonate or DIPEA, 3.0 eq). c. Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature and dilute with water. e. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. g. Purify the final PROTAC product by preparative HPLC. h. Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
II. Western Blot Protocol for Measuring PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the degradation of a target protein in cultured cells treated with a PROTAC.[3]
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with various concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO). d. Incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5 minutes. c. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer and Immunoblotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against the POI overnight at 4°C. d. Wash the membrane three times with TBST. e. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST. g. Repeat the immunoblotting process for the loading control antibody.
-
Detection and Analysis: a. Incubate the membrane with ECL reagent. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). d. Normalize the POI band intensity to the corresponding loading control band intensity. e. Calculate the percentage of protein remaining relative to the vehicle-treated control. f. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Benzyl-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical process in the development of advanced drug delivery systems, diagnostics, and novel biomaterials. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility, stability, and circulation half-life of nanoparticles by creating a hydrophilic protective layer. This layer sterically hinders opsonization and subsequent clearance by the reticuloendothelial system (RES).
This document provides a detailed protocol for the covalent attachment of Benzyl-PEG4-amine to the surface of carboxylated nanoparticles. The protocol utilizes the robust and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the nanoparticle surface and the PEG linker. The terminal benzyl (B1604629) group of the PEG linker provides a stable, non-reactive surface.
Reaction Principle
The conjugation of this compound to carboxylated nanoparticles is a two-step process:
-
Activation of Carboxyl Groups: The carboxyl groups (-COOH) on the nanoparticle surface are activated by EDC in the presence of NHS. This reaction forms a semi-stable NHS-ester intermediate, which is more resistant to hydrolysis than the O-acylisourea intermediate formed with EDC alone. This activation step is most efficient at a slightly acidic pH (e.g., pH 6.0).
-
Amine Coupling: The amine group (-NH2) of the this compound linker nucleophilically attacks the NHS-ester on the nanoparticle surface, resulting in the formation of a stable amide bond and the release of NHS. This coupling reaction is most efficient at a slightly basic pH (e.g., pH 7.4).
Quantitative Data Presentation
Successful surface modification should be confirmed and quantified using appropriate analytical techniques. The following table summarizes key characterization methods and the expected outcomes for nanoparticles before and after modification with this compound.
| Analytical Technique | Parameter Measured | Expected Outcome for Unmodified Nanoparticles | Expected Outcome for this compound Modified Nanoparticles | Purpose |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) & Polydispersity Index (PDI) | Smaller hydrodynamic diameter. | Increase in hydrodynamic diameter due to the PEG layer. PDI should remain low, indicating a monodisperse sample. | To confirm the presence of the PEG layer and assess the colloidal stability of the nanoparticles. |
| Zeta Potential Analysis | Surface Charge | Negative zeta potential due to the presence of carboxyl groups. | A shift towards a more neutral or slightly positive zeta potential, depending on the initial surface charge and PEGylation density. | To confirm the successful conjugation of the amine-containing PEG linker and the masking of surface carboxyl groups. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical Bonds | Characteristic peaks for C=O in carboxyl groups. | Appearance of new peaks corresponding to amide bonds (around 1650 cm⁻¹) and C-O-C ether stretching from the PEG backbone. | To confirm the formation of the amide bond and the presence of the PEG chain. |
| Thermogravimetric Analysis (TGA) | Weight Loss as a Function of Temperature | Weight loss primarily associated with the nanoparticle core material. | A distinct weight loss step corresponding to the decomposition of the organic PEG layer, allowing for quantification of the grafting density.[1] | To quantify the amount of PEG conjugated to the nanoparticle surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition of the Surface | Presence of C, O, and elements from the nanoparticle core. | Increase in the C and N signals relative to the core elements. | To confirm the presence of the PEG linker on the nanoparticle surface. |
| Colorimetric Assays (e.g., Ninhydrin or 4-NBA assay) | Accessible Amine Groups | No significant color change. | A positive colorimetric response, indicating the presence of amine groups if the reaction was incomplete or if the nanoparticle was amine-functionalized initially. | To quantify the number of unreacted amine groups.[2][3] |
Experimental Protocols
Materials and Equipment
-
Carboxylated nanoparticles (e.g., silica, polymeric, or magnetic nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Deionized (DI) water
-
Vortex mixer
-
Centrifuge
-
Sonicator (bath or probe)
-
pH meter
-
Analytical instruments for characterization (DLS, Zeta Potential, etc.)
Protocol for Surface Modification
This protocol is a general guideline and may require optimization based on the specific type and properties of the nanoparticles being used.
Step 1: Preparation of Reagents
-
Prepare the Activation Buffer (0.1 M MES, pH 6.0) and Coupling Buffer (1X PBS, pH 7.4).
-
Immediately before use, prepare aqueous solutions of EDC and NHS at a concentration of 10 mg/mL in DI water. Keep on ice.
-
Prepare a solution of this compound in the Coupling Buffer at a desired concentration (e.g., 10 mg/mL).
Step 2: Activation of Carboxylated Nanoparticles
-
Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-5 mg/mL. Sonicate briefly to ensure a homogenous dispersion.
-
Add the EDC solution to the nanoparticle dispersion. A 5-10 fold molar excess of EDC over the available carboxyl groups on the nanoparticle surface is a good starting point.
-
Immediately add the NHS solution to the nanoparticle dispersion at the same molar excess as EDC.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker).
Step 3: Purification of Activated Nanoparticles (Optional but Recommended)
-
To remove excess EDC and NHS, centrifuge the activated nanoparticle suspension. The centrifugation speed and time will depend on the size and density of the nanoparticles.
-
Carefully discard the supernatant.
-
Resuspend the nanoparticle pellet in the cold Coupling Buffer.
-
Repeat the centrifugation and resuspension steps one more time.
Step 4: Conjugation of this compound
-
Resuspend the activated (and purified) nanoparticle pellet in the Coupling Buffer.
-
Add the this compound solution to the activated nanoparticle dispersion. A 10-50 fold molar excess of the PEG linker to the surface carboxyl groups is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
Step 5: Quenching and Final Purification
-
Quench any unreacted NHS-esters by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
Purify the this compound modified nanoparticles by repeated centrifugation and resuspension in the Coupling Buffer (3 cycles) or by dialysis against PBS for 48 hours.
-
Resuspend the final purified nanoparticles in an appropriate buffer for storage (e.g., PBS at 4°C).
Step 6: Characterization
-
Characterize the purified nanoparticles using the techniques outlined in the "Quantitative Data Presentation" table to confirm successful surface modification.
Visualizations
Experimental Workflow
Caption: Workflow for the surface modification of nanoparticles.
Chemical Reaction Pathway
Caption: EDC/NHS coupling chemistry for PEGylation.
References
Application Notes and Protocols for PEGylating Therapeutic Proteins with Benzyl-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein PEGylation
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized strategy in biopharmaceutical development to enhance the therapeutic properties of proteins.[1][2][3] This modification can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its serum half-life, enhancing stability, improving solubility, and reducing immunogenicity and antigenicity.[4][5] The addition of the hydrophilic and flexible PEG polymer increases the hydrodynamic radius of the protein, which reduces its renal clearance and shields it from proteolytic enzymes and the host's immune system.[4][5][6]
Benzyl-PEG4-amine is a discrete PEG linker containing a tetraethylene glycol spacer, a terminal primary amine, and a benzyl (B1604629) group.[7] The primary amine allows for its conjugation to therapeutic proteins, typically by targeting reactive groups on the protein surface. This document provides detailed protocols and application notes for the use of this compound in the PEGylation of therapeutic proteins.
Principle of Amine-Reactive PEGylation
The most common strategy for protein PEGylation involves targeting the primary amino groups of lysine (B10760008) residues and the N-terminus of the protein.[8] This is typically achieved using a PEG derivative that is activated to react with these nucleophilic amine groups. While this compound itself possesses a primary amine, for it to be used in the most conventional PEGylation workflows, it would first need to be activated or used in a multi-step conjugation process. A common approach is to use a heterobifunctional crosslinker or to employ reductive amination.
This application note will focus on a robust and widely applicable protocol: Reductive Amination . This method allows for the direct and site-specific conjugation of amine-containing PEGs to proteins that have been engineered or modified to contain an aldehyde or ketone group. This approach offers excellent control over the site of PEGylation, leading to a more homogeneous product.[9][10]
Quantitative Data Summary
The effects of PEGylation on a therapeutic protein are significant and quantifiable. The following table summarizes typical improvements observed after PEGylation. The data presented are representative values from various studies on different PEGylated proteins and should be considered as a general guide.
| Parameter | Unmodified Protein (Typical) | PEGylated Protein (Typical Change) | Method of Analysis |
| Pharmacokinetics | |||
| Serum Half-life (t½) | Minutes to a few hours | Increased 5- to 100-fold | Pharmacokinetic studies in animal models |
| Clearance (CL) | High | Decreased 10- to 100-fold | Pharmacokinetic studies in animal models |
| Biophysical Properties | |||
| Hydrodynamic Radius | Protein-dependent | Increased 2- to 5-fold | Size Exclusion Chromatography (SEC) |
| In Vitro Bioactivity | 100% | 50-90% of original activity | Cell-based assays, enzyme kinetics |
| Immunogenicity | |||
| Antibody Formation | High potential | Significantly reduced | ELISA, surface plasmon resonance (SPR) |
| Stability | |||
| Proteolytic Degradation | Susceptible | Increased resistance | Incubation with proteases followed by SDS-PAGE |
| Thermal Stability (Tm) | Protein-dependent | Increased by 5-15 °C | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
Protocol 1: Reductive Amination for Site-Specific PEGylation
This protocol describes the site-specific conjugation of this compound to a therapeutic protein containing a bio-engineered aldehyde tag.
Materials:
-
Therapeutic protein with an aldehyde tag (e.g., generated via enzymatic or chemical modification)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)
-
Dialysis or ultrafiltration device for buffer exchange
Procedure:
-
Protein Preparation:
-
Dissolve the aldehyde-tagged therapeutic protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Ensure the buffer is free of any primary amines (e.g., Tris) that could compete with the PEGylation reaction.
-
-
PEGylation Reaction:
-
Prepare a stock solution of this compound in the Reaction Buffer.
-
Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Gently mix the solution.
-
Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the Reaction Buffer.
-
Add NaBH₃CN to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
-
Reaction Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to consume any unreacted aldehyde groups and quench the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of PEGylated Protein:
-
Remove unreacted this compound and other small molecules by dialysis or diafiltration against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Purify the PEGylated protein from the unreacted protein using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[11][12][13][14] The choice of method will depend on the physicochemical properties of the protein and the PEGylated conjugate.
-
Collect fractions and analyze by SDS-PAGE to identify the purified PEGylated protein.
-
Protocol 2: Characterization of PEGylated Protein
1. SDS-PAGE Analysis:
-
Purpose: To confirm successful PEGylation and assess the purity of the conjugate.
-
Procedure:
-
Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
-
A successful PEGylation will result in a significant upward shift in the apparent molecular weight of the protein band. The size of the shift will correspond to the number of attached PEG molecules.
-
2. Mass Spectrometry (MS):
-
Purpose: To determine the precise molecular weight of the PEGylated protein and confirm the degree of PEGylation.
-
Procedure:
-
Analyze the purified PEGylated protein using MALDI-TOF or ESI-MS.
-
The resulting mass spectrum will show a distribution of peaks corresponding to the protein with different numbers of PEG chains attached. This allows for the precise determination of the number of PEG molecules per protein.
-
3. Size Exclusion Chromatography (SEC):
-
Purpose: To assess the hydrodynamic size and aggregation state of the PEGylated protein.
-
Procedure:
-
Inject the purified PEGylated protein onto an SEC column.
-
PEGylated proteins will elute earlier than their non-PEGylated counterparts due to their larger hydrodynamic radius. This method can also be used to separate different PEGylated species (mono-, di-, etc.).[15]
-
4. In Vitro Bioactivity Assay:
-
Purpose: To determine the effect of PEGylation on the biological activity of the therapeutic protein.
-
Procedure:
-
Perform a relevant cell-based or enzymatic assay to compare the activity of the PEGylated protein to the unmodified protein.
-
A dose-response curve should be generated for both to accurately determine any change in potency.
-
Visualizations
Signaling Pathway
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound, 86770-76-5 | BroadPharm [broadpharm.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Deprotection of Benzyl-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl (B1604629) (Bn) group is a widely utilized protecting group for primary and secondary amines in organic synthesis due to its stability under a broad range of reaction conditions. In the context of PEGylation, Benzyl-PEG4-amine serves as a valuable building block, where the benzyl group masks the amine functionality during synthesis and is later removed to allow for conjugation to drugs, proteins, or other molecules of interest. The successful deprotection of the benzyl group is a critical step to liberate the primary amine for subsequent bioconjugation reactions.
This document provides detailed application notes and protocols for the deprotection of the benzyl group from this compound, with a primary focus on the most common and effective method: palladium-catalyzed hydrogenolysis. Alternative methods are also discussed for substrates that may be incompatible with hydrogenation conditions.
Deprotection Methods Overview
The removal of the benzyl group from an amine can be achieved through several methods, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions. The most prominent methods include:
-
Catalytic Hydrogenolysis: This is the most common and generally the cleanest method for N-benzyl deprotection. It involves the cleavage of the C-N bond using a hydrogen source in the presence of a palladium catalyst.
-
Oxidative Deprotection: This method offers an alternative for molecules that are sensitive to reductive conditions.
-
Acid-Mediated Deprotection: In some cases, strong acids can be used to cleave the benzyl group, although this method is less common for simple benzylamines.
This document will focus on catalytic hydrogenolysis, providing protocols for both standard hydrogenation with hydrogen gas and transfer hydrogenation.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the method of choice for the deprotection of this compound due to its mild reaction conditions and high efficiency. The reaction typically proceeds with a palladium catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source.
Mechanism of Action
The reaction occurs on the surface of the heterogeneous palladium catalyst. The benzyl-amine and the hydrogen source are adsorbed onto the palladium surface. The hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent) provides active hydrogen species that cleave the benzylic C-N bond, resulting in the formation of the deprotected primary amine (PEG4-amine) and toluene (B28343) as a byproduct. The products then desorb from the catalyst surface.
Experimental Protocols
Protocol 1: Standard Hydrogenolysis using Palladium on Carbon and Hydrogen Gas
This protocol describes a general procedure for the debenzylation of this compound using Pd/C and hydrogen gas.[1][2]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc))
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or a Parr shaker flask), dissolve this compound (1.0 equiv) in a suitable solvent (e.g., MeOH or EtOH) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol% Pd) to the solution.
-
Inert Atmosphere: Seal the vessel and purge the system with an inert gas (N₂ or Ar) for several minutes to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas to the reaction vessel. If using a balloon, evacuate the flask and backfill with hydrogen three times. If using a hydrogenation apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm or 40-50 psi).[2]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude PEG4-amine. The product can be further purified by chromatography if necessary.
Protocol 2: Transfer Hydrogenolysis using Palladium on Carbon and Ammonium (B1175870) Formate (B1220265)
This protocol provides a safer alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.[3][4][5]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in methanol.
-
Catalyst and Reagent Addition: Add 10% Pd/C (typically a weight equal to the substrate) and ammonium formate (3-5 equivalents) to the solution.[3][4]
-
Reaction: Stir the reaction mixture at room temperature or gently reflux for 15-60 minutes.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and excess ammonium formate. The product can be purified by dissolving the residue in an organic solvent and washing with a saturated sodium chloride solution, followed by drying and evaporation of the solvent.[6]
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the deprotection of N-benzyl amines using catalytic hydrogenolysis. Note that these are representative conditions and may require optimization for this compound.
Table 1: Conditions for N-Benzyl Deprotection via Hydrogenolysis with H₂ Gas
| Substrate | Catalyst (mol%) | Solvent | H₂ Pressure | Temperature | Time (h) | Yield (%) | Reference |
| N-Benzyl Dioctylamine | 1% Pd/C, 1% Nb₂O₅/C | MeOH | 1 atm | Room Temp | 0.75 | 99 | [7] |
| Generic N-Benzyl Amine | 10% Pd/C (0.1 equiv) | EtOH/EtOAc (1:1) | 1 atm | Room Temp | 72 | 88 | [1] |
| Generic N-Benzyl Amine | 10% Pd/C | MeOH | 50 psi | 40 °C | 24 | - | [1] |
| Generic N-Benzyl Amine | 10% Pd/C (30% w/w) | EtOH | 40 psi | Room Temp | 1-3 | - | [2] |
Table 2: Conditions for N-Benzyl Deprotection via Transfer Hydrogenolysis with Ammonium Formate
| Substrate | Catalyst | Hydrogen Donor | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Benzyl Aniline | 10% Pd/C | HCOONH₄ | MeOH | Reflux | 15 min | 95 | [3] |
| N-Benzyl Piperidine | 10% Pd/C | HCOONH₄ | MeOH | Reflux | 20 min | 92 | [3] |
| Dibenzylamine | 10% Pd/C | HCOONH₄ | MeOH | Room Temp | 15-20 min | 90-95 | [4] |
Mandatory Visualizations
Experimental Workflow for Catalytic Hydrogenolysis
Caption: Workflow for the deprotection of this compound via catalytic hydrogenolysis.
Logical Relationship of Deprotection Methods
Caption: Overview of deprotection methods for this compound.
Functional Group Tolerance
When selecting a deprotection method, it is crucial to consider the presence of other functional groups in the molecule.
-
Catalytic Hydrogenolysis: This method is generally intolerant of other reducible functional groups such as alkenes, alkynes, nitro groups, and some sulfur-containing moieties. O-benzyl and benzyloxycarbonyl (Cbz) groups will also be cleaved. Esters, amides, and carboxylic acids are typically stable under these conditions.
-
Oxidative and Acidic Deprotection: These methods may be suitable for substrates containing functionalities that are sensitive to reduction. However, they have their own limitations regarding acid- or oxidant-labile groups.
Conclusion
The deprotection of this compound is most commonly and efficiently achieved through catalytic hydrogenolysis using palladium on carbon. Both standard hydrogenation with hydrogen gas and transfer hydrogenation with ammonium formate are effective methods. The choice between them often depends on the available equipment and safety considerations. It is important to note that the provided protocols are general and may require optimization for the specific this compound substrate to achieve the best results. Careful consideration of functional group compatibility is essential when selecting the appropriate deprotection strategy.
References
- 1. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. ijcr.info [ijcr.info]
- 5. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using Benzyl-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG4-amine is a versatile, heterobifunctional linker used in bioconjugation to connect molecules of interest to proteins, peptides, and other biomolecules. This reagent features a terminal primary amine and a benzyl-protected hydroxyl group at the other end of a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The primary amine allows for straightforward conjugation to carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters, forming stable amide bonds. The PEG spacer enhances water solubility and can reduce steric hindrance, while the benzyl (B1604629) group provides a stable protecting group that can be removed under specific conditions if further modification at that terminus is required.
These application notes provide an overview of the common bioconjugation techniques involving this compound and detailed protocols for conjugating it to proteins.
Chemical Properties and Reaction Mechanisms
The primary amine of this compound readily reacts with electrophilic groups, most commonly activated esters like NHS esters, to form a stable amide bond. This reaction is a nucleophilic acyl substitution. The reaction is most efficient at a pH range of 7.2 to 8.5, where the primary amine is deprotonated and thus more nucleophilic.
Alternatively, the amine group can be coupled to a carboxylic acid on a target molecule using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxyl group to form a reactive O-acylisourea intermediate, which then reacts with the amine of this compound.
Quantitative Data for Experimental Design
Successful bioconjugation requires careful consideration of reaction parameters. The following tables summarize key quantitative data for reactions involving amine-reactive linkers.
Table 1: Recommended Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is a balance between amine reactivity and NHS ester hydrolysis.[][2] |
| Molar Excess of PEG-Amine | 10 to 50-fold | The optimal ratio should be determined empirically for each protein.[3] |
| Reaction Time | 30 min - 2 hours at RT | Can be extended to overnight at 4°C.[][4] |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[4] |
Table 2: Effect of pH on NHS Ester Half-Life
| pH | Half-life of NHS Ester |
| 7.0 | 4-5 hours at 0°C |
| 8.5 | ~10 minutes |
| > 8.6 | < 10 minutes at 4°C |
Data compiled from multiple sources indicating the increasing rate of hydrolysis with higher pH.[2]
Table 3: Recommended pH for Two-Step EDC/NHS Coupling
| Step | Reaction | Optimal pH Range | Recommended Buffer |
| 1 | Carboxyl Activation | 4.5 - 6.0 | MES |
| 2 | Amine Coupling | 7.0 - 8.5 | PBS (pH 7.2-7.4) |
This two-step process maximizes the efficiency of both the activation and coupling reactions.[5][6][7]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry
This protocol describes the conjugation of this compound to a protein that has been pre-activated with an NHS ester.
Materials:
-
Protein-NHS ester conjugate
-
This compound
-
Conjugation Buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0 (Amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the amine-containing protein in the conjugation buffer at a concentration of 1-10 mg/mL.[8]
-
If the protein solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange using dialysis or a desalting column into the conjugation buffer.
-
-
This compound Stock Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and by-products by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Conjugation of this compound to a Carboxyl-Containing Protein using EDC/NHS Chemistry
This protocol outlines the two-step process for conjugating this compound to a protein's carboxyl groups.
Materials:
-
Carboxyl-containing protein
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, 1 M Glycine, or Hydroxylamine
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the carboxyl-containing protein in the Activation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
Add EDC and NHS/Sulfo-NHS to the protein solution. A typical starting point is a final concentration of 2 mM EDC and 5 mM NHS.[9]
-
Incubate for 15-30 minutes at room temperature.[5]
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions with the amine of this compound, remove excess EDC and NHS by buffer exchange into the Coupling Buffer using a desalting column.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the activated protein solution.
-
The pH of the reaction mixture should be between 7.2 and 8.0.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[5]
-
-
Quenching the Reaction:
-
Add a quenching solution to block any remaining active sites.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and by-products.
-
Characterization of the Conjugate
After purification, it is essential to characterize the this compound-protein conjugate. Common analytical techniques include:
-
SDS-PAGE: To confirm the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and calculate the degree of labeling (DOL), which is the average number of PEG molecules per protein.
-
UV-Vis Spectroscopy: To determine protein concentration.
-
HPLC (Size-Exclusion or Reverse-Phase): To assess the purity of the conjugate and separate different species.
-
Functional Assays: To ensure that the biological activity of the protein is retained after conjugation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Yield | Suboptimal pH for the reaction. | Verify the pH of your buffers. Ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.0-8.5 for EDC/NHS chemistry, or pH 7.2-8.5 for NHS ester chemistry.[2][5] |
| Hydrolysis of the NHS ester. | Use freshly prepared activated protein/reagents. Minimize the time between activation and coupling. | |
| Presence of amine-containing buffers. | Perform buffer exchange into an amine-free buffer before starting the conjugation.[4] | |
| Protein Precipitation | High concentration of organic solvent. | Ensure the final concentration of DMSO or DMF does not exceed 10%.[4] |
| Protein instability under reaction conditions. | Try a lower reaction temperature (4°C) or a shorter incubation time. | |
| Loss of Protein Activity | Modification of critical amine residues. | Reduce the molar excess of the PEG-amine linker. Optimize the reaction pH to favor modification of more accessible, less critical amines. |
Conclusion
This compound is a valuable tool for the bioconjugation of proteins and other biomolecules. By carefully controlling the reaction conditions, researchers can achieve efficient and specific conjugation, leading to the development of novel therapeutics, diagnostics, and research reagents. The protocols provided here offer a starting point for developing optimized conjugation strategies for your specific application.
References
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Benzyl-PEG4-amine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG4-amine is a versatile reagent used in peptide synthesis to introduce a discrete polyethylene (B3416737) glycol (PEG) linker. This process, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides. Key benefits of PEGylation include increased solubility, prolonged plasma half-life, reduced immunogenicity, and protection from proteolytic degradation.[1][2][3] The this compound molecule incorporates a stable benzyl (B1604629) protecting group, a flexible four-unit PEG chain that imparts hydrophilicity, and a reactive primary amine group for conjugation.[4]
These application notes provide detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS), including on-resin conjugation to the peptide's N-terminus, cleavage from the resin, and subsequent purification and characterization of the PEGylated peptide.
Key Applications
-
Improving Pharmacokinetics: The PEG chain increases the hydrodynamic volume of the peptide, reducing renal clearance and extending its circulation time in the body.[1][3]
-
Enhancing Solubility: The hydrophilic nature of the PEG linker can significantly improve the solubility of hydrophobic peptides.[1]
-
Reducing Immunogenicity: The PEG moiety can mask antigenic epitopes on the peptide, reducing its potential to elicit an immune response.[1][3]
-
PROTAC Synthesis: this compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a target-binding ligand to an E3 ligase-binding ligand.[5]
Experimental Protocols
Protocol 1: On-Resin N-Terminal PEGylation of a Peptide
This protocol describes the conjugation of this compound to the free N-terminal amine of a peptide synthesized on a solid support using Fmoc/tBu chemistry.
Materials:
-
Peptide-on-resin with a free N-terminus
-
This compound
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), or similar
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
20% (v/v) Piperidine (B6355638) in DMF for Fmoc deprotection
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in DMF.
-
Add a coupling reagent such as HATU (3 eq.) and a base like DIPEA (6 eq.).
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the swollen and deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test to check for the presence of free primary amines.
-
-
Washing: After the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the PEGylated peptide-resin under vacuum.
Logical Diagram of N-Terminal PEGylation
Protocol 2: Cleavage of PEGylated Peptide from the Resin
This protocol outlines the cleavage of the PEGylated peptide from the solid support and the simultaneous removal of side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
Materials:
-
PEGylated peptide-on-resin
-
Cleavage Cocktail (e.g., Reagent K for peptides with sensitive residues)
-
Cold diethyl ether
-
Centrifuge
-
Nitrogen or argon gas stream
Cleavage Cocktail Composition (Reagent K):
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage and deprotection |
| Phenol | 5% | Scavenger |
| Water | 5% | Scavenger |
| Thioanisole | 5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |
Procedure:
-
Resin Preparation: Place the dry PEGylated peptide-on-resin in a reaction vessel.
-
Cleavage Reaction:
-
In a fume hood, add the freshly prepared cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate containing the cleaved peptide.
-
In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Slowly add the filtrate dropwise to the cold ether while gently vortexing to precipitate the PEGylated peptide.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or argon gas, followed by drying under high vacuum.
Experimental Workflow for Cleavage and Isolation
Data Presentation
The efficiency of the PEGylation and cleavage steps should be quantified to ensure the quality and purity of the final product. The following table provides representative data for a typical PEGylation reaction. Actual results may vary depending on the peptide sequence and experimental conditions.
Table 1: Representative Quantitative Data for Peptide PEGylation
| Parameter | Typical Value | Method of Analysis |
| Coupling Efficiency | >95% | Kaiser Test |
| Crude Peptide Purity | 70-90% | RP-HPLC (at 220 nm) |
| Final Purity (Post-HPLC) | >98% | RP-HPLC (at 220 nm) |
| Overall Yield | 30-60% | Based on initial resin loading |
| Molecular Weight Confirmation | Expected Mass ± 1 Da | LC-MS |
Characterization of the PEGylated Peptide
After cleavage and purification, it is crucial to characterize the final product to confirm its identity and purity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the PEGylated peptide. A gradient of acetonitrile (B52724) in water with 0.1% TFA is typically used. The PEGylated peptide will have a longer retention time compared to the non-PEGylated precursor due to the increased hydrophobicity of the benzyl group and the overall size.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the molecular weight of the PEGylated peptide, verifying the successful conjugation of the this compound moiety.[6]
-
NMR Spectroscopy: For detailed structural confirmation, 1H and 13C NMR can be employed to identify the characteristic signals of the benzyl group and the ethylene (B1197577) glycol repeats of the PEG chain.[6]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | - Insufficient equivalents of this compound or coupling reagents. - Steric hindrance at the N-terminus. - Poor resin swelling. | - Increase the equivalents of reagents. - Extend the reaction time. - Ensure adequate resin swelling before coupling. |
| Low Cleavage Yield | - Incomplete cleavage reaction. - Peptide precipitation during cleavage. | - Extend the cleavage time. - Use a more robust cleavage cocktail. - Ensure complete dissolution in the cleavage cocktail. |
| Multiple Peaks in HPLC | - Incomplete coupling or deprotection. - Side reactions during cleavage. | - Optimize coupling and deprotection steps. - Use appropriate scavengers in the cleavage cocktail. |
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively utilize this compound for the strategic PEGylation of peptides to enhance their therapeutic potential.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. bachem.com [bachem.com]
- 3. PEGylation of Peptides, Proteins & Antibody Fragments - Biochempeg [biochempeg.com]
- 4. Benzyl-PEG-amine | AxisPharm [axispharm.com]
- 5. This compound | Amines | Ambeed.com [ambeed.com]
- 6. Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Labeling with Benzyl-PEG4-amine Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Modification of the cell surface with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique to alter the physicochemical properties of cells. This process can enhance in vivo circulation time, reduce immunogenicity, and provide a versatile platform for the attachment of targeting ligands or imaging agents.[1][2] Benzyl-PEG4-amine is a heterobifunctional linker that contains a benzyl (B1604629) group and a terminal primary amine over a discrete tetraethylene glycol spacer. The primary amine allows for conjugation to activated esters (such as N-hydroxysuccinimide esters) on target molecules, which can then be used to label the surface of live cells. This document provides a detailed protocol for the covalent labeling of cell surface proteins using this compound conjugates.
The fundamental principle of this labeling strategy lies in the reaction between an amine-reactive derivative of the this compound conjugate and the primary amines present on the cell surface. Primary amines are abundant on the exterior of cells, primarily on the N-termini of polypeptide chains and the side chains of lysine (B10760008) residues within proteins.[3] By utilizing reagents that specifically target these accessible amines, a stable amide bond is formed, effectively tethering the PEG conjugate to the cell membrane.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Parameters for Cell Surface PEGylation
| Parameter | Recommended Range | Typical Value | Notes |
| Cell Density | 1 x 10^6 - 1 x 10^7 cells/mL | 5 x 10^6 cells/mL | Optimal density may vary by cell type. |
| This compound Conjugate Concentration | 0.1 - 10 mM | 4 mM[1] | Higher concentrations may lead to cytotoxicity.[4][5] |
| Incubation Temperature | 25°C - 37°C | 37°C[1] | Higher temperatures can increase reaction kinetics but may impact cell viability. |
| Incubation Time | 10 - 60 minutes | 30 - 45 minutes[1] | Prolonged incubation may not significantly increase labeling and could harm cells. |
| pH of Labeling Buffer | 7.2 - 8.5 | 7.8 - 8.5[1][6] | A slightly basic pH is optimal for the reaction with primary amines.[3] |
Table 2: Quantitative Analysis of PEGylated Cells
| Analysis Method | Parameter Measured | Typical Results | Reference |
| Flow Cytometry | Mean Fluorescence Intensity | Increased fluorescence intensity proportional to the degree of labeling. | [7][8][9] |
| Fluorescence Microscopy | Cellular Localization | Visualization of uniform cell surface labeling. | [1][10] |
| Cell Viability Assay (e.g., Trypan Blue, MTT) | Percentage of Viable Cells | >90% viability post-labeling under optimal conditions. | [1][4] |
| Zeta Potential Measurement | Surface Charge | Reduction in negative surface charge post-PEGylation.[6] | [6][11] |
Experimental Protocols
Protocol 1: Preparation of Amine-Reactive this compound Conjugate
This protocol describes the activation of a molecule containing a carboxyl group with an NHS ester, making it reactive towards the primary amine of this compound.
Materials:
-
Molecule of interest with a carboxyl group (e.g., a fluorescent dye, biotin, or drug)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218)
Procedure:
-
Activate Carboxyl Groups: Dissolve the carboxyl-containing molecule in Activation Buffer. Add EDC and NHS to the solution. The molar ratio of carboxyl groups to EDC and NHS should be optimized but is typically around 1:1.5:1.5. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Add this compound to the activated molecule solution. The reaction is most efficient at a pH of 7.2-7.5. Adjust the pH of the reaction mixture with Coupling Buffer if necessary. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Purify the this compound conjugate using dialysis, size-exclusion chromatography, or other appropriate methods to remove unreacted reagents.
Protocol 2: Labeling of Suspension Cells with this compound Conjugate
Materials:
-
Suspension cells (e.g., lymphocytes, Jurkat cells)
-
Complete cell culture medium
-
Labeling Buffer: DPBS (Ca2+/Mg2+ free), pH 7.8-8.5
-
Amine-reactive this compound conjugate (from Protocol 1, or a commercially available NHS-ester derivative)
-
Quenching Buffer: PBS containing 100 mM glycine or Tris
-
Cell counting solution (e.g., Trypan Blue)
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with ice-cold Labeling Buffer by centrifugation (300 x g for 5 minutes). Resuspend the cell pellet in Labeling Buffer to a final concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Labeling Reaction: Add the amine-reactive this compound conjugate to the cell suspension to the desired final concentration (e.g., 4 mM).[1] Incubate for 30-60 minutes at 37°C with gentle agitation.[1]
-
Quenching: Add an equal volume of Quenching Buffer to the cell suspension and incubate for 5-10 minutes at room temperature to stop the reaction.
-
Washing: Wash the cells three times with complete cell culture medium to remove unreacted conjugate and quenching buffer.
-
Analysis: Resuspend the cells in an appropriate buffer for downstream analysis such as flow cytometry or fluorescence microscopy. Perform a cell viability count.
Protocol 3: Labeling of Adherent Cells with this compound Conjugate
Materials:
-
Adherent cells (e.g., HeLa, HEK293) cultured in multi-well plates or on coverslips
-
Complete cell culture medium
-
Labeling Buffer: DPBS (with Ca2+/Mg2+), pH 7.8-8.5
-
Amine-reactive this compound conjugate
-
Quenching Buffer: PBS containing 100 mM glycine or Tris
Procedure:
-
Cell Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed Labeling Buffer.
-
Labeling Reaction: Add the pre-warmed Labeling Buffer containing the desired concentration of the amine-reactive this compound conjugate to the cells. Incubate for 30-60 minutes at 37°C in a CO₂ incubator.[12]
-
Quenching: Aspirate the labeling solution and add Quenching Buffer. Incubate for 5-10 minutes at room temperature.
-
Washing: Aspirate the Quenching Buffer and wash the cells three times with complete cell culture medium.
-
Analysis: The labeled cells are now ready for imaging or other downstream applications.
Mandatory Visualization
Caption: Workflow for labeling live cells with this compound conjugates.
Caption: Simplified diagram of receptor-mediated endocytosis.
References
- 1. The Impact of Cell Surface PEGylation and Short-Course Immunotherapy on Islet Graft Survival in an Allogeneic Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. PEGylation affects cytotoxicity and cell-compatibility of poly(ethylene imine) for lung application: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 6. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry analysis of anti-polyethylene glycol antibodies in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. dovepress.com [dovepress.com]
- 11. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Applications of Benzyl-PEG4-amine in Advanced Drug Development
Introduction
Benzyl-PEG4-amine is a versatile, heterobifunctional linker molecule integral to modern drug development and bioconjugation. Its structure, featuring a reactive primary amine and a benzyl-protected functional group connected by a hydrophilic tetra-polyethylene glycol (PEG4) spacer, offers significant advantages in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG4 linker enhances solubility, reduces aggregation, and provides spatial separation between conjugated molecules, which is crucial for maintaining their biological activity. This document details successful applications of this compound and related amine-PEG linkers, providing comprehensive protocols and quantitative data for researchers in drug development.
Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)
This compound and similar amine-terminated PEG linkers are pivotal in the construction of ADCs, which are targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells. The primary amine of the linker can be conjugated to a payload, while the other end can be modified to react with an antibody. The hydrophilic PEG chain helps to overcome the hydrophobicity of many cytotoxic drugs, improving the overall physicochemical properties and stability of the resulting ADC.[1][2][3]
Quantitative Data Summary: ADC Synthesis
The following table summarizes key quantitative parameters often assessed during the synthesis and characterization of ADCs using amine-reactive PEG linkers.
| Parameter | Typical Value/Range | Analytical Method | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, RP-HPLC, MS | [3] |
| Conjugation Efficiency | >70% | SDS-PAGE, MS | [4] |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) | [3] |
| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to micromolar | Cell-based viability assays | [3] |
| Plasma Stability | >90% after 7 days | ELISA, HPLC | [3] |
Experimental Protocol: ADC Synthesis via Amine-Reactive Linker
This protocol outlines a general procedure for conjugating a cytotoxic payload to an antibody using a this compound derivative that has been activated (e.g., as an NHS ester) for reaction with lysine (B10760008) residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Benzyl-PEG4-NHS ester (or other amine-reactive derivative)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC)
-
Reaction buffers (e.g., PBS, pH 7.4-8.5)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amine-containing buffers (like Tris), exchange the buffer to PBS (pH 7.4-8.5) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker-Payload Activation (if necessary):
-
If starting with a carboxylated linker, activate it to an NHS ester using EDC/NHS chemistry.
-
Dissolve the Benzyl-PEG4-NHS ester-payload conjugate in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the activated linker-payload solution to the antibody solution. The final DMSO concentration should ideally be below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
-
Quenching:
-
Add a quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker-payload and other small molecules by SEC using an appropriate column for antibody purification.
-
Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the ADC.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or UV-Vis spectroscopy.
-
Calculate the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC or Mass Spectrometry (MS).
-
Assess the purity and aggregation state of the ADC using SEC.
-
Evaluate the in vitro potency of the ADC in a relevant cancer cell line.
-
Experimental Workflow: ADC Synthesis
Application 2: Surface Modification of Nanoparticles
Amine-terminated PEG linkers, such as this compound, are widely used for the surface functionalization of nanoparticles (NPs). This process, known as PEGylation, creates a hydrophilic protective layer on the NP surface.[5] This "stealth" coating reduces protein adsorption (opsonization) and recognition by the immune system, thereby prolonging the circulation time of the NPs in the bloodstream and enhancing their accumulation in target tissues like tumors through the Enhanced Permeability and Retention (EPR) effect.[5][6] The terminal amine group allows for the covalent attachment of targeting ligands (e.g., antibodies, peptides) for active targeting.
Quantitative Data Summary: Nanoparticle Functionalization
The table below presents typical data obtained from the characterization of PEGylated nanoparticles.
| Parameter | Before PEGylation | After PEGylation with Amine-PEG | Analytical Method | Reference |
| Hydrodynamic Diameter (nm) | Variable | Increase of 5-20 nm | Dynamic Light Scattering (DLS) | [7] |
| Zeta Potential (mV) | Negative or slightly positive | Shift towards neutral or positive | DLS / Electrophoretic Light Scattering | [5][7] |
| Surface Amine Density | N/A | Variable (e.g., 1-10 amines/nm²) | Fluorescamine or TNBS assay | [8] |
| Protein Adsorption | High | Significantly Reduced | SDS-PAGE, BCA assay | [5] |
| In Vivo Half-life | Short (minutes) | Extended (hours) | Pharmacokinetic studies | [6] |
Experimental Protocol: Nanoparticle PEGylation
This protocol describes the functionalization of carboxylated nanoparticles with this compound using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., polymeric NPs, quantum dots)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Centrifugation or dialysis equipment for purification
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-5 mg/mL.
-
-
Carboxyl Group Activation:
-
Add EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension. A 5-10 fold molar excess relative to the surface carboxyl groups is a common starting point.
-
React for 15-30 minutes at room temperature with gentle mixing to form an amine-reactive NHS ester on the nanoparticle surface.
-
-
PEGylation Reaction:
-
Centrifuge the activated nanoparticles and resuspend them in Coupling Buffer.
-
Immediately add this compound to the activated nanoparticle suspension (10-50 fold molar excess).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding a primary amine-containing buffer (e.g., Tris or glycine).
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh buffer or by dialysis to remove unreacted reagents.
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential using DLS.
-
Quantify the amount of PEG conjugated to the nanoparticle surface using methods like thermogravimetric analysis (TGA) or specific assays for the amine group.
-
Assess the stability of the functionalized nanoparticles in physiological buffers and serum.
-
Experimental Workflow: Nanoparticle PEGylation
Application 3: Development of PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, and PEG linkers like this compound are frequently used. The PEG linker provides the necessary length and flexibility for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and improves the solubility and cell permeability of the PROTAC molecule.[11]
PROTAC Mechanism of Action
The mechanism involves the PROTAC molecule acting as a bridge to induce the proximity of the target protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Experimental Protocol: PROTAC Synthesis (General Scheme)
The synthesis of a PROTAC using a this compound linker typically involves a multi-step process where the linker is sequentially conjugated to the E3 ligase ligand and the target protein binder.
General Procedure:
-
Functionalization of Linker: The this compound is first reacted with either the E3 ligase ligand or the target protein binder, which has a complementary reactive group (e.g., a carboxylic acid activated as an NHS ester).
-
Purification: The resulting intermediate is purified using column chromatography.
-
Deprotection (if necessary): If the benzyl (B1604629) group is used as a protecting group, it is removed to reveal a functional group for the next reaction.
-
Second Conjugation: The purified intermediate is then reacted with the second binding moiety (either the target protein binder or the E3 ligase ligand).
-
Final Purification: The final PROTAC molecule is purified by HPLC to ensure high purity.
-
Characterization: The structure of the final PROTAC is confirmed by LC-MS and NMR. Its biological activity is then assessed through in vitro degradation assays (e.g., Western blot, proteomics) and cell viability studies.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Physical Stability of an Antibody-Drug Conjugate Using Host-Guest Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Conjugated Zein Nanoparticles for In Vivo Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Application Note and Protocol: Calculating Molar Excess of Benzyl-PEG4-amine for Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules.[1] The covalent attachment of PEG chains can enhance solubility, increase in vivo half-life, and reduce immunogenicity.[2][3] Benzyl-PEG4-amine is a discrete PEG (dPEG®) reagent that provides a short, hydrophilic spacer arm for conjugation. This application note provides a detailed protocol for calculating the optimal molar excess of this compound for successful conjugation to biomolecules containing a reactive group, such as a carboxylic acid, that can be activated to react with the primary amine of the PEG reagent. The principles outlined here are also broadly applicable to other amine-containing PEG reagents.
The efficiency of the conjugation reaction is critically dependent on the molar ratio of the PEG reagent to the biomolecule. A carefully optimized molar excess ensures a sufficient degree of labeling (DOL) without causing excessive modification that could lead to loss of biological activity or increased heterogeneity of the final product.[4] Factors influencing the optimal molar excess include the concentration of the biomolecule, the number of available reactive sites, and the desired final properties of the conjugate.[5][6]
Principles of this compound Conjugation
This compound contains a primary amine group that can be conjugated to a biomolecule through various reaction chemistries. A common approach involves the activation of carboxyl groups on the biomolecule (e.g., on aspartic or glutamic acid residues) using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to form an amine-reactive NHS ester. The primary amine of this compound then reacts with this NHS ester to form a stable amide bond.[7][8]
Data Presentation: Recommended Molar Excess and Reaction Conditions
The optimal molar excess of this compound is dependent on the specific biomolecule and the desired degree of PEGylation. The following table provides a starting point for optimization experiments.
| Parameter | Recommended Range | Rationale |
| Molar Excess of this compound | 5- to 50-fold | A titration is crucial to determine the optimal ratio for a specific application and desired degree of labeling.[9][10] |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency and may require a lower molar excess of the PEG reagent.[5][6] |
| Reaction pH | 7.2 - 8.5 | A slightly basic pH facilitates the nucleophilic attack of the primary amine on the activated carboxyl group.[7] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive proteins to minimize degradation.[11][12] |
| Reaction Time | 30 minutes to 2 hours (or overnight at 4°C) | Reaction time can be adjusted to control the extent of conjugation.[5][11] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, MES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the this compound for reaction with the activated biomolecule and must be avoided.[5][11] |
Experimental Protocols
This section provides a detailed methodology for a typical two-step conjugation reaction involving the activation of a biomolecule's carboxyl groups followed by conjugation to this compound.
Materials and Reagents
-
Biomolecule containing carboxyl groups (e.g., protein, peptide)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M MES, 0.5 M NaCl, pH 6.0 for EDC/NHS chemistry. Ensure the buffer is free of primary amines.[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment for purification
Step-by-Step Calculation of Molar Excess
Objective: To determine the mass of this compound required to achieve a desired molar excess for the conjugation reaction.
-
Calculate the moles of the biomolecule:
-
Formula: Moles of Biomolecule = Mass of Biomolecule (g) / Molecular Weight of Biomolecule ( g/mol )
-
Example: For 5 mg of a 50 kDa protein:
-
Moles = 0.005 g / 50,000 g/mol = 1 x 10⁻⁷ moles
-
-
-
Determine the desired molar excess:
-
Calculate the moles of this compound needed:
-
Formula: Moles of this compound = Moles of Biomolecule × Desired Molar Excess
-
Example: 1 x 10⁻⁷ moles × 20 = 2 x 10⁻⁶ moles
-
-
Calculate the mass of this compound to weigh:
-
The molecular weight of this compound is required for this step. This information should be available from the supplier. For the purpose of this example, let's assume a molecular weight of 269.36 g/mol .
-
Formula: Mass of this compound (g) = Moles of this compound × Molecular Weight of this compound ( g/mol )
-
Example: 2 x 10⁻⁶ moles × 269.36 g/mol = 5.39 x 10⁻⁴ g = 0.539 mg
-
Preparation of Reagents
-
Biomolecule Solution: Prepare the biomolecule in the chosen amine-free Conjugation Buffer at a concentration of 1-10 mg/mL. If the biomolecule is in a buffer containing primary amines, a buffer exchange must be performed using dialysis or a desalting column.
-
This compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the calculated mass in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
EDC/NHS Solution: Prepare fresh EDC and NHS solutions in the Conjugation Buffer immediately before use.
Conjugation Reaction Procedure
-
Activation of Biomolecule:
-
Add a molar excess of EDC and NHS to the biomolecule solution. A common starting point is a 50- to 100-fold molar excess of EDC and a 20- to 50-fold molar excess of NHS over the biomolecule.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation:
-
Add the calculated volume of the this compound stock solution to the activated biomolecule solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% to avoid denaturation of the protein.[12]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The incubation time can be extended overnight at 4°C for less reactive biomolecules.[11]
-
-
Quenching (Optional but Recommended):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[9]
-
Incubate for 15 minutes at room temperature.
-
Purification of the Conjugate
It is essential to remove unreacted this compound and reaction byproducts from the final conjugate.[] Common purification methods include:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated biomolecule from smaller, unreacted components.[][14]
-
Dialysis or Diafiltration: These methods are suitable for removing small molecule impurities.[14][15]
-
Ion Exchange Chromatography (IEX): The attachment of the neutral PEG chain can alter the surface charge of the biomolecule, allowing for separation of different PEGylated species.[][14]
Characterization of the Conjugate
After purification, it is important to characterize the conjugate to determine the degree of labeling and confirm its integrity.
-
SDS-PAGE: A shift in the molecular weight of the conjugated protein compared to the unconjugated protein can indicate successful PEGylation.
-
Mass Spectrometry (e.g., LC-MS): This provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached PEG molecules.[16]
-
UV-Vis Spectrophotometry: Can be used to determine the concentration of the protein component of the conjugate.
Mandatory Visualization
Caption: Workflow for this compound conjugation.
Conclusion
The successful conjugation of this compound to a biomolecule is a multi-step process that requires careful optimization of the molar excess and other reaction parameters. By following the detailed protocols and recommendations outlined in this application note, researchers can achieve a desired degree of PEGylation while maintaining the biological activity of their molecule of interest. Empirical testing of different molar ratios is crucial to determine the optimal conditions for each specific application.[9]
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 3. idosi.org [idosi.org]
- 4. cellmosaic.com [cellmosaic.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. broadpharm.com [broadpharm.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. NHS-PEG-NHS [nanocs.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Proteins after Conjugation with Benzyl-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely utilized bioconjugation strategy to improve the therapeutic properties of protein drugs.[1][2] This modification can enhance protein stability, increase circulating half-life, and reduce immunogenicity.[1][3] Benzyl-PEG4-amine is a specific PEGylation reagent that introduces a short, discrete PEG chain with a benzyl (B1604629) group, which can influence the hydrophobicity of the resulting conjugate.
Following the conjugation reaction, the mixture contains the desired PEGylated protein, unconjugated protein, excess this compound, and reaction byproducts.[] A robust purification strategy is therefore critical to isolate the purified PEGylated protein and ensure the safety and efficacy of the final product. These application notes provide detailed protocols for the purification and characterization of proteins after conjugation with this compound.
Conjugation of this compound to a Protein
The initial step involves the conjugation of this compound to the protein of interest. This reagent typically possesses an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the protein surface under slightly basic conditions (pH 7-9) to form a stable amide bond.[5][6]
Diagram of the Conjugation Reaction
Caption: Covalent conjugation of Benzyl-PEG4-NHS ester to a protein's primary amine.
Purification Workflow
A multi-step purification workflow is often necessary to achieve high purity of the PEGylated protein. The choice of purification techniques depends on the physicochemical differences between the PEGylated protein, the unconjugated protein, and the free PEG reagent.[][7]
Diagram of the General Purification Workflow
Caption: A typical multi-step workflow for the purification of PEGylated proteins.
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[] PEGylation increases the size of the protein, allowing for its separation from the smaller, unreacted this compound and other low molecular weight byproducts.[][8]
Objective: To remove excess, unreacted this compound and other small molecule impurities from the conjugation reaction mixture.
Materials:
-
SEC column (e.g., Superdex 200 or similar)
-
Chromatography system (e.g., FPLC or HPLC)
-
SEC Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer
-
Crude PEGylation reaction mixture
-
0.22 µm syringe filters
Procedure:
-
Equilibrate the SEC column with at least two column volumes of SEC Buffer at the desired flow rate (e.g., 1 mL/min for a 24 mL column).
-
Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any precipitates.
-
Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample with SEC Buffer at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect fractions corresponding to the different peaks. The PEGylated protein is expected to elute earlier than the unconjugated protein, although the separation may not be complete depending on the size of the protein and the PEG chain. The unreacted PEG reagent will elute much later.
-
Analyze the collected fractions by SDS-PAGE and/or HPLC to identify those containing the purified PEGylated protein.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge.[] The covalent attachment of the neutral this compound to lysine residues masks the positive charges, leading to a change in the protein's isoelectric point (pI) and its interaction with the IEX resin.[7][9]
Objective: To separate the PEGylated protein from the unconjugated protein.
Materials:
-
Cation or anion exchange column (depending on the protein's pI and the buffer pH)
-
Chromatography system
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
Sample from SEC purification (buffer exchanged into Binding Buffer)
Procedure:
-
Equilibrate the IEX column with Binding Buffer until the pH and conductivity are stable.
-
Load the buffer-exchanged sample onto the column.
-
Wash the column with Binding Buffer to remove any unbound molecules.
-
Elute the bound proteins using a linear gradient of Elution Buffer (e.g., 0-100% over 20 column volumes).
-
Monitor the elution profile at 280 nm and collect fractions. Due to the charge shielding by the PEG chains, the PEGylated protein is expected to elute at a lower salt concentration than the unconjugated protein in cation exchange, and vice-versa for anion exchange.
-
Analyze the fractions by SDS-PAGE and HPLC to determine the purity of the PEGylated protein.
Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their hydrophobicity.[] The addition of the benzyl group in this compound can increase the hydrophobicity of the protein, allowing for separation using HIC.[10]
Objective: A polishing step to separate PEGylated species with different degrees of PEGylation or to remove remaining impurities.
Materials:
-
HIC column (e.g., Phenyl Sepharose)
-
Chromatography system
-
Binding Buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate (B86663), pH 7.0)
-
Elution Buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Sample from IEX purification
Procedure:
-
Add ammonium sulfate to the protein sample to match the concentration in the Binding Buffer.
-
Equilibrate the HIC column with Binding Buffer.
-
Load the sample onto the column.
-
Wash the column with Binding Buffer.
-
Elute the bound proteins using a reverse linear gradient of ammonium sulfate (from Binding Buffer to Elution Buffer).
-
Collect fractions and monitor the elution at 280 nm. The more hydrophobic, PEGylated protein is expected to elute at a lower ammonium sulfate concentration.
-
Analyze the fractions for purity.
Data Presentation
The following tables present representative data for the purification of a hypothetical 50 kDa protein conjugated with this compound.
Table 1: Summary of Purification Steps
| Purification Step | Total Protein (mg) | PEGylated Protein (mg) | Yield (%) | Purity (%) |
| Crude Reaction Mixture | 100 | 65 | 100 | 65 |
| After SEC | 90 | 63 | 97 | 70 |
| After IEX | 60 | 58 | 92 | 97 |
| After HIC (optional) | 55 | 54 | 93 | >99 |
Table 2: Characterization of Purified PEGylated Protein
| Analytical Method | Result |
| SDS-PAGE | Apparent MW shift from 50 kDa to ~55 kDa |
| Size Exclusion HPLC | Single, sharp peak with >99% purity |
| Mass Spectrometry (MS) | Confirmed mass increase corresponding to one PEG4-Benzyl moiety |
| UV-Vis Spectroscopy | A280 for protein concentration |
Characterization of the Final Product
Thorough characterization of the purified PEGylated protein is essential to ensure its quality and consistency.
-
SDS-PAGE: To visualize the increase in apparent molecular weight after PEGylation and to assess purity.
-
High-Performance Liquid Chromatography (HPLC): SEC-HPLC is used to determine the purity and aggregation state of the final product.[2][11] Reversed-phase HPLC (RP-HPLC) can be used to separate different PEGylated species.[]
-
Mass Spectrometry (MS): To confirm the covalent attachment of the PEG moiety and to determine the exact mass and degree of PEGylation.[11][12]
Conclusion
The purification of proteins after conjugation with this compound requires a systematic approach, often involving a combination of chromatographic techniques.[] Size exclusion, ion exchange, and hydrophobic interaction chromatography are powerful methods to separate the desired PEGylated protein from unconjugated protein and excess reagents.[][10] The protocols and data presented here provide a general framework for developing a robust purification strategy for your specific PEGylated protein. Each purification scheme should be optimized based on the specific properties of the protein and the PEG reagent used.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 10. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Benzyl-PEG4-amine Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding low yields in Benzyl-PEG4-amine conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
This compound is a PEG linker with a terminal primary amine and a benzyl-protected functional group at the other end. The primary amine allows for conjugation to molecules containing amine-reactive functional groups, most commonly N-hydroxysuccinimide (NHS) esters. The reaction involves the nucleophilic attack of the primary amine on the NHS ester, forming a stable amide bond and releasing NHS as a byproduct. The benzyl (B1604629) group serves as a protecting group for another functionality on the PEG, which can be deprotected in a subsequent step if required.
Q2: My conjugation yield is significantly lower than expected. What are the most common causes?
Low conjugation yield is a frequent issue and can often be attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly impact the efficiency of the conjugation.
-
Reagent Quality and Handling: Degradation of the this compound or the NHS-ester functionalized molecule due to improper storage or handling is a common culprit.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.
-
Steric Hindrance: The accessibility of the reactive amine on your target molecule can be limited by its three-dimensional structure.
-
Protein Aggregation: The conjugation process itself can sometimes induce protein aggregation, leading to a loss of soluble, functional product.[1]
Q3: How does pH affect the conjugation efficiency?
The pH of the reaction buffer is a critical parameter. For efficient conjugation of NHS esters to primary amines, a pH range of 7.2 to 8.5 is generally recommended.[2]
-
Below pH 7.2: A significant portion of the primary amines will be protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester.
-
Above pH 8.5: While the amines are deprotonated and highly reactive, the rate of hydrolysis of the NHS ester also increases significantly. This competing hydrolysis reaction consumes the NHS ester, reducing the amount available to react with the target amine and lowering the overall yield.
Q4: Is the benzyl group on the this compound stable during the conjugation reaction?
Yes, the benzyl ether group is generally very stable under the conditions typically used for NHS-ester conjugations (pH 7.2-8.5, room temperature or 4°C). Deprotection of a benzyl group typically requires harsh conditions, such as catalytic hydrogenolysis or treatment with strong acids, which are not present during the conjugation reaction.
Q5: What are the best methods to purify the this compound conjugate?
The choice of purification method depends on the properties of the conjugated molecule. Common techniques include:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger PEGylated conjugate from smaller, unreacted this compound and other low molecular weight byproducts.[]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of un-PEGylated, mono-PEGylated, and poly-PEGylated species.[]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. The presence of the benzyl group increases the hydrophobicity of the PEG linker, which can be exploited for separation.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC is another option that separates molecules based on hydrophobicity and can be useful for purifying PEGylated proteins.[4][5]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues leading to low conjugation yield.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive NHS Ester: The NHS ester on your molecule has hydrolyzed due to improper storage or handling (e.g., exposure to moisture). | - Always store NHS ester reagents at -20°C with a desiccant. - Allow the reagent to warm to room temperature before opening to prevent moisture condensation. - Prepare fresh solutions of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use. |
| Presence of Primary Amines in Buffer: Your protein or molecule solution contains buffers like Tris or glycine. | - Perform a buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.5 before the conjugation reaction.[6] | |
| Incorrect pH: The pH of the reaction buffer is too low (e.g., < 7.0). | - Adjust the pH of your reaction buffer to the optimal range of 7.2-8.5.[2] | |
| Low Conjugation Efficiency | Suboptimal Molar Ratio: The molar ratio of this compound to your molecule is too low. | - Increase the molar excess of the this compound. A common starting point is a 10- to 20-fold molar excess over the amine-containing molecule.[6][7] |
| Short Reaction Time: The incubation time is not sufficient for the reaction to go to completion. | - Increase the reaction time. Typical incubation times are 1-2 hours at room temperature or overnight at 4°C.[8][9] | |
| Low Protein/Molecule Concentration: The concentration of your target molecule is too low, leading to slow reaction kinetics. | - If possible, increase the concentration of your target molecule in the reaction mixture. | |
| Protein Aggregation | High Molar Ratio: A large excess of the PEG reagent can lead to over-PEGylation and aggregation.[1] | - Reduce the molar ratio of the this compound. |
| High Protein Concentration: Some proteins are prone to aggregation at high concentrations.[1] | - Perform the conjugation at a lower protein concentration.[1] | |
| Use of Organic Co-solvent: The addition of DMSO or DMF to dissolve the PEG reagent can sometimes destabilize proteins. | - Minimize the amount of organic co-solvent used (typically ≤10% of the total reaction volume).[6] Test the stability of your protein in the presence of the co-solvent beforehand. | |
| Difficulty in Purifying the Conjugate | Large Excess of Unreacted PEG Reagent: A high molar excess of the PEG reagent was used, making it difficult to separate from the conjugate. | - Optimize the molar ratio to use the minimum amount of PEG reagent necessary to achieve the desired degree of labeling. - Use an appropriate purification method, such as SEC or HIC, to efficiently remove the excess reagent.[] The hydrophobicity of the benzyl group may allow for better separation on HIC compared to non-benzylated PEGs. |
| Similar Physicochemical Properties: The unreacted starting materials and the final product have similar properties, making separation challenging. | - For larger molecules like proteins, SEC is often effective at separating the PEGylated conjugate from the un-PEGylated protein.[] - For smaller molecules, RP-HPLC with a suitable gradient may be necessary.[] |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein via NHS Ester Chemistry
This protocol provides a general guideline. Optimization of molar ratios, concentrations, and reaction times may be necessary for your specific protein.
Materials:
-
Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound with an NHS ester reactive group
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., SEC or IEX)
Procedure:
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If your current buffer contains amines, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Benzyl-PEG4-NHS Ester Preparation:
-
Allow the vial of Benzyl-PEG4-NHS ester to warm to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Benzyl-PEG4-NHS ester stock solution to the protein solution.[6][7]
-
Gently mix the reaction mixture. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8][9]
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method (e.g., SEC or IEX) to remove unreacted this compound, hydrolyzed NHS ester, and quenching reagent.[]
-
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.
-
Use HPLC (SEC, IEX, or RP-HPLC) to assess purity and the degree of PEGylation.[][10]
-
Mass spectrometry can be used to confirm the mass of the conjugate.
-
Data Presentation
Table 1: Recommended Reaction Parameters for this compound NHS Ester Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis.[2] |
| Molar Ratio (PEG:Protein) | 10:1 to 20:1 | A molar excess drives the reaction towards completion. This should be optimized for each specific protein.[6][7] |
| Protein Concentration | 1 - 10 mg/mL | Sufficient concentration for efficient reaction kinetics while minimizing aggregation risk.[1] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can reduce the rate of NHS ester hydrolysis and may be beneficial for sensitive proteins. |
| Reaction Time | 1 - 4 hours at 25°C; up to 24 hours at 4°C | Allows for sufficient time for the reaction to proceed to completion.[8][9] |
| Co-solvent (DMSO/DMF) | 0% - 10% (v/v) | Necessary to dissolve the PEG reagent, but should be minimized to maintain protein stability.[6] |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 4. Hydrophobic Interaction Chromatography - EBL Biotechnology [eblbio.com]
- 5. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. chromatographyonline.com [chromatographyonline.com]
preventing aggregation of proteins during Benzyl-PEG4-amine labeling
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during labeling with Benzyl-PEG4-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
This compound is a PEGylation reagent used to covalently attach a polyethylene (B3416737) glycol (PEG) spacer to proteins. The "amine" group on the PEG reagent reacts with specific functional groups on the protein. While this specific product contains a terminal amine, labeling of proteins more commonly utilizes amine-reactive reagents like NHS esters which target primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) on the protein surface.[1][2] The reaction is typically carried out at a slightly basic pH (7.0-9.0) to ensure the target amine groups on the protein are deprotonated and thus more nucleophilic.[3][2]
Q2: What are the common causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be caused by several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can destabilize the protein, leading to aggregation.[4][5]
-
High Protein Concentration: Increased proximity of protein molecules can promote intermolecular interactions and aggregation.[4][6]
-
High Reagent Concentration: A high molar excess of the PEG reagent can lead to extensive surface modification (multi-PEGylation), which may alter the protein's solubility and stability.[4]
-
Intermolecular Cross-linking: If the PEG reagent is not purely monofunctional, bifunctional impurities can cross-link multiple protein molecules.[4]
-
Increased Surface Hydrophobicity: The attached PEG molecule can sometimes alter the surface properties of the protein in a way that encourages self-association.[7]
-
Protein Instability: The inherent stability of the protein itself is a crucial factor. Some proteins are more prone to aggregation under labeling conditions.[5]
Q3: How can I detect and quantify protein aggregation?
Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to look for turbidity, precipitation, or opalescence in the reaction mixture.[4]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of light-scattering aggregates.[7][8]
-
Size Exclusion Chromatography (SEC): This technique separates proteins based on size and can resolve monomers from dimers and higher-order aggregates.[4][8]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of larger aggregates.[4][9]
-
Extrinsic Dye-Binding Fluorescence Assays: Certain fluorescent dyes bind to exposed hydrophobic regions on aggregated proteins, leading to an increase in fluorescence that can be quantified.[8]
Troubleshooting Guide
Issue: My protein is aggregating during the this compound labeling reaction.
This troubleshooting guide will walk you through a systematic approach to identify and resolve the cause of aggregation.
Step 1: Optimization of Reaction Conditions
The first step is to ensure your reaction conditions are optimal for your specific protein. It is highly recommended to perform small-scale screening experiments before proceeding with larger batches.[4]
Table 1: Recommended Starting Conditions and Optimization Ranges
| Parameter | Recommended Starting Condition | Optimization Range | Rationale |
| pH | 7.4 | 6.5 - 8.5 | The optimal pH for amine labeling is typically slightly basic, but protein stability can be highly pH-dependent.[10][11][12] Varying the pH can help find a balance between reaction efficiency and protein stability. |
| Temperature | Room Temperature (20-25°C) | 4°C - Room Temperature | Lowering the temperature can slow down the reaction rate, which may reduce aggregation by favoring more controlled modification.[4] |
| Protein Concentration | 1-2 mg/mL | 0.5 - 5 mg/mL | High protein concentrations can increase the likelihood of aggregation.[4][6] Testing a range of concentrations is advisable. |
| PEG:Protein Molar Ratio | 5:1 to 10:1 | 1:1 to 20:1 | A higher molar excess can drive the reaction but also increases the risk of multi-PEGylation and aggregation.[4] Start with a lower ratio and gradually increase it. |
Step 2: Buffer Composition and Additives
If optimizing the core reaction conditions is not sufficient, consider modifying the buffer composition by including stabilizing additives.
Table 2: Common Stabilizing Additives to Prevent Aggregation
| Additive Class | Examples | Recommended Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 5-10% (w/v) for Sucrose[4], 5-20% (w/v) for Sorbitol[7] | Act as protein stabilizers through preferential exclusion, promoting a more compact and stable state.[4][6][13] |
| Amino Acids | L-Arginine, L-Glutamic Acid, Glycine | 50-100 mM for Arginine[4], 50-500mM for L-Glutamic Acid[7] | Can suppress non-specific protein-protein interactions.[4][6][] |
| Reducing Agents | DTT, TCEP | 0.5-2 mM | Prevents the formation of intermolecular disulfide bonds that can lead to aggregation. TCEP is more stable, especially at neutral to high pH.[6][7] |
| Non-ionic Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 | 0.01-0.05% (v/v) | Low concentrations can prevent surface-induced aggregation.[4][15] |
Step 3: Modification of the Labeling Protocol
Altering the way the PEG reagent is introduced can also help minimize aggregation.
-
Stepwise Addition of PEG Reagent: Instead of adding the entire volume of the this compound solution at once, add it in smaller aliquots over a period of time (e.g., 3-4 additions over 30-60 minutes). This maintains a lower instantaneous concentration of the reagent, which can favor controlled modification and reduce the risk of aggregation.[4]
Experimental Protocols
Protocol 1: General this compound Labeling
This protocol assumes the use of an NHS-activated this compound for targeting primary amines on the protein.
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), at a pH of 8.3-8.5.[10][11] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[16]
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]
-
-
Labeling Reaction:
-
Purification:
Protocol 2: Screening for Optimal Buffer Conditions
-
Prepare a stock solution of your purified, unlabeled protein.
-
Prepare a series of buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) and salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).[7]
-
Perform small-scale labeling reactions in each buffer condition using a consistent protein concentration and PEG:protein molar ratio.
-
Monitor for aggregation during and after the reaction by visual inspection and by measuring the absorbance at 350 nm.[7][8]
-
Analyze the labeling efficiency in the non-aggregating conditions to determine the optimal buffer.
Visualizations
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fidabio [fidabio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. approcess.com [approcess.com]
- 9. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. glenresearch.com [glenresearch.com]
- 12. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. setabiomedicals.com [setabiomedicals.com]
Technical Support Center: Benzyl-PEG4-amine Synthesis and Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis and conjugation of Benzyl-PEG4-amine.
I. Synthesis of this compound: Troubleshooting and FAQs
The synthesis of this compound from its corresponding alcohol (Benzyl-PEG4-OH) is typically a multi-step process. Below are common issues and questions that may arise during this synthesis.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What is the common synthetic route for this compound?
A1: A widely used method involves a three-step process starting from Benzyl-PEG4-alcohol:
-
Tosylation: The terminal hydroxyl group of Benzyl-PEG4-OH is converted to a tosylate, a good leaving group.
-
Azidation: The tosylate is displaced by an azide (B81097) nucleophile.
-
Reduction: The azide is reduced to a primary amine, commonly via a Staudinger reaction.
Q2: What are the critical parameters to control during the tosylation step?
A2: Key parameters for successful tosylation include temperature control (typically performed at low temperatures to minimize side reactions), the use of a suitable base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, and anhydrous conditions to prevent hydrolysis of the tosyl chloride and the product.
Q3: What are the main side products during the Staudinger reduction of the azide?
A3: The primary byproduct of the Staudinger reaction is triphenylphosphine (B44618) oxide (TPPO) when triphenylphosphine is used as the reducing agent.[1] This byproduct is often difficult to remove by standard chromatography and may require specific purification techniques.[2][3][4][5]
Troubleshooting Guide - Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low yield in tosylation step | Incomplete reaction. | - Ensure an adequate excess of tosyl chloride and base. - Extend the reaction time or slightly increase the temperature. |
| Hydrolysis of tosyl chloride or tosylate product. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of benzyl (B1604629) chloride byproduct. | - This can occur if the reaction conditions are too harsh. Use milder conditions and consider using toluenesulfonic anhydride (B1165640) instead of tosyl chloride. | |
| Low yield in azidation step | Incomplete reaction. | - Use a sufficient excess of sodium azide. - Ensure the reaction is heated appropriately (e.g., in DMF). |
| Competing elimination reaction. | - Use a polar aprotic solvent like DMF to favor the SN2 reaction. | |
| Low yield in Staudinger reduction | Incomplete reaction. | - Ensure a sufficient excess of triphenylphosphine is used. - Allow for adequate reaction time for the hydrolysis of the intermediate iminophosphorane. |
| Oxidation of the phosphine (B1218219) reagent. | - Use fresh, high-quality triphenylphosphine. | |
| Presence of triphenylphosphine oxide (TPPO) in the final product | Inherent byproduct of the Staudinger reaction. | - Purify the product by precipitating the TPPO with a metal salt like zinc chloride.[2] - Utilize column chromatography with an optimized solvent system. - Consider alternative purification methods like crystallization or precipitation of the product.[4] |
| Unwanted debenzylation during synthesis | Exposure to hydrogenolysis conditions. | - Avoid using palladium on carbon (Pd/C) or other hydrogenolysis catalysts if other reducible functional groups are present and the benzyl group needs to be retained.[6] |
| Strongly acidic conditions. | - Benzyl ethers can be cleaved by strong acids. Use milder acidic conditions if acid-labile protecting groups need to be removed elsewhere in the molecule.[7] |
Experimental Protocol: Synthesis of this compound
This protocol describes a representative three-step synthesis from Benzyl-PEG4-alcohol.
Step 1: Tosylation of Benzyl-PEG4-alcohol
-
Dissolve Benzyl-PEG4-alcohol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (1.5 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Benzyl-PEG4-tosylate.
Step 2: Azidation of Benzyl-PEG4-tosylate
-
Dissolve Benzyl-PEG4-tosylate (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (3.0 eq.) to the solution.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give Benzyl-PEG4-azide.
Step 3: Staudinger Reduction of Benzyl-PEG4-azide
-
Dissolve Benzyl-PEG4-azide (1.0 eq.) in a mixture of THF and water.
-
Add triphenylphosphine (1.5 eq.) to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with an organic solvent like DCM to remove the triphenylphosphine oxide byproduct.
-
The aqueous layer containing the desired this compound can be further purified if necessary.
II. Conjugation of this compound: Troubleshooting and FAQs
This compound is commonly used for PEGylation of biomolecules, often by forming an amide bond with a carboxylic acid or an activated ester on the target molecule.
Frequently Asked Questions (FAQs) - Conjugation
Q1: What is the most common method for conjugating this compound to a protein?
A1: The most common method is to react the amine group of this compound with an activated N-hydroxysuccinimide (NHS) ester on the protein.[8] This reaction is efficient at a slightly basic pH (7.2-8.5) and forms a stable amide bond.[8][]
Q2: What is the primary side reaction during NHS ester conjugation?
A2: The main competing side reaction is the hydrolysis of the NHS ester, which converts it back to an unreactive carboxylic acid.[8][][10] The rate of hydrolysis increases with pH.[8]
Q3: How can I control the degree of PEGylation?
A3: The degree of PEGylation can be controlled by adjusting the molar ratio of this compound to the target molecule, the reaction time, and the concentration of the reactants.
Troubleshooting Guide - Conjugation
| Issue | Potential Cause | Suggested Solution |
| Low conjugation efficiency | Hydrolysis of the NHS ester. | - Perform the reaction at the optimal pH range (7.2-8.5).[8][] - Use freshly prepared NHS-activated molecules. - Increase the concentration of the reactants. |
| Inactive amine. | - Ensure the this compound is pure and has not degraded. - Check the pH of the reaction buffer to ensure the amine is deprotonated and nucleophilic. | |
| Presence of primary amines in the buffer. | - Use amine-free buffers such as phosphate, borate, or HEPES. Avoid Tris buffer.[8] | |
| Over-PEGylation (multiple PEGs attached) | High molar excess of this compound. | - Reduce the molar ratio of the PEG reagent to the target molecule. |
| Long reaction time. | - Decrease the reaction time and monitor the progress to achieve the desired degree of PEGylation. | |
| Precipitation of the conjugate | High degree of modification leading to insolubility. | - Reduce the extent of PEGylation. - Perform the conjugation in a buffer that enhances the solubility of the conjugate. |
Experimental Protocol: Conjugation of this compound to an NHS-activated Molecule
This protocol provides a general guideline for the conjugation reaction.
-
Prepare the NHS-activated molecule in an appropriate amine-free buffer (e.g., PBS, pH 7.4).
-
Dissolve this compound in the same buffer.
-
Add the this compound solution to the NHS-activated molecule solution at a desired molar ratio (e.g., 10-fold molar excess of the amine).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight with gentle stirring.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS esters.
-
Purify the conjugate using size exclusion chromatography or another suitable method to remove excess this compound and other small molecules.
III. Quantitative Data Summary
The following tables provide representative data for yields and purity in the synthesis and conjugation of this compound. Note that actual results will vary depending on the specific reaction conditions and substrates.
Table 1: Representative Yields and Purity in this compound Synthesis
| Reaction Step | Product | Typical Yield | Purity (by HPLC) | Common Impurities |
| Tosylation | Benzyl-PEG4-OTs | 85-95% | >95% | Benzyl-PEG4-OH (unreacted), Benzyl-PEG4-Cl |
| Azidation | Benzyl-PEG4-N₃ | 90-98% | >98% | Benzyl-PEG4-OTs (unreacted) |
| Staudinger Reduction | Benzyl-PEG4-NH₂ | 80-90% | >95% | Triphenylphosphine oxide, Benzyl-PEG4-N₃ (unreacted) |
Table 2: Influence of pH on NHS Ester Hydrolysis vs. Aminolysis
| pH | Half-life of NHS Ester Hydrolysis (at 4°C) | Relative Rate of Aminolysis |
| 7.0 | ~4-5 hours[8] | Moderate |
| 8.0 | ~1 hour | High |
| 8.6 | ~10 minutes[8] | Very High |
| 9.0 | <10 minutes | Very High, but risk of protein denaturation |
References
- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
dealing with hydrolysis of NHS esters in Benzyl-PEG4-amine reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of N-hydroxysuccinimide (NHS) esters during conjugation reactions with Benzyl-PEG4-amine.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a problem in my this compound reaction?
A: N-hydroxysuccinimide (NHS) esters are designed to react with primary amines, like the one on this compound, to form a stable amide bond. However, NHS esters are also susceptible to hydrolysis, a competing reaction where the ester reacts with water.[1][2] This reaction cleaves the ester, creating an inactive carboxylic acid and releasing N-hydroxysuccinimide (NHS).[2] This is a significant issue because the hydrolyzed ester can no longer react with your this compound, which directly reduces the efficiency and final yield of your desired conjugate.[2][]
Q2: What are the key factors that increase the rate of NHS ester hydrolysis?
A: The rate of NHS ester hydrolysis is primarily influenced by three factors:
-
pH: The rate of hydrolysis increases significantly as the pH rises.[2][4][5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[2][6]
-
Concentration: In solutions with low concentrations of the target amine (this compound), the competing hydrolysis reaction becomes more pronounced.[4][6]
Q3: What is the optimal pH for reacting an NHS ester with this compound?
A: The optimal pH is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the ester. The primary amine of this compound is reactive when it is deprotonated (nucleophilic), which is favored at a more alkaline pH.[1][7] However, the ester's stability decreases as the pH increases.[1][7] Therefore, the most efficient reactions are typically performed in a pH range of 7.2 to 8.5.[4][6][8] A pH of 8.3-8.5 is often recommended as an ideal starting point for most labeling reactions.[1][9][10]
Q4: Which buffers should I use for my conjugation reaction, and which should I avoid?
A: The choice of buffer is critical for a successful reaction.
-
Recommended Buffers: Amine-free buffers such as phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) are highly recommended.[4] 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are common choices.[7][9]
-
Buffers to Avoid: You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218).[4][6] These buffers will compete with the this compound for reaction with the NHS ester, leading to significantly lower yields of your desired product.[6]
-
Quenching: Buffers like Tris or glycine can be used effectively at the end of the incubation period to quench (stop) the reaction by consuming any remaining active NHS ester.[4]
Q5: How can I tell if my NHS ester reagent has gone bad due to hydrolysis?
A: NHS esters are sensitive to moisture and can hydrolyze during storage if not handled properly.[11] You can perform a simple activity test. The principle behind this test is that the hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260 nm.[2][12] By measuring the absorbance of a solution of your NHS ester before and after intentionally forcing hydrolysis with a base (like NaOH), you can determine its activity. A significant increase in absorbance at 260 nm after adding the base indicates that the reagent was active.[2][12] If there is no measurable increase, the reagent has likely already hydrolyzed and is inactive.[11][12]
Q6: How should I store my NHS ester reagents to prevent premature hydrolysis?
A: Proper storage is crucial. NHS ester reagents are moisture-sensitive.[13] They should always be stored desiccated, ideally at -20°C.[13] Before opening a vial of reagent, it is critical to allow it to equilibrate to room temperature.[11] This prevents atmospheric moisture from condensing on the cold powder, which would lead to hydrolysis and inactivation of the reagent.[11]
Data Summary
Table 1: Effect of pH and Temperature on NHS Ester Half-life
The stability of an NHS ester in an aqueous solution is highly dependent on the pH and temperature. The half-life is the time it takes for 50% of the reactive ester to hydrolyze.
| pH | Temperature | Half-life | Citation(s) |
| 7.0 | 0°C | 4 - 5 hours | [4][5] |
| 7.0 | Ambient | ~7 hours | [11] |
| 8.6 | 4°C | ~10 minutes | [4][5][14] |
| 9.0 | Ambient | Minutes | [11] |
Data compiled from multiple sources describing general NHS ester chemistry.
Visualizations
Reaction Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
how to improve the efficiency of Benzyl-PEG4-amine coupling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the efficiency of Benzyl-PEG4-amine coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound? this compound is a heterobifunctional linker used in bioconjugation.[1][2] It contains a primary amine that can react with carboxylic acids, activated NHS esters, or other carbonyl compounds, and a benzyl (B1604629) group that serves as a protecting group for a terminal alcohol.[2] The hydrophilic PEG spacer enhances the water solubility of the modified molecule.[2]
Q2: What is the most common method for coupling this compound to another molecule? The most prevalent method is forming a stable amide bond between the primary amine of the this compound and a carboxyl group on the target molecule.[1] This reaction is typically facilitated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to increase efficiency.[1][3]
Q3: Why is my this compound coupling efficiency low? Low efficiency can stem from several factors:
-
Inactive Reagents: EDC and NHS are moisture-sensitive; improper storage can lead to inactivation.[3][4]
-
Incorrect pH: The two-step EDC/NHS reaction requires distinct pH levels for optimal performance—an acidic pH for carboxyl activation and a slightly basic pH for amine coupling.[5]
-
Inappropriate Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the this compound, reducing yield.[3][4]
-
Hydrolysis: The activated NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH, which competes with the desired amine reaction.[5]
Q4: How can I purify the final PEGylated conjugate? After the reaction, excess reagents and byproducts must be removed. Common purification techniques include:
-
Size Exclusion Chromatography (SEC): Efficiently separates the larger PEGylated product from smaller unreacted molecules and byproducts.[6][]
-
Dialysis or Ultrafiltration/Diafiltration: Useful for removing small molecules from larger protein conjugates.[][8]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge, which can be altered by PEGylation.[][9]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
| Possible Cause | Suggested Solution |
| Inactive EDC or NHS Reagents | Use fresh, anhydrous EDC and NHS/Sulfo-NHS.[3] Allow reagent vials to warm to room temperature before opening to prevent moisture condensation.[4][10] |
| Incorrect Buffer pH | Verify the pH for each reaction step. Use a buffer at pH 4.5-6.0 (e.g., MES) for the EDC/NHS activation step.[5] Adjust the pH to 7.0-8.5 (e.g., with PBS, HEPES, or Borate buffer) for the amine coupling step.[5] |
| Presence of Competing Primary Amines in Buffers | Use amine-free buffers for the entire process.[10] Dialyze the target molecule into an appropriate buffer like MES or PBS before starting the reaction if necessary.[4] |
| Hydrolysis of Activated NHS Ester | Perform the amine coupling step immediately after the carboxyl activation step.[3][10] To slow hydrolysis, the reaction can be kept on ice.[10] |
| Low Reactant Concentration | If possible, increase the concentration of the target molecule to improve reaction kinetics.[11] |
Problem: Product Precipitation or Aggregation
| Possible Cause | Suggested Solution |
| High Degree of PEGylation | Reduce the molar excess of the this compound reagent. Test a range of molar ratios (e.g., 5:1, 10:1, 20:1 of PEG to protein) to find the optimal balance.[11] |
| Protein Instability at Reaction pH | Confirm that your protein or molecule is stable and soluble at the chosen coupling pH (7.0-8.5). Optimize the pH within this recommended range if instability is observed.[10] |
| High Concentration of Organic Solvent | If dissolving this compound in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% to avoid denaturing protein targets.[4] |
Data Presentation: Optimizing Reaction Parameters
For successful EDC/NHS-mediated coupling of this compound, careful control of reaction parameters is critical. The tables below summarize key starting points for optimization.
Table 1: Recommended Reaction Conditions for Two-Step Coupling
| Parameter | Activation Step | Coupling Step | Rationale |
| pH | 4.5 - 6.0 | 7.0 - 8.5 | Maximizes EDC/NHS efficiency while ensuring the primary amine is deprotonated and nucleophilic for coupling.[5] |
| Recommended Buffer | 0.1 M MES | PBS, HEPES, Borate | Provides the correct pH environment without introducing competing primary amines.[3][5] |
| Temperature | Room Temperature (25°C) or 4°C | Room Temperature (25°C) or 4°C | Room temperature offers faster kinetics, while 4°C can increase the stability of the activated ester and temperature-sensitive proteins.[11] |
| Reaction Time | 15 - 30 minutes | 2 hours to overnight | Allows for efficient activation without significant hydrolysis, followed by sufficient time for the coupling reaction to proceed to completion.[10][12] |
Table 2: Example Molar Ratios for Optimization
| Reactant | Molar Ratio (Relative to Target Molecule) | Purpose |
| This compound | 5:1 to 20:1 | A molar excess drives the reaction towards the desired PEGylated product.[11] |
| EDC | 2:1 to 10:1 | Ensures efficient activation of available carboxyl groups.[3] |
| NHS/Sulfo-NHS | 2:1 to 5:1 | Stabilizes the activated intermediate to improve overall coupling efficiency.[3] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling to a Protein
This protocol provides a general method for conjugating this compound to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid, or C-terminus).
Materials:
-
Protein solution (in MES Buffer)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[12]
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.4[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS vials to room temperature before opening.[12]
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 10 mg/mL solutions of EDC and NHS in Activation Buffer.
-
-
Protein Preparation:
-
Dissolve or exchange the protein into Activation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Add the EDC solution to the protein solution to achieve a 10-fold molar excess.
-
Immediately add the NHS solution to the protein mixture to achieve a 10-fold molar excess.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.[12]
-
-
Amine Coupling Reaction:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding a calculated amount of Coupling Buffer.
-
Immediately add the this compound stock solution to the activated protein solution. Start with a 20-fold molar excess of the PEG reagent over the protein.[11]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[10]
-
-
Quenching the Reaction:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction).
-
Incubate for 30 minutes at room temperature to hydrolyze any remaining active esters.[10]
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and byproducts using a desalting column, SEC, or dialysis.[10]
-
Protocol 2: Analysis of Conjugation by SDS-PAGE
A simple way to confirm successful PEGylation is to observe a molecular weight shift on an SDS-PAGE gel.
Procedure:
-
Collect samples of the unconjugated protein (control) and the purified PEGylated protein.
-
Prepare samples according to standard SDS-PAGE loading procedures, including a reducing agent and heating if appropriate for the protein.[11]
-
Load the control and the conjugated sample into separate wells of a suitable polyacrylamide gel. Include a molecular weight ladder.
-
Run the gel until the dye front reaches the bottom.[11]
-
Stain the gel with a protein stain (e.g., Coomassie Blue).
-
Analysis: A successful conjugation will show a band or smear at a higher molecular weight for the PEGylated sample compared to the sharp band of the unconjugated control.[11]
Mandatory Visualizations
Caption: Workflow for EDC/NHS-mediated coupling of this compound.
Caption: Troubleshooting decision tree for low coupling efficiency.
References
- 1. Amino-PEG4-(CH2)3CO2H Heterobifunctional Linker [benchchem.com]
- 2. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Mass Spectrometry of Benzyl-PEG4-Amine Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl-PEG4-amine conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected results in your mass spectrometry analyses.
Frequently Asked Questions (FAQs)
Q1: I am not seeing the expected molecular ion for my this compound conjugate. What are the common reasons for this?
A1: Several factors can contribute to the absence or low intensity of the expected molecular ion:
-
In-source Fragmentation: The conjugate might be fragmenting in the ion source before detection. This is particularly common for labile molecules.
-
Poor Ionization: The conditions of your electrospray ionization (ESI) source may not be optimal for your conjugate.
-
Sample Purity: The presence of contaminants or unreacted starting materials can suppress the signal of your target molecule.
-
Incorrect Mass Range: The instrument might not be scanning the correct m/z range to detect your ion.
-
Adduct Formation: Your molecule may be forming various adducts (e.g., with sodium, potassium, or ammonia), which will shift the observed m/z.[1]
Q2: My mass spectrum shows a complex series of peaks with a repeating mass unit of 44 Da. What does this indicate?
A2: A repeating pattern of 44 Da is the characteristic signature of polyethylene (B3416737) glycol (PEG).[2] This can arise from several sources:
-
PEG Contamination: PEG is a common contaminant in laboratories and can be introduced from various sources like detergents (e.g., Triton X-100), plasticware, or solvents.[2]
-
Heterogeneity of PEG Reagent: If a polymeric PEG reagent was used instead of a discrete PEG (dPEG®) like this compound, you will observe a distribution of PEG chain lengths.[3]
-
In-source Fragmentation: Fragmentation of the PEG chain can also produce this pattern.
Q3: I observe unexpected fragments in my MS/MS spectrum. What are the typical fragmentation patterns for this compound conjugates?
A3: this compound conjugates can exhibit fragmentation at several locations. A key fragmentation pathway for benzyl-aminated molecules involves the cleavage of the Cζ-Nε bond, which links the benzyl (B1604629) group to the amine.[4][5] This results in the formation of a stable benzylic or tropylium (B1234903) carbocation ([C7H7]+) with a mass of 91.05 Da.[5] You may also observe fragmentation along the PEG chain, resulting in the characteristic 44 Da losses.
Troubleshooting Guides
Issue 1: Signal Suppression or Complete Absence of Conjugate Signal
If you are unable to detect your this compound conjugate, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for the absence of a conjugate signal.
Issue 2: Unexpected m/z Values and Adducts
The presence of unexpected m/z values often points to the formation of adducts. PEGylated compounds are known to readily form adducts with alkali metals.[1]
Expected vs. Observed m/z for a Model Conjugate
Let's consider a hypothetical conjugate of this compound (C15H25NO4, MW = 283.36 g/mol ) with a peptide (e.g., GLY-GLY-GLY, MW = 189.17 g/mol ). The resulting conjugate would have a monoisotopic mass of 454.25 g/mol .
| Ion Species | Theoretical m/z (z=1) | Observed m/z (Example) | Mass Difference (Da) |
| [M+H]+ | 455.26 | 455.26 | 0.00 |
| [M+NH4]+ | 472.29 | 472.29 | 0.00 |
| [M+Na]+ | 477.24 | 477.24 | 0.00 |
| [M+K]+ | 493.20 | 493.20 | 0.00 |
| [M-H2O+H]+ | 437.25 | 437.25 | 0.00 |
Troubleshooting Steps:
-
Check Your Buffers: Ensure that your buffers are free from high concentrations of sodium or potassium salts. Use volatile buffers like ammonium (B1175870) acetate.[3]
-
Software Analysis: Use the adduct analysis feature in your mass spectrometry software to identify potential adducts.
-
Sample Preparation: Improve desalting procedures to remove excess salts.
Issue 3: Dominant Unconjugated Species or Incomplete Reaction
If your spectrum is dominated by the unconjugated starting materials, consider the following:
-
Reaction Conditions: Re-evaluate your conjugation reaction conditions, including pH, temperature, and reaction time. Amine-reactive conjugations are typically performed at a pH of 7-9.[6]
-
Purification: Enhance the purification of your conjugate to remove unreacted this compound and the molecule it is being conjugated to. Size-exclusion or reversed-phase HPLC can be effective.[7]
-
Reagent Stability: Ensure that your this compound reagent has not degraded.
Experimental Protocols
Protocol 1: Sample Preparation for MS Analysis
-
Buffer Exchange: Desalt the conjugate sample using a centrifugal filter unit (e.g., 10KDa MWCO for protein conjugates) or dialysis.[8] Exchange the buffer to a volatile solution like 20 mM ammonium acetate.
-
Dilution: Dilute the desalted sample in an appropriate solvent for ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Final Concentration: Aim for a final concentration in the low micromolar to high nanomolar range (e.g., 1-10 µM).
Protocol 2: General ESI-MS Method
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high resolution and mass accuracy.[9]
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Scan Range: A wide range to encompass the expected m/z of the precursor, adducts, and potential fragments (e.g., 200-2000 m/z).
-
Charge State Reduction: For complex spectra of large conjugates, post-column addition of amines like triethylamine (TEA) can help to reduce charge state complexity.[10]
Visualizing Fragmentation Pathways
The following diagram illustrates the expected fragmentation of a this compound conjugate.
Caption: Potential fragmentation pathways for a this compound conjugate.
References
- 1. research.tue.nl [research.tue.nl]
- 2. researchgate.net [researchgate.net]
- 3. enovatia.com [enovatia.com]
- 4. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. sciex.com [sciex.com]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
stability issues of Benzyl-PEG4-amine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Benzyl-PEG4-amine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound is susceptible to two primary degradation pathways in aqueous solutions:
-
Oxidative Degradation of the PEG Chain: The polyethylene (B3416737) glycol (PEG) chain can undergo oxidation, which may be initiated by factors such as heat, light, and the presence of transition metals or reactive oxygen species (ROS).[1][2] This degradation can lead to chain scission and the formation of impurities like formaldehyde (B43269) and formic acid.[2]
-
Cleavage of the Benzyl (B1604629) Ether Group: The benzyl group, which protects a terminal hydroxyl group in the PEG chain precursor, can be cleaved under certain conditions. This cleavage is sensitive to acidic conditions, strong oxidizing agents, and can be removed via catalytic hydrogenolysis.[1][3]
Q2: What factors can influence the stability of my this compound solution?
A2: Several factors can impact the stability of this compound in aqueous solutions:
-
pH: Extreme pH values can be detrimental. Acidic conditions (pH < 5) can promote the cleavage of the benzyl ether bond.[1][4] While the ether bonds in the PEG backbone are generally stable, non-neutral pH can affect the overall stability.[2]
-
Temperature: Elevated temperatures accelerate the rate of both oxidative degradation of the PEG chain and potential hydrolysis.[1][5]
-
Light: Exposure to light, particularly UV light, can promote photo-oxidative degradation of the PEG chain.[1]
-
Presence of Oxidizing Agents: Strong oxidizing agents can lead to the cleavage of the benzyl ether and degradation of the PEG chain.[1] Common lab reagents or atmospheric oxygen can contribute to this process.
-
Transition Metals: The presence of transition metal ions can catalyze the oxidative degradation of the PEG chain.[1] Ensure high-purity water and reagents are used.
-
Dissolved Oxygen: The presence of dissolved oxygen in the aqueous solution can contribute to oxidative degradation.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | Long-term (months to years) | Store in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).[1] |
| 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light.[1] | |
| Aqueous Stock Solution | -20°C to -80°C | Up to 1 month at -20°C, up to 6 months at -80°C (general guidance for similar compounds) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use a suitable buffer, and for long-term storage, consider de-gassing the buffer to remove dissolved oxygen.[1] |
Q4: What are the visible signs of this compound degradation?
A4: While analytical methods are required for definitive assessment, some visual cues may suggest degradation:
-
Change in Color: The appearance of a yellow or other discoloration in a previously colorless solution.
-
Appearance of Precipitates: The formation of insoluble material in the solution.
-
Change in pH: A significant shift in the pH of the solution could indicate the formation of acidic degradation products.
-
For Solid Compound: Clumping or a change in appearance may suggest moisture absorption, which can facilitate degradation.[1]
Troubleshooting Guides
Problem 1: Low yield or inconsistent results in my conjugation reaction.
-
Possible Cause: Your this compound may have degraded due to improper storage or handling, leading to a lower concentration of the active amine.
-
Solution:
-
Assess Purity: Analyze the purity of your this compound stock using a suitable analytical method such as HPLC-UV or LC-MS to check for the presence of degradation products.
-
Use Fresh Reagent: If degradation is suspected, use a fresh, unopened vial of this compound.
-
Optimize Storage: Ensure your stock solutions are stored in single-use aliquots at -80°C and are protected from light. Avoid repeated freeze-thaw cycles.
-
Problem 2: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks.
-
Possible Cause: These additional peaks are likely degradation products of this compound.
-
Solution:
-
Characterize Impurities: If possible, use high-resolution mass spectrometry (HRMS) to determine the mass of the impurity peaks. This can help in identifying the degradation pathway (e.g., loss of the benzyl group, chain cleavage).
-
Perform a Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study (see Experimental Protocols section) on a known pure sample of this compound. This will help to generate the expected degradation products under controlled conditions.
-
Review Experimental Conditions: Evaluate your experimental conditions for potential sources of degradation, such as prolonged exposure to acidic or basic conditions, high temperatures, or sources of oxidation.
-
Experimental Protocols
Protocol: Forced Degradation Study to Assess this compound Stability
This protocol outlines a general method to assess the stability of this compound under various stress conditions. The goal is to intentionally degrade the molecule to understand its degradation pathways and to develop a stability-indicating analytical method.[6][7]
1. Materials:
-
This compound
-
High-purity water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC or UPLC system with UV detector (and preferably a mass spectrometer)
-
C18 reverse-phase HPLC column
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile (B52724) and water.
3. Stress Conditions:
-
Acid Hydrolysis: Mix an equal volume of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an equal volume of the stock solution with 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an equal volume of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber) for a defined period.
4. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. A generic starting method is provided below.
5. HPLC Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 254 nm.
-
Injection Volume: 10 µL
6. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
If coupled to a mass spectrometer, determine the mass-to-charge ratio of the degradation products to help elucidate their structures.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzyl-PEG4-amine Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Benzyl-PEG4-amine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound?
A1: The primary methods for removing unreacted this compound leverage its basicity and polarity. These techniques include:
-
Aqueous Acidic Wash (Liquid-Liquid Extraction): This is the most common and often the simplest method. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic amine is protonated, forming a salt that is soluble in the aqueous phase and can be separated.[1][2] This method is suitable if your desired product is stable in acidic conditions.
-
Copper Sulfate (B86663) Wash: An alternative to acidic washes, washing with an aqueous solution of copper (II) sulfate can effectively remove amines. The copper ions form a complex with the amine, which then partitions into the aqueous layer.[1][2] This is a useful method for compounds that are sensitive to acid.
-
Silica (B1680970) Gel Chromatography: If your product has a significantly different polarity from this compound, silica gel chromatography can be an effective purification method. Due to its polar nature, this compound tends to adhere strongly to silica gel.[3]
-
Vacuum Distillation: For reaction products that are not volatile, unreacted this compound can sometimes be removed by vacuum distillation, as it has a relatively high boiling point that is lowered under reduced pressure.[4]
Q2: My desired product is acid-sensitive. How can I remove this compound?
A2: If your product is not stable in acidic conditions, you should avoid using an acidic wash. Instead, you can:
-
Utilize a 10% aqueous copper sulfate solution for extraction. Continue washing until the blue color of the copper sulfate solution no longer changes, indicating that the amine has been removed.[1][2]
-
Employ silica gel chromatography . A suitable solvent system can separate your product from the more polar this compound.
Q3: I am observing an emulsion during the aqueous wash. What should I do?
A3: Emulsions can form, especially when using chlorinated solvents like dichloromethane (B109758) (DCM). To break an emulsion:
-
Add brine (a saturated aqueous solution of NaCl). This increases the ionic strength of the aqueous phase, which can help to separate the layers.
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
If the emulsion persists, filtering the mixture through a pad of Celite can sometimes be effective.
Q4: What are the general solubility properties of this compound?
A4: this compound is soluble in various organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[5][6] The hydrophilic PEG chain also imparts some water solubility, which is enhanced upon protonation in acidic conditions.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product loss during acidic wash | The desired product may also be basic and partitioning into the aqueous layer. | Check the pKa of your product. If it is basic, consider using the copper sulfate wash method or silica gel chromatography. |
| This compound remains after multiple washes | Insufficient acid or copper sulfate was used. The volume of the wash may be too small. | Increase the concentration or volume of the aqueous wash. Perform additional washes and monitor the removal of the amine by TLC. |
| Streaking on TLC plate during chromatography | The amine is very polar and interacting strongly with the silica gel. | Add a small amount of a basic modifier, like triethylamine (B128534) or ammonia, to the eluent system to improve the spot shape. A common eluent system for PEG-containing compounds is a gradient of methanol (B129727) in chloroform (B151607) or DCM.[3] |
| Co-elution of product and this compound during chromatography | The polarity of the product and the amine are too similar. | Try a different solvent system or consider reverse-phase chromatography if your product is sufficiently non-polar. |
Experimental Protocols
Protocol 1: Removal of this compound by Acidic Wash
Materials:
-
Reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1M HCl to the separatory funnel.
-
Stopper the funnel and shake gently, periodically venting to release pressure.
-
Allow the layers to separate. The protonated this compound will be in the upper aqueous layer.
-
Drain the lower organic layer into a clean flask.
-
Repeat the wash with 1M HCl (steps 2-5) one or two more times.
-
To neutralize any remaining acid, wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution.
-
Wash the organic layer with an equal volume of brine to remove residual water.[1]
-
Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Silica Gel Chromatography
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Appropriate solvents for the eluent (e.g., Dichloromethane/Methanol or Chloroform/Methanol)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp and/or appropriate staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude reaction mixture in a minimal amount of the organic solvent.
-
Load the dissolved sample onto the top of the silica column.
-
Begin eluting the column with the chosen solvent system. A common starting point for polar compounds is a gradient of methanol in dichloromethane (e.g., 1-10% methanol).
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp or by staining. This compound should have a lower Rf value (move slower) than less polar products.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
Decision-Making Workflow for Purification
Caption: Workflow for selecting a purification method.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Workup [chem.rochester.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino-PEG4-benzyl ester, 1351397-21-1 | BroadPharm [broadpharm.com]
- 6. DBCO-PEG4-amine, 1840886-10-3 | BroadPharm [broadpharm.com]
- 7. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]
impact of temperature on Benzyl-PEG4-amine conjugation kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of temperature on Benzyl-PEG4-amine conjugation kinetics. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary functional group on this compound, and what does it react with?
A1: this compound possesses a primary amine (-NH2) group. This amine acts as a nucleophile and readily reacts with electrophilic functional groups, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[][2] This is a widely used method for conjugating the PEG linker to proteins, peptides, or other molecules.[3]
Q2: How does temperature generally affect the kinetics of this compound conjugation to an NHS-ester activated molecule?
A2: As with most chemical reactions, increasing the temperature generally increases the rate of the conjugation reaction between the primary amine of this compound and an NHS ester.[4] This is because higher temperatures provide the molecules with more kinetic energy, leading to more frequent and energetic collisions.[4] However, there is an optimal temperature range, as excessively high temperatures can lead to undesirable side reactions and degradation of the reactants or products.
Q3: What is the optimal temperature range for conjugating this compound to an NHS-ester?
A3: The optimal temperature for conjugation can vary depending on the specific reactants and buffer conditions. However, a common starting point for NHS-ester conjugations is room temperature (approximately 20-25°C).[][5] Reactions can also be performed at 4°C to slow down the reaction rate and potentially increase selectivity, especially for sensitive biomolecules.[5][6] In one study optimizing the PEGylation of BSA nanoparticles, an optimal temperature of 27°C was determined.[7] For many applications, reactions are carried out for 30-60 minutes at room temperature or for 2 hours on ice.[6]
Q4: What is the major competing reaction that is influenced by temperature during conjugation with an NHS-ester?
A4: The primary competing reaction is the hydrolysis of the NHS ester.[5] In aqueous solutions, the NHS ester can react with water, leading to the cleavage of the ester and rendering it inactive for conjugation with the amine. The rate of this hydrolysis reaction is significantly influenced by both pH and temperature.[5][8]
Q5: How does temperature specifically affect the rate of NHS-ester hydrolysis?
A5: The rate of NHS-ester hydrolysis increases with both increasing pH and temperature.[5][8] For example, the half-life of an NHS-ester is significantly shorter at higher pH and temperatures. This means that at elevated temperatures, the NHS ester will be inactivated more rapidly, reducing the overall yield of the desired conjugate.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conjugation Yield | Sub-optimal reaction temperature. | - If the reaction was performed at a low temperature (e.g., 4°C), consider increasing it to room temperature (20-25°C) to accelerate the reaction rate. - Conversely, if the reaction was performed at a higher temperature, the NHS ester may have hydrolyzed too quickly. Try lowering the temperature to 4°C or room temperature.[5] |
| Rapid hydrolysis of the NHS ester. | - Ensure the pH of the reaction buffer is within the optimal range of 7.2-8.5.[5] - Perform the reaction at a lower temperature (e.g., 4°C) to decrease the rate of hydrolysis relative to the aminolysis reaction.[5][8] | |
| Incorrect reaction time. | - At lower temperatures, a longer incubation time may be necessary to achieve a sufficient yield.[6] - At higher temperatures, a shorter reaction time might be optimal to minimize hydrolysis. | |
| Formation of Side Products or Aggregates | Reaction temperature is too high. | - High temperatures can sometimes lead to the degradation of sensitive molecules or promote non-specific reactions. Lowering the reaction temperature can often mitigate these issues. |
| Prolonged reaction time at elevated temperatures. | - Reduce the incubation time in conjunction with optimizing the temperature. | |
| Inconsistent Results | Fluctuations in ambient temperature. | - For reactions sensitive to temperature, use a temperature-controlled environment (e.g., a water bath or incubator) to ensure reproducibility. |
Quantitative Data
The following table summarizes the effect of pH and temperature on the stability of NHS esters, a critical factor in optimizing conjugation reactions with this compound.
| pH | Temperature (°C) | Half-life of NHS-ester |
| 7.0 | 0 | 4-5 hours[5][8] |
| 8.6 | 4 | 10 minutes[5][8] |
This data highlights the significant impact of both pH and temperature on the rate of the competing hydrolysis reaction.
Experimental Protocols
General Protocol for Temperature Optimization of this compound Conjugation to an NHS-Ester Activated Molecule
This protocol provides a framework for determining the optimal reaction temperature for your specific application.
1. Reagent Preparation:
-
This compound Solution: Prepare a stock solution of this compound in a suitable an-hydrous solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.
-
NHS-Ester Activated Molecule Solution: Prepare a stock solution of your NHS-ester activated molecule in an anhydrous solvent immediately before use. The NHS-ester is moisture-sensitive.[6]
-
Reaction Buffer: Prepare a non-amine-containing buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.[5][6]
2. Temperature Screening:
-
Set up parallel reactions in separate microcentrifuge tubes.
-
To each tube, add your target molecule in the reaction buffer.
-
Add the this compound solution to each tube. The molar ratio of this compound to the target molecule will need to be optimized for your specific application.
-
Initiate the reaction by adding the NHS-ester activated molecule solution to each tube.
-
Incubate the reactions at a range of different temperatures (e.g., 4°C, room temperature (~22°C), 30°C, and 37°C).
-
Allow the reactions to proceed for a set amount of time (e.g., 1 hour).
3. Reaction Quenching:
-
Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[5]
4. Analysis:
-
Analyze the reaction products from each temperature point using an appropriate technique such as LC-MS, HPLC, or SDS-PAGE (for protein conjugations) to determine the yield of the desired conjugate.
5. Optimization:
-
Based on the results, select the temperature that provides the highest yield of the desired product with the minimal formation of byproducts. Further optimization of reaction time at the optimal temperature may be necessary.
Visualizations
Caption: Experimental workflow for optimizing the temperature of this compound conjugation.
Caption: The relationship between temperature and key kinetic factors in this compound conjugation.
References
- 2. creativepegworks.com [creativepegworks.com]
- 3. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clean Energy Technologies Research Institute | CETRI » Effect of Temperature on Amine-CO2 Reaction Kinetics [cetri.ca]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
avoiding non-specific binding of Benzyl-PEG4-amine conjugates
Welcome to the technical support center for Benzyl-PEG4-amine conjugates. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to non-specific binding during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a heterobifunctional linker that contains a benzyl (B1604629) group and a primary amine, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The primary amine allows for the covalent attachment of the linker to molecules with carboxyl groups, such as proteins or surfaces, through amide bond formation. The benzyl group can be used in further conjugation steps. The PEG spacer enhances solubility and provides distance between the conjugated molecules.
Q2: What causes non-specific binding with this compound conjugates?
Non-specific binding of this compound conjugates is primarily driven by two types of interactions:
-
Hydrophobic Interactions: The benzyl group is hydrophobic and can non-specifically adsorb to hydrophobic surfaces or regions of proteins.
-
Electrostatic Interactions: At physiological or acidic pH, the terminal amine group is protonated, carrying a positive charge. This can lead to non-specific binding to negatively charged surfaces or biomolecules.
These interactions can lead to high background signals, reduced assay sensitivity, and inaccurate results.
Q3: How can I prevent non-specific binding?
Preventing non-specific binding involves a multi-faceted approach that addresses both hydrophobic and electrostatic interactions. Key strategies include:
-
Surface Passivation: Modifying the surface to make it more resistant to protein and conjugate adsorption.
-
Use of Blocking Agents: Saturating unoccupied sites on a surface to prevent the conjugate from binding non-specifically.
-
Optimization of Buffer Conditions: Adjusting the pH, ionic strength, and adding detergents to the buffers to minimize non-specific interactions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with non-specific binding of your this compound conjugates.
Problem: High Background Signal in Your Assay
High background is the most common indicator of non-specific binding. Follow these steps to diagnose and solve the issue.
Step 1: Identify the Predominant Type of Non-Specific Interaction
The structure of this compound suggests both hydrophobic and electrostatic contributions to non-specific binding. The nature of your surface and interacting biomolecules will determine which is dominant.
-
Hydrophobic Surfaces (e.g., polystyrene plates): Hydrophobic interactions with the benzyl group are likely a major contributor.
-
Charged Surfaces or Biomolecules: Electrostatic interactions with the protonated amine are more probable.
Step 2: Implement Appropriate Blocking Strategies
Blocking agents are proteins or other molecules that physically adsorb to the surface, preventing your conjugate from binding to unoccupied sites. The choice of blocking agent is critical and often requires empirical testing.[1][2][3]
Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Inexpensive, readily available, effective for many applications.[2][3] | Can cross-react with some antibodies; may not be suitable for phosphoprotein detection.[4] |
| Non-Fat Dry Milk / Casein | 0.5-5% | Inexpensive, effective blocker due to a diverse mixture of proteins.[2][3][4] | Contains phosphoproteins (casein) and biotin, which can interfere with certain assays.[4] |
| Normal Serum (e.g., goat, rabbit) | 1-10% | Provides a complex mixture of proteins for effective blocking. | Can contain antibodies that may cross-react with assay components. |
| Fish Gelatin | 0.1-1% | Does not cross-react with mammalian antibodies. | May be less effective than BSA or milk for some applications.[2] |
| Synthetic/Protein-Free Blockers (e.g., PEG, PVP) | Varies | Useful for assays requiring low protein content.[5] | May be less effective than protein-based blockers in some cases. |
Step 3: Optimize Buffer Conditions
-
pH Adjustment: The charge of the terminal amine on your conjugate is pH-dependent. Increasing the pH of your buffers to be closer to the isoelectric point of your conjugate can reduce electrostatic interactions. However, be mindful of the stability and activity of your other biomolecules at different pH values.
-
Increase Ionic Strength: Adding salt (e.g., 150-500 mM NaCl) to your buffers can help to shield electrostatic interactions, thereby reducing non-specific binding.
-
Add Detergents: Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (0.05-0.1%) can disrupt hydrophobic interactions.[3] It is important to note that detergents should be used with caution as they can also disrupt desired protein-protein interactions.
Step 4: Consider Surface Passivation
If blocking and buffer optimization are insufficient, direct modification of the surface may be necessary.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) to the surface creates a hydrophilic layer that can significantly reduce non-specific protein and conjugate adsorption.
Experimental Protocols
Protocol: Comparative Evaluation of Blocking Agents
This protocol allows for the systematic comparison of different blocking agents to determine the most effective one for your specific assay.
1. Materials:
- Your experimental surface (e.g., 96-well polystyrene plate)
- Blocking buffers to be tested (e.g., 3% BSA in PBS, 5% Non-Fat Dry Milk in PBS, 1% Fish Gelatin in PBS)
- Your this compound conjugate
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Detection reagents specific to your assay
2. Procedure:
- Coat the wells of the 96-well plate with your target molecule, if applicable. If not, use an uncoated plate to assess direct binding to the surface.
- Wash the wells three times with wash buffer.
- Add 200 µL of each blocking buffer to a set of wells (e.g., 3 columns per blocking agent). Include a "no block" control with only wash buffer.
- Incubate for 1-2 hours at room temperature or overnight at 4°C.
- Wash the wells three times with wash buffer.
- Add your this compound conjugate at a concentration known to produce a high background signal to all wells.
- Incubate for 1 hour at room temperature.
- Wash the wells five times with wash buffer.
- Proceed with your standard detection protocol.
3. Data Analysis:
- Measure the signal in each well.
- Calculate the average signal and standard deviation for each blocking condition.
- Compare the signal from the blocked wells to the "no block" control. The blocking agent that yields the lowest signal with an acceptable signal-to-noise ratio for your positive control is the most effective.
Visualizing the Concepts
To better understand the principles of non-specific binding and the strategies to mitigate it, the following diagrams illustrate the key concepts.
Caption: Mechanisms of non-specific binding and mitigation.
Caption: A logical workflow for troubleshooting high background.
References
Technical Support Center: Debenzylation of Benzyl-PEG4-Amine Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the debenzylation of Benzyl-PEG4-amine conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the debenzylation of this compound conjugates?
The most frequent issues include incomplete or sluggish reactions, low product yields, and the formation of unwanted side products. These challenges can arise from factors such as catalyst deactivation, suboptimal reaction conditions, or the inherent properties of the PEGylated substrate.
Q2: Which catalyst is most effective for the debenzylation of N-benzyl PEGylated amines?
While Palladium on activated charcoal (Pd/C) is a standard choice, Pearlman's catalyst (Palladium hydroxide (B78521) on carbon, Pd(OH)₂/C) is often more effective for substrates containing basic nitrogen groups, like amines.[1][2] It can lead to improved reaction rates and yields.
Q3: Can the PEG chain interfere with the debenzylation reaction?
Yes, the polyethylene (B3416737) glycol (PEG) chain can influence the reaction. Its solubility characteristics may require specific solvent choices to ensure homogeneity. Furthermore, the PEG moiety can potentially coordinate with the palladium catalyst, although this is less common than poisoning by nitrogen-containing functional groups.
Q4: Are there alternative methods to catalytic hydrogenation for debenzylation?
Yes, if catalytic hydrogenolysis proves problematic, other methods can be considered. These include transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265), or non-reductive methods employing strong acids or oxidative conditions, though these may not be suitable for all substrates.[1][3]
Troubleshooting Guide
Problem 1: Incomplete or Sluggish Reaction
Question: My debenzylation reaction using Pd/C and hydrogen gas is very slow or has stalled. What are the potential causes and how can I resolve this?
Answer: Several factors can contribute to a slow or stalled reaction. The primary cause is often catalyst poisoning by the amine itself.[1] Here are some troubleshooting steps:
-
Catalyst Choice and Quality:
-
Reaction Conditions:
-
Acidic Additives: The addition of a mild acid, such as acetic acid, can protonate the amine nitrogen, reducing its ability to poison the palladium catalyst.[1][2]
-
Hydrogen Pressure: Atmospheric pressure may be insufficient. Increasing the hydrogen pressure can drive the reaction to completion, though this may require specialized equipment.[3]
-
Temperature: Gently heating the reaction can increase the rate, but be cautious of potential side reactions.[2]
-
-
Solvent Selection: Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used and generally effective.[2] Ensure your this compound conjugate is fully dissolved.
Problem 2: Low Product Yield
Question: I am observing a low yield of my debenzylated PEG4-amine. What are the common reasons and how can I improve the yield?
Answer: Low yields can result from an incomplete reaction, side reactions, or difficulties during product isolation.
-
Incomplete Reaction: Refer to the troubleshooting steps for "Incomplete or Sluggish Reaction" to ensure the starting material is fully consumed.[3]
-
Side Reactions: Unwanted side reactions can consume your starting material or product. Employing milder conditions, such as transfer hydrogenation with ammonium formate, can sometimes offer greater selectivity.[3]
-
Difficult Product Isolation: The resulting PEG4-amine may be highly water-soluble, leading to losses during the workup.
-
After catalyst filtration, carefully evaporate the solvent under reduced pressure at a low temperature.
-
If the product is water-soluble, perform extractions with a suitable organic solvent at the appropriate pH.
-
Salt formation followed by precipitation can also be an effective isolation strategy.[3]
-
Problem 3: Formation of Side Products
Question: My reaction is producing unexpected side products. How can I minimize their formation?
Answer: The formation of side products is often related to the reaction conditions being too harsh or not selective enough.
-
Aromatic Ring Saturation: Saturation of the benzene (B151609) ring is a possible side reaction during hydrogenolysis.[1] To minimize this:
-
Other Reducible Functional Groups: If your molecule contains other functional groups susceptible to reduction, selective debenzylation can be challenging but is achievable through careful selection of the catalyst and optimization of reaction conditions.[1]
Data Summary
Table 1: Common Catalysts and Conditions for N-Debenzylation
| Catalyst | Typical Loading | Common Solvents | Key Considerations |
| 10% Pd/C | 5-10 mol% | Ethanol, Methanol | Prone to poisoning by amines.[4] |
| 20% Pd(OH)₂/C (Pearlman's) | 5-10 mol% | Ethanol, Acetic Acid | More effective for N-debenzylation; less susceptible to poisoning.[1][2] |
| Pd/C with Additives | 10 mol% | Methanol | Additives like niobic acid can facilitate the reaction.[3] |
Experimental Protocols
Protocol 1: General Catalytic Hydrogenation for N-Debenzylation
-
Dissolve the this compound conjugate (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
-
Add the palladium catalyst (e.g., 10 mol% of 10% Pd/C or 20% Pd(OH)₂/C).
-
If necessary, add a mild acid like acetic acid (e.g., 1-2 equivalents).
-
Degas the reaction vessel by applying a vacuum and then backfilling with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon or at a set pressure) at room temperature.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite or a membrane filter to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as required.
Protocol 2: Transfer Hydrogenation for N-Debenzylation
-
Dissolve the this compound conjugate (1 mmol) in methanol (15 mL).
-
Add ammonium formate (20 mmol) and 10% Pd/C (e.g., 100 mg).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, filter the mixture through a Celite pad and wash with the solvent.
-
Evaporate the combined filtrate and washings under vacuum.
-
Take up the residue in a suitable organic solvent (e.g., chloroform (B151607) or ether), wash with saturated brine and then water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield the product.
Visualizations
Caption: Troubleshooting workflow for incomplete debenzylation reactions.
Caption: Decision tree for selecting a debenzylation method.
References
Technical Support Center: Monitoring Benzyl-PEG4-amine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of Benzyl-PEG4-amine conjugation reactions. Find troubleshooting guides and frequently asked questions (FAQs) below to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound reaction?
A this compound reaction involves the conjugation of a molecule containing a primary amine to another molecule using a Benzyl-PEG4 linker. This linker possesses a benzyl (B1604629) protecting group on one end and a terminal amine on the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) chain. The reaction typically involves the deprotection of the benzyl group to reveal a reactive site, or the utilization of the amine in a coupling reaction.
Q2: Why is it crucial to monitor the progress of this reaction?
Monitoring the reaction is essential to:
-
Determine the optimal reaction time and prevent the formation of byproducts due to over-incubation.
-
Confirm the consumption of starting materials.
-
Verify the formation of the desired product.
-
Troubleshoot unexpected outcomes, such as low yields or the presence of impurities.
Q3: What are the primary analytical techniques to monitor the reaction's progress?
Several effective analytical techniques can be used to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): A rapid and straightforward qualitative method to observe the consumption of starting materials and the formation of the product.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method for separating and measuring the concentrations of reactants and products. Both Reverse-Phase (RP-HPLC) and Size-Exclusion (SEC-HPLC) can be effective.[3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific technique that confirms the identity of the conjugated product by verifying its molecular weight.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for detailed structural confirmation of the final, purified conjugate, but can also be adapted to monitor reaction conversion.[1][7][8]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause | Solution |
| Spots are streaky. | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| Inappropriate solvent system. | The solvent system may be too polar for the sample. Try a less polar solvent system. | |
| Spots are not moving from the baseline. | The solvent system is not polar enough. | Increase the polarity of the solvent system. For highly polar compounds, consider using a solvent mixture like DCM/MeOH.[2] |
| Spots are running at the solvent front. | The solvent system is too polar. | Decrease the polarity of the solvent system. A common starting point for molecules with polar groups is a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297).[2] |
| No spots are visible. | The compound does not absorb UV light. | Use a staining agent to visualize the spots. Stains like potassium permanganate (B83412) or iodine can be used for general visualization, while specific stains can react with certain functional groups.[2] |
| The sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to evaporate between applications. | |
| Starting material and product spots have very similar Rf values. | The chosen solvent system does not provide adequate separation. | Experiment with different solvent systems of varying polarities to achieve better resolution between the spots.[2] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting). | Column degradation. | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. | |
| Sample overload. | Inject a smaller volume of the sample or dilute the sample. | |
| No peaks are observed. | The detector is not set to the correct wavelength. | Ensure the UV detector is set to a wavelength at which your compounds absorb. If your compounds lack a strong chromophore, consider using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[9] |
| The sample is not eluting from the column. | The mobile phase may not be strong enough to elute your compound. Try a stronger mobile phase or a gradient elution. | |
| Multiple unexpected peaks. | The sample is degrading on the column. | Use a milder mobile phase or adjust the pH. |
| The presence of impurities in the starting materials or reaction mixture. | Analyze the starting materials by HPLC to check for purity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Problem | Possible Cause | Solution |
| Broad peaks. | The sample contains paramagnetic impurities. | Pass the sample through a small plug of silica (B1680970) gel or celite. |
| The sample concentration is too high. | Dilute the sample. | |
| Difficulty in distinguishing reactant and product peaks. | Peaks are overlapping. | Use a higher field NMR spectrometer for better resolution. |
| Run 2D NMR experiments (e.g., COSY, HSQC) to aid in peak assignment. | ||
| Reaction appears incomplete, but TLC/HPLC shows full conversion. | NMR is less sensitive than chromatographic methods. | Rely on the more sensitive techniques for determining reaction completion. Use NMR for structural confirmation of the purified product. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark starting positions for the starting material, a co-spot, and the reaction mixture.[2]
-
Spot the Plate: Using a capillary tube, spot a small amount of the starting material solution on its marked position. In the co-spot lane, spot the starting material and the reaction mixture on top of each other. Finally, spot the reaction mixture in its designated lane.[10]
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate staining solution.[2]
-
Analyze the Results: The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot indicate the progress of the reaction.[11]
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the aliquot with the mobile phase.
-
HPLC Setup: Use a suitable column (e.g., a C18 column for RP-HPLC). The mobile phase will depend on the polarity of your compounds but often consists of a mixture of water and acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid (TFA).[3]
-
Analysis: Inject the prepared sample onto the HPLC system. Monitor the elution of compounds using a UV detector at an appropriate wavelength. If the compounds lack a UV chromophore, a Charged Aerosol Detector (CAD) can be used.[3][9]
-
Data Interpretation: Compare the chromatograms over time. The decrease in the peak area of the starting material and the increase in the peak area of the product will indicate the reaction's progress.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. researchgate.net [researchgate.net]
- 8. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for Benzyl-PEG4-amine in PROTAC Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) for the use of Benzyl-PEG4-amine in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in PROTAC synthesis?
This compound is a bifunctional linker used in the synthesis of PROTACs. It consists of a four-unit polyethylene (B3416737) glycol (PEG) chain that provides spacing and can improve the solubility and cell permeability of the final PROTAC molecule.[1][2] One end of the linker has a primary amine group (-NH2), which is used to form a stable amide bond with a carboxylic acid on either the target protein ligand or the E3 ligase ligand.[3] The other end features a benzyl (B1604629) group, which can serve as a protecting group for an alcohol or be a part of the linker scaffold itself, offering a degree of rigidity.[4][5]
Q2: In what solvents is this compound typically soluble?
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (B87167) (DMSO)
The PEG chain enhances solubility in such solvents, which are frequently used for amide coupling reactions.[2]
Q3: How should I store this compound?
It is recommended to store this compound under dry conditions at -20°C for long-term storage (months to years) to prevent degradation.[3][7] For short-term storage (days to weeks), refrigeration at 0-4°C is acceptable.[7] The compound is generally stable for several weeks at ambient temperature during shipping.[7]
Troubleshooting Guide
Problem 1: Low Yield in Amide Coupling Reaction
Low yields during the amide bond formation between this compound and a carboxylic acid-functionalized ligand are a common issue.
Possible Causes and Solutions:
-
Suboptimal Coupling Reagents: The choice and quality of coupling reagents are critical.
-
Incorrect Stoichiometry: The ratio of reactants can significantly impact the reaction outcome.
-
Solution: A slight excess of the coupling reagent (1.1-1.5 equivalents) and the amine or acid component that is not the limiting reagent is often beneficial.[8] It is recommended to pre-activate the carboxylic acid with HATU and a non-nucleophilic base like DIPEA for 15-30 minutes before adding the this compound.[10]
-
-
Inadequate Base: The presence of a suitable non-nucleophilic base is crucial for the reaction to proceed.
-
Solution: Use N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) in 2-5 equivalents.[8] If the amine starting material is a salt (e.g., TFA salt), additional equivalents of the base may be required to neutralize the salt and facilitate the reaction.
-
-
Reaction Time and Temperature: The reaction may not have reached completion.
Problem 2: Difficulty in Product Purification
PROTACs, especially those containing PEG linkers, can be challenging to purify due to their unique physicochemical properties.
Possible Causes and Solutions:
-
High Polarity: The PEG chain in this compound increases the polarity of the resulting PROTAC, which can lead to poor separation on normal-phase silica (B1680970) gel.
-
Solution: Reverse-phase preparative HPLC (RP-HPLC) is the recommended method for purifying polar molecules like PROTACs. A gradient of water/acetonitrile or water/methanol, often with 0.1% TFA or formic acid, can provide good separation.
-
-
Product Instability on Silica Gel: The product may be degrading on the silica gel column.
-
Solution: If RP-HPLC is not an option, consider using a more deactivated silica gel or treating the silica with a small amount of a basic modifier like triethylamine in the eluent to minimize degradation.
-
Problem 3: Unwanted Side Reactions
Several side reactions can occur during the synthesis, leading to a complex mixture of products.
Possible Causes and Solutions:
-
Reaction with Nucleophilic Side Chains: If the ligands contain other nucleophilic functional groups (e.g., hydroxyl, primary amines), these can compete with the desired amine coupling.
-
Solution: Protect sensitive functional groups on the ligands before performing the coupling reaction. The choice of protecting group should be orthogonal to the deprotection conditions of other protecting groups in the molecule.
-
-
Guanidinium (B1211019) Formation: The coupling reagent HATU can react with the amine to form a guanidinium species, capping the amine and preventing the desired reaction.
-
Benzyl Group Cleavage: The benzyl group can be sensitive to certain reaction conditions.
Quantitative Data Summary
The following table summarizes general reaction conditions for a typical amide coupling reaction involving an amine linker like this compound. Optimal conditions may vary depending on the specific substrates.
| Parameter | Recommended Condition |
| Carboxylic Acid | 1.0 equivalent |
| This compound | 1.0 - 1.2 equivalents |
| Coupling Reagent (HATU) | 1.0 - 1.5 equivalents |
| Base (DIPEA) | 2.0 - 5.0 equivalents |
| Solvent | Anhydrous DMF, DCM, or DMSO |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 18 hours (monitor by LC-MS) |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU/DIPEA
This protocol describes a general procedure for the coupling of this compound to a carboxylic acid-functionalized ligand (e.g., E3 ligase ligand or target protein binder).
Materials:
-
Carboxylic acid-functionalized ligand
-
This compound
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[9]
-
Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes to pre-activate the carboxylic acid.[9]
-
Add this compound (1.0-1.1 equivalents) to the reaction mixture.[9]
-
Stir the reaction at room temperature and monitor its progress by LC-MS. Reactions are often complete within 1-4 hours.[9]
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
Protocol 2: Benzyl Group Deprotection (if applicable)
If the benzyl group on the this compound is serving as a protecting group for a hydroxyl functionality on the linker, it can be removed via catalytic hydrogenolysis.
Materials:
-
Benzyl-protected PROTAC intermediate
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzyl-protected intermediate in a suitable solvent such as MeOH or EtOH.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Stir the reaction mixture under an atmosphere of hydrogen gas at room temperature.
-
Monitor the reaction by LC-MS for the disappearance of the starting material. This can take from 2 to 16 hours.
-
Once the reaction is complete, filter the mixture through celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizations
Caption: General workflow for PROTAC synthesis using this compound.
Caption: Logical troubleshooting workflow for this compound in PROTAC synthesis.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amino-PEG4-benzyl ester, 1351397-21-1 | BroadPharm [broadpharm.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
strategies to minimize side reactions with Benzyl-PEG4-amine
Welcome to the technical support center for Benzyl-PEG4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Below you will find troubleshooting guides and frequently asked questions to help you navigate common challenges and optimize your conjugation protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functionalities?
A1: this compound is a bifunctional linker molecule. It consists of a benzyl (B1604629) group, which can serve as a protecting group for an alcohol, and a primary amine.[1][2] The primary amine is a nucleophilic group that can readily react with electrophiles such as carboxylic acids (often activated as NHS esters) and other carbonyl compounds to form stable amide bonds.[1] The polyethylene (B3416737) glycol (PEG4) spacer is a hydrophilic chain that can improve the solubility and pharmacokinetic properties of the resulting conjugates.
Q2: What are the most common side reactions to be aware of when using this compound?
A2: The most common side reactions involve the primary amine and the PEG chain. For the primary amine, over-acylation can occur if it reacts with more than one molecule of an acylating agent. When coupling with an activated carboxylic acid (like an NHS ester), a primary competing side reaction is the hydrolysis of the activated ester, which is more prevalent at higher pH.[3][4] The PEG chain can be susceptible to oxidative degradation, particularly at elevated temperatures or in the presence of transition metals. While the benzyl group is generally stable, it can undergo oxidation or hydrogenolysis under specific, harsh conditions not typically employed during conjugation reactions.[5]
Q3: What are the optimal pH conditions for conjugating this compound to a carboxylic acid?
A3: For conjugating this compound to a carboxylic acid using EDC/NHS chemistry, a two-step pH process is recommended for optimal efficiency.[6]
-
Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0.[6]
-
Coupling Step: The reaction of the activated NHS ester with the primary amine of this compound is most efficient at a pH of 7.0 to 8.5.[6][7] This is because the primary amine needs to be in its unprotonated form to act as a nucleophile.
Q4: How should I store this compound to ensure its stability?
A4: To ensure long-term stability, this compound should be stored as a solid at -20°C, protected from moisture and light.[2] If you need to prepare a stock solution, it is best to dissolve it in an anhydrous solvent such as DMF or DMSO and store it at -20°C under an inert atmosphere.[8] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: Low yield of the desired conjugate.
| Possible Cause | Recommended Solution |
| Inefficient activation of the carboxylic acid. | Ensure the activation step is performed in an amine-free buffer at a pH of 4.5-6.0. Use fresh, high-quality EDC and NHS.[6] |
| Hydrolysis of the activated NHS ester. | Perform the coupling step at a pH between 7.0 and 8.5. Avoid excessively high pH (above 8.5) as it significantly increases the rate of hydrolysis.[6] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[4] |
| Suboptimal stoichiometry. | Optimize the molar ratio of this compound to the activated molecule. A 1.5 to 10-fold molar excess of the activated linker to the target molecule is a common starting point for protein conjugations.[9] |
| Degraded this compound. | Ensure the linker has been stored properly at -20°C and is protected from moisture. Consider verifying the purity of the linker via analytical techniques like NMR or mass spectrometry. |
| Protonated amine. | Ensure the pH of the coupling reaction is in the recommended range of 7.0-8.5 to ensure the primary amine is deprotonated and nucleophilic.[6] |
Problem 2: Presence of multiple products or impurities in the final reaction mixture.
| Possible Cause | Recommended Solution |
| Over-acylation of the target molecule. | If your target molecule has multiple amine groups, control the stoichiometry carefully by reducing the molar excess of the activated this compound. |
| Unreacted starting materials. | Optimize the reaction time and stoichiometry to drive the reaction to completion. Unreacted materials can be removed during the purification step. |
| Side products from the benzyl group. | While less common under standard conjugation conditions, avoid strong oxidizing agents or conditions for catalytic hydrogenation to prevent reactions at the benzylic position.[5] |
| Protein polymerization (if applicable). | If conjugating to a protein that also has exposed carboxyl groups, EDC can cause crosslinking. Use a two-step conjugation protocol where the this compound is reacted with an activated molecule before introducing it to the protein, or use a large molar excess of the linker over the protein.[10] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxylic Acid using EDC/NHS Chemistry
This protocol describes a general two-step procedure for conjugating this compound to a molecule containing a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMF or DMSO
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare a stock solution of your carboxylic acid-containing molecule in a suitable solvent.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the carboxylic acid.[9]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Add the desired molar equivalent of the this compound stock solution to the activated carboxylic acid mixture.
-
Adjust the pH of the reaction mixture to 7.2-7.4 using the Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[9]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate to remove excess reagents and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[9]
-
Quantitative Data Summary:
| Parameter | Recommended Range | Rationale |
| Activation pH | 4.5 - 6.0 | Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[6] |
| Coupling pH | 7.0 - 8.5 | Ensures the primary amine of this compound is deprotonated and nucleophilic, while minimizing NHS ester hydrolysis.[6][7] |
| EDC Molar Excess | 2 - 5 fold | Ensures efficient activation of the carboxylic acid.[9] |
| NHS Molar Excess | 1.2 - 2 fold | Stabilizes the activated intermediate, improving reaction efficiency.[9] |
| Reaction Temperature | 4°C to Room Temperature | Balances reaction rate with the stability of the reactants and products. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the specific substrates. |
Visualizations
Caption: Experimental workflow for EDC/NHS mediated conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. This compound, 86770-76-5 | BroadPharm [broadpharm.com]
- 2. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating Benzyl-PEG4-amine Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in creating novel therapeutics and diagnostics. The covalent attachment of a linker like Benzyl-PEG4-amine to a protein can enhance its therapeutic properties. However, confirming the success and nature of this conjugation is paramount. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for validating this compound conjugation, supported by experimental data and detailed protocols.
Mass spectrometry (MS) stands out as a powerful tool for the detailed characterization of PEGylated proteins.[1] It provides accurate molecular weight information, allowing for the confirmation of conjugation and the determination of the degree of PEGylation.[2] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.[1] ESI-MS, often coupled with liquid chromatography (LC-MS), is particularly favored for its automated workflow and the detailed information it can provide on the heterogeneity of the conjugate.[1][2]
Comparative Analysis of Validation Techniques
The choice of analytical method depends on the specific information required, the available instrumentation, and the stage of development. While mass spectrometry provides the most detailed information, other techniques can offer complementary or faster, more routine analysis.
| Feature | Mass Spectrometry (LC-MS) | HPLC (RP/SEC) | SDS-PAGE | UV-Vis Spectroscopy |
| Primary Information | Precise mass of conjugate, degree of PEGylation, confirmation of covalent bond, potential site of conjugation (with MS/MS).[2] | Purity of the conjugate, separation of conjugated from unconjugated species, estimation of heterogeneity.[3][] | Apparent molecular weight shift, assessment of purity and presence of aggregates.[3][5] | Indirect confirmation of conjugation if the linker or protein has a distinct chromophore, or for concentration determination.[6][7] |
| Quantitative Capability | Highly quantitative for determining the distribution of different PEGylated species.[2] | Quantitative for determining the relative amounts of different species in a mixture.[] | Semi-quantitative based on band intensity. | Quantitative for concentration but indirect for conjugation efficiency.[7] |
| Resolution | High resolution, can distinguish species with single PEG unit differences.[2] | Good resolution for separating species with different numbers of PEG chains, but may have limitations.[3] | Lower resolution, bands can be broad and smeared, especially with larger PEGs.[3] | No separation of species. |
| Speed | Slower, requires more complex sample preparation and data analysis. | Relatively fast analysis time per sample. | Faster for running multiple samples in parallel. | Very fast. |
| Advantages | Unambiguous confirmation of conjugation and detailed structural information. | Robust, widely available, and good for purity assessment. | Simple, widely available, and good for a quick qualitative check. | Simple, non-destructive, and fast. |
| Limitations | Requires specialized instrumentation and expertise, can be affected by sample heterogeneity.[2] | Indirect confirmation of conjugation, resolution can be limited.[3] | Inaccurate molecular weight determination for PEGylated proteins, potential for band smearing.[3][8] | Provides limited information on the conjugation itself.[6] |
Experimental Protocols
Detailed methodologies for the conjugation reaction and subsequent analysis are crucial for reproducible results.
Protocol 1: this compound Conjugation to a Protein via Amide Coupling
This protocol describes a typical reaction for conjugating this compound to a protein containing an activated carboxylic acid group (e.g., via EDC/NHS chemistry).
Materials:
-
Protein with accessible carboxyl groups
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-5 mg/mL.
-
Carboxyl Group Activation: Add a 50-fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange: Immediately remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of this compound to the activated protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-activated carboxyl groups. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and quenching reagents by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Validation by Mass Spectrometry (LC-MS)
Instrumentation:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Liquid Chromatography (Reversed-Phase):
-
Column: C4 or C8 column suitable for protein analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 40-60°C.
Mass Spectrometry (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 300-400°C.
-
Mass Range: 500-4000 m/z.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.
Expected Results: A successful conjugation will result in a mass increase corresponding to the mass of the attached this compound moiety (approximately 297.39 Da) for each amine conjugated. The deconvoluted mass spectrum will show a distribution of peaks representing the unconjugated protein and the protein with one, two, or more PEG linkers attached.
Protocol 3: Alternative Validation Methods
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Use a C4 or C8 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid.
-
The conjugated protein will typically have a longer retention time than the unconjugated protein due to the increased hydrophobicity of the benzyl (B1604629) group. The chromatogram can be used to assess purity and the presence of different conjugated species.
-
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Run samples of the unconjugated protein and the conjugation reaction on a 4-12% polyacrylamide gel.
-
PEGylated proteins migrate slower than their unmodified counterparts, resulting in a band shift to a higher apparent molecular weight.[5][9] However, the apparent molecular weight on SDS-PAGE is often higher than the actual molecular weight.[5] Native PAGE can sometimes provide better resolution for PEGylated proteins as it avoids the interaction between PEG and SDS.[3]
-
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow for mass spectrometry validation and a comparison of the analytical outputs.
Caption: Experimental workflow for this compound conjugation and MS validation.
Caption: Comparison of information obtained from different analytical techniques.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. enovatia.com [enovatia.com]
- 3. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for the Analysis of Benzyl-PEG4-amine Reaction Products
For researchers, scientists, and drug development professionals working with Benzyl-PEG4-amine, accurate and efficient analysis of its reaction products is critical for reaction monitoring, impurity profiling, and quality control. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these analyses. This guide provides a detailed comparison of various HPLC methods, supported by experimental data and protocols, to aid in the selection of the most appropriate analytical strategy.
The primary challenge in analyzing this compound and its conjugates lies in the polyethylene (B3416737) glycol (PEG) chain, which often lacks a strong UV chromophore. Consequently, alternative detection methods are paramount. This guide will focus on Reversed-Phase HPLC (RP-HPLC), a widely adopted separation technique, coupled with universal detectors like Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD), which are well-suited for PEG-containing molecules. We will also explore Hydrophilic Interaction Liquid Chromatography (HILIC) as a viable alternative for more polar analytes.
Comparison of HPLC Detection Methods
The choice of detector is crucial for the successful analysis of PEGylated compounds. While UV detection can be used if the conjugated molecule possesses a chromophore, universal detectors offer broader applicability.
| Detector Type | Principle | Advantages | Disadvantages | Best Suited For |
| UV-Vis | Measures the absorbance of light by the analyte. | Simple, robust, and widely available. | Requires the analyte to have a UV-absorbing chromophore. PEG itself has no significant UV absorbance.[1][2] | Analysis of reaction products where this compound is conjugated to a UV-active molecule. |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles. | Universal detection for non-volatile analytes, compatible with gradient elution.[1][2] Good sensitivity. | Response can be non-linear and dependent on analyte volatility and particle size. | General purpose analysis of this compound and its reaction products, especially when standards are available for calibration. |
| Charged Aerosol Detector (CAD) | Similar to ELSD in nebulization and solvent evaporation, but particles are then charged and the total charge is measured. | Universal detection with a more uniform response for non-volatile analytes, independent of their chemical structure.[3][4][5] High sensitivity and a wide dynamic range.[4][6] | Can be more complex than ELSD. Response is still dependent on analyte volatility. | Quantitative analysis of complex mixtures of PEGylated products, especially when authentic standards are not available for all components.[4] |
| Refractive Index (RI) Detector | Measures the change in the refractive index of the eluent as the analyte passes through the detector cell. | Universal detector. | Low sensitivity and not compatible with gradient elution, making it unsuitable for complex separations of PEGylated species.[1][2] | Isocratic separations of simple mixtures where high sensitivity is not required. |
| Mass Spectrometry (MS) | Ionizes the analyte and separates the ions based on their mass-to-charge ratio. | Provides structural information and molecular weight confirmation. Highly sensitive and specific. | Higher cost and complexity. Can be challenging for polydisperse PEG samples. | Detailed characterization and identification of reaction products, byproducts, and impurities.[7] |
Comparative Analysis of HPLC Separation Modes
The selection of the chromatographic mode and stationary phase is critical for achieving the desired separation of reactants, products, and impurities.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique for separating molecules based on their hydrophobicity. It is well-suited for the analysis of PEG oligomers and many PEGylated compounds.[1][8]
Key Performance Parameters of Different RP-HPLC Columns:
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Typical Mobile Phase | Key Advantages |
| C18 | 3.5, 5 | 4.6 x 150 | Acetonitrile/Water with 0.1% TFA or Formic Acid | High retention for hydrophobic molecules. Good for separating less polar reaction products.[9][10] |
| C8 | 3.5 | 4.6 x 150 | Acetonitrile/Water with 0.1% TFA or Formic Acid | Intermediate hydrophobicity. Offers a good balance of retention and resolution for a wide range of PEGylated compounds. |
| C4 | 3, 5 | 4.6 x 150 | Acetonitrile/Water with 0.1% TFA or Formic Acid | Lower hydrophobicity. Ideal for separating larger, more hydrophobic PEGylated proteins and peptides where C18 provides too much retention.[11] |
| Polymeric (e.g., PLRP-S) | 5 | 4.6 x 150 | Acetonitrile/Water | High surface area provides excellent resolution of low molecular weight PEG oligomers.[2][8] More stable over a wider pH range compared to silica-based columns. |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[12][13][14] It is particularly useful for the retention and separation of very polar compounds that are not well-retained in RP-HPLC.[12][15]
Key Performance Parameters of HILIC Columns:
| Stationary Phase | Particle Size (µm) | Dimensions (mm) | Typical Mobile Phase | Key Advantages |
| Amide | 3, 5 | 2.1 x 100 | Acetonitrile/Water with Ammonium Formate or Acetate buffer | Good retention for a wide range of polar compounds. |
| Diol | 3, 5 | 2.1 x 100 | Acetonitrile/Water with Ammonium Formate or Acetate buffer | Offers different selectivity compared to amide phases.[13] |
| Unmodified Silica | 3, 5 | 2.1 x 100 | Acetonitrile/Water with Ammonium Formate or Acetate buffer | Strong retention for very polar and basic compounds.[13] |
Experimental Protocols
Below are detailed protocols for the analysis of this compound reaction products using RP-HPLC with ELSD/CAD and HILIC.
Protocol 1: RP-HPLC with ELSD/CAD for General Reaction Monitoring
This method is suitable for monitoring the progress of a reaction involving this compound and for separating the starting material from less polar products.
-
Column: C8, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
ELSD Settings: Nebulizer Temperature: 50 °C, Evaporator Temperature: 70 °C, Gas Flow: 1.5 SLM
-
CAD Settings: Corona Voltage: High, Filter: None
Protocol 2: High-Resolution RP-HPLC for Oligomer and Impurity Analysis
This method, utilizing a polymeric column, is designed for high-resolution separation of individual PEG oligomers and closely related impurities.
-
Column: PLRP-S, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60 °C
-
Injection Volume: 20 µL
-
ELSD Settings: Nebulizer Temperature: 50 °C, Evaporator Temperature: 70 °C, Gas Flow: 1.6 SLM[2]
Protocol 3: HILIC for Polar Analytes
This method is intended for the analysis of highly polar reaction products or unreacted starting material that may not be well-retained by RP-HPLC.
-
Column: Amide, 3 µm, 2.1 x 100 mm
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3
-
Gradient: 0-50% B over 15 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
ELSD/CAD Settings: (Optimize based on flow rate and mobile phase composition)
Visualizing Analytical Workflows
To further clarify the experimental process, the following diagrams illustrate the typical workflows for sample analysis using the described HPLC methods.
Caption: Workflow for RP-HPLC analysis of this compound reaction products.
Caption: Workflow for HILIC analysis of polar this compound reaction products.
Conclusion
The selection of an optimal HPLC method for analyzing this compound reaction products depends on the specific analytical goals. For general reaction monitoring and analysis of a wide range of products, RP-HPLC with a C8 or C18 column coupled to an ELSD or CAD offers a robust and versatile solution. For high-resolution separation of oligomers and impurities, a polymeric reversed-phase column is recommended. In cases where the reaction products are highly polar and poorly retained by RP-HPLC, HILIC provides an excellent alternative. For unambiguous identification and structural elucidation, coupling these separation techniques to a mass spectrometer is the most powerful approach. By understanding the principles and performance characteristics of these different methods, researchers can develop and implement effective analytical strategies for their PEGylation reactions.
References
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. Size exclusion chromatography with Corona charged aerosol detector for the analysis of polyethylene glycol polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Simultaneous determination of polyethylene glycol-conjugated liposome components by using reversed-phase high-performance liquid chromatography with UV and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. blob.phenomenex.com [blob.phenomenex.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Determining the Degree of Labeling with Benzyl-PEG4-amine
For researchers, scientists, and drug development professionals engaged in bioconjugation, accurately determining the degree of labeling is a critical step to ensure the quality, consistency, and efficacy of their modified biomolecules. This guide provides a comprehensive comparison of common methods for quantifying the labeling of primary amines using Benzyl-PEG4-amine and presents alternative labeling reagents, supported by experimental data and detailed protocols.
Introduction to Amine-Reactive Labeling
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. This compound is a reagent used to introduce a PEG spacer with a terminal amine group. The primary targets for such modifications are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain. The extent of this modification, or the degree of labeling (DOL), directly impacts the biological activity, solubility, and immunogenicity of the conjugate. Therefore, precise and reliable methods to quantify the DOL are essential.
Methods for Determining the Degree of Labeling
The degree of labeling with this compound is typically determined indirectly by quantifying the number of free primary amines remaining on the protein after the conjugation reaction. The most common methods for this are colorimetric and fluorometric assays.
Comparison of Quantification Assays
| Assay | Principle | Wavelength | Advantages | Limitations |
| TNBSA Assay | Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product. The reduction in absorbance compared to the unmodified protein indicates the extent of labeling.[1][2] | 335-420 nm | Simple, inexpensive, and widely used. | Requires knowledge of the protein's initial amine content; can be affected by interfering substances.[1] |
| Fluorescamine (B152294) Assay | Fluorescamine is a non-fluorescent reagent that reacts rapidly with primary amines to form a highly fluorescent product.[3][4][5][6] | Ex/Em ~380/470 nm | High sensitivity (picomole range), rapid reaction, and the reagent itself is non-fluorescent, reducing background.[3][4][5] | Signal can vary between different proteins; buffers containing primary amines will interfere.[4] |
Alternative Amine-Reactive Labeling Reagents
While this compound is effective for introducing a PEGylated amine, other reactive moieties can be used to target primary amines for conjugation. The choice of reagent can influence reaction conditions, stability of the resulting bond, and the overall properties of the bioconjugate.
| Reagent Class | Reactive Group | Resulting Linkage | Key Features |
| N-hydroxysuccinimide (NHS) Esters | NHS Ester | Amide | Highly reactive with primary amines at physiological to slightly alkaline pH (7.2-9)[7], forming a stable amide bond. Widely used and commercially available with various linkers.[7][8][9] |
| Isothiocyanates | Isothiocyanate | Thiourea (B124793) | Reacts with primary amines to form a stable thiourea linkage.[10] The reaction typically requires a higher pH (above 9) compared to NHS esters.[10] |
Experimental Protocols
General Protein Labeling Protocol with an Amine-Reactive PEG Reagent
This protocol provides a general workflow for labeling a protein with an amine-reactive PEG reagent, such as an NHS-ester PEG.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive PEG reagent (e.g., NHS-PEG)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or 100 mM sodium bicarbonate/carbonate buffer, pH 8.0-8.5.
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine (B1666218).
-
Purification system: Size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis cassettes.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a known concentration (typically 1-10 mg/mL).
-
Reagent Preparation: Immediately before use, dissolve the amine-reactive PEG reagent in a suitable anhydrous solvent (e.g., DMSO or DMF) to create a stock solution.
-
Labeling Reaction: Add a calculated molar excess of the PEG reagent stock solution to the protein solution. The optimal molar ratio of reagent to protein should be determined empirically.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours, or at 4°C overnight.
-
Quenching: Add the quenching solution to stop the reaction by consuming any unreacted PEG reagent.
-
Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis.
Protocol for TNBSA Assay to Determine Free Amines
This protocol is adapted from established methods to quantify the remaining free amino groups after a labeling reaction.[2][11]
Materials:
-
Unmodified and PEGylated protein samples of known concentration.
-
0.1 M Sodium bicarbonate buffer, pH 8.5.
-
0.01% (w/v) TNBS solution in water.
-
Standard (e.g., glycine or the unmodified protein) of known concentration.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the standard in the sodium bicarbonate buffer.
-
Sample Preparation: Dilute the unmodified and PEGylated protein samples to a suitable concentration (e.g., 0.5 mg/mL) in the sodium bicarbonate buffer.
-
Reaction: To 500 µL of each standard and sample in a microcentrifuge tube, add 250 µL of the 0.01% TNBS solution.
-
Incubation: Incubate the mixtures at 37°C for 2 hours with shaking.[2]
-
Measurement: Transfer the solutions to a 96-well plate and measure the absorbance at 345 nm.[2]
-
Calculation:
-
Generate a standard curve of absorbance versus the concentration of primary amines.
-
Determine the concentration of free amines in the unmodified and PEGylated protein samples from the standard curve.
-
The degree of labeling is calculated as the difference in the number of free amines between the unmodified and modified protein, divided by the protein concentration.
-
Protocol for Fluorescamine Assay to Determine Free Amines
This protocol outlines the use of fluorescamine for the sensitive quantification of primary amines.[4][5][12]
Materials:
-
Unmodified and PEGylated protein samples of known concentration.
-
Sodium borate (B1201080) buffer (50 mM, pH 8.5-10.4).
-
Fluorescamine solution (e.g., 0.6% w/v in acetonitrile (B52724) or 3 mg/mL in DMSO).[4][12]
-
Standard (e.g., BSA or the unmodified protein) of known concentration.
-
Black 96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the protein standard in the sodium borate buffer.
-
Sample Preparation: Dilute the unmodified and PEGylated protein samples to fall within the linear range of the assay in the sodium borate buffer.
-
Reaction:
-
Incubation: Incubate the plate at room temperature for 5-30 minutes, protected from light.[5]
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm.[5]
-
Calculation:
-
Subtract the blank reading from all measurements and generate a standard curve of fluorescence versus protein concentration.
-
Determine the concentration of free amines in the unmodified and PEGylated samples from the standard curve.
-
Calculate the degree of labeling based on the reduction in fluorescence in the labeled sample compared to the unlabeled control.
-
Visualizing the Workflow
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. biotium.com [biotium.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioActs Official Website [bioacts.com]
- 11. Development and characterization of chitosan-PEG-TAT nanoparticles for the intracellular delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
A Comparative Guide to Benzyl-PEG4-amine and Other Amine-Reactive PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development and biotechnology to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The choice of the PEG linker is critical, as it dictates the efficiency of the conjugation reaction, the stability of the resulting bioconjugate, and the preservation of the biomolecule's activity. This guide provides an objective comparison of Benzyl-PEG4-amine with other commonly used amine-reactive PEG linkers, supported by a review of their chemical properties and available data.
Introduction to Amine-Reactive PEG Linkers
Amine-reactive PEG linkers are designed to covalently attach to primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1] This guide will focus on the comparison of this compound with three other major classes of amine-reactive PEG linkers: N-Hydroxysuccinimide (NHS) esters, 2,3,5,6-Tetrafluorophenyl (TFP) esters, and Aldehyde PEGs.
This compound contains a terminal primary amine and a benzyl-protected hydroxyl group.[2][3] The primary amine of this compound can be reacted with activated carboxylic acids on a target molecule. Alternatively, the benzyl (B1604629) protecting group can be removed to reveal a hydroxyl group for further modification. This guide will focus on its use as an amine-containing PEG linker for reaction with activated esters on a biomolecule.
Comparative Analysis of Amine-Reactive PEG Linkers
The selection of an appropriate PEG linker depends on several factors, including the desired reaction conditions, the stability of the final conjugate, and the specific characteristics of the biomolecule being modified. The following sections and tables provide a detailed comparison of this compound with other prominent amine-reactive linkers.
Chemical Structures and Reaction Mechanisms
The reactivity of each PEG linker is determined by its functional group.
Caption: Reaction mechanisms of different amine-reactive PEG linkers.
Quantitative Comparison of Linker Performance
The following tables summarize the key performance characteristics of each linker type based on available data and chemical principles. Direct comparative data for this compound is limited; therefore, its properties are inferred from the general behavior of primary amine linkers.
Table 1: Reaction Conditions
| Feature | This compound | NHS-Ester PEG | TFP-Ester PEG | Aldehyde PEG |
| Reactive Group | Primary Amine (-NH₂) | N-Hydroxysuccinimide Ester | 2,3,5,6-Tetrafluorophenyl Ester | Aldehyde (-CHO) |
| Target Functional Group | Activated Carboxylic Acid (e.g., NHS ester) | Primary Amine (-NH₂) | Primary Amine (-NH₂) | Primary Amine (-NH₂) |
| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 8.5[4][5] | > 7.5[6] | 5.0 - 7.0 (for N-terminal specificity)[7] |
| Reaction Time | 1 - 4 hours | 30 minutes - 2 hours[] | 1 - 4 hours | 2 - 24 hours[9] |
| Reaction Temperature | 4°C to Room Temperature | 4°C to Room Temperature[] | Room Temperature | Room Temperature |
| Required Co-reagents | None (if reacting with an activated ester) | None | None | Reducing agent (e.g., NaBH₃CN) |
Table 2: Stability and Efficiency
| Feature | This compound | NHS-Ester PEG | TFP-Ester PEG | Aldehyde PEG |
| Resulting Linkage | Stable Amide Bond | Stable Amide Bond[4] | Stable Amide Bond | Stable Secondary Amine Bond |
| Linker Stability in Aqueous Solution | Stable | Prone to hydrolysis, especially at higher pH[10][11] | More stable to hydrolysis than NHS esters[6][10] | Stable |
| Key Side Reactions | - | Hydrolysis of the NHS ester | Hydrolysis of the TFP ester | - |
| Relative Conjugation Efficiency | High (dependent on activation of carboxyl group) | High | High | Moderate to High |
Experimental Protocols
Detailed experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for protein PEGylation using NHS-ester PEGs as a representative example, and a conceptual workflow for a comparative study.
General Protocol for Protein PEGylation with NHS-Ester PEG
This protocol outlines the essential steps for conjugating an NHS-ester activated PEG to a protein.
Caption: General experimental workflow for protein PEGylation.
Materials:
-
Protein of interest
-
NHS-activated PEG linker
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC column)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.[12]
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated PEG linker in anhydrous DMSO or DMF to a concentration of 10-100 mg/mL.[5]
-
Conjugation: Add a 5 to 20-fold molar excess of the dissolved PEG linker to the protein solution. The final concentration of the organic solvent should not exceed 10%.[13]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.[13]
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight, mass spectrometry to determine the degree of PEGylation, and a relevant bioassay to assess the retention of biological activity.[14]
Logical Workflow for a Comparative Study
To objectively compare this compound with other linkers, a structured experimental approach is necessary.
Caption: Logical workflow for comparing amine-reactive PEG linkers.
Discussion and Recommendations
-
NHS-Ester PEGs are the most widely used amine-reactive linkers due to their high reactivity and the formation of stable amide bonds.[4] However, their susceptibility to hydrolysis requires careful handling and reaction conditions.[10][11]
-
TFP-Ester PEGs offer a more hydrolytically stable alternative to NHS esters, which can be advantageous in aqueous reaction conditions.[6][10] The trade-off is their slightly lower water solubility and optimal reactivity at a higher pH.[6]
-
Aldehyde PEGs allow for more controlled, N-terminal specific PEGylation at a lower pH, which can be beneficial for preserving the activity of proteins where lysine modification is detrimental.[7] This method requires an additional reduction step to form a stable bond.
-
This compound , as a primary amine linker, offers a versatile handle for conjugation. Its performance will be highly dependent on the efficiency of the activation of the corresponding carboxylic acid on the target molecule. The resulting amide bond is highly stable.[15]
Choosing the right linker:
-
For straightforward and rapid conjugation with high efficiency, NHS-ester PEGs are a good starting point, provided that the protein is stable at a slightly alkaline pH and the reaction can be performed relatively quickly.
-
If hydrolysis of the linker is a concern, or for longer reaction times, TFP-ester PEGs are a superior choice.
-
To achieve site-specific PEGylation at the N-terminus and avoid modification of lysine residues, Aldehyde PEGs are the preferred option.
-
This compound is suitable for applications where the biomolecule already possesses an activated carboxyl group or when a two-step conjugation strategy involving in-situ activation is desired.
Conclusion
The selection of an amine-reactive PEG linker is a critical decision in the development of bioconjugates. While NHS esters remain a popular choice due to their high reactivity, alternatives like TFP esters and aldehyde PEGs offer distinct advantages in terms of stability and selectivity, respectively. This compound provides another valuable tool in the bioconjugation toolbox, particularly for forming stable amide bonds with activated acids. The optimal choice will always depend on the specific properties of the biomolecule and the desired outcome of the PEGylation. A thorough understanding of the chemistry and a systematic experimental comparison are essential for successful and reproducible results.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 3. Benzyl PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
The Short-Chain Advantage: Unpacking the Benefits of Benzyl-PEG4-amine in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of a bioconjugate. While longer polyethylene (B3416737) glycol (PEG) chains are often employed to enhance solubility and extend in-vivo half-life, the shorter Benzyl-PEG4-amine linker offers a distinct set of advantages in specific applications, particularly in the realm of antibody-drug conjugates (ADCs). This guide provides an objective comparison of this compound with longer PEG chain linkers, supported by experimental data and detailed protocols, to inform the rational design of next-generation biotherapeutics.
The fundamental role of a PEG linker in bioconjugation is to connect a targeting moiety, such as an antibody, to a payload, like a cytotoxic drug, while maintaining the biological activity of both components. The length of the PEG chain is a key parameter that influences the overall properties of the resulting conjugate. While longer PEG chains can improve the hydrodynamic radius, leading to reduced renal clearance and a longer circulating half-life, they can also introduce certain drawbacks.[1][2]
Key Advantages of this compound
The primary advantages of employing a shorter PEG linker like this compound are centered around improved stability, potentially higher in-vitro potency, and more efficient payload delivery.
-
Enhanced Stability: Shorter linkers can offer greater stability by tethering the payload closer to the antibody, effectively shielding it within the antibody's structure. This proximity can protect the linker and payload from premature cleavage or degradation in the systemic circulation, leading to a more stable conjugate and reduced off-target toxicity.[1][3][4]
-
Improved In-Vitro Potency: Longer PEG chains, while beneficial for pharmacokinetics, can sometimes sterically hinder the interaction of the payload with its intracellular target.[1] A shorter linker like PEG4 minimizes this steric hindrance, potentially leading to higher potency in in vitro cytotoxicity assays.
-
Efficient Lysosomal Trafficking and Payload Release: For ADCs to be effective, they must be internalized by the target cell and trafficked to the lysosome, where the payload is released. Bulky and highly hydrophilic longer PEG chains can sometimes impede the payload's escape from the lysosome following cleavage, thereby reducing its cytotoxic effect.[1] The more compact nature of a PEG4 linker may facilitate more efficient release and diffusion of the payload into the cytoplasm.
Comparative Performance Data
While direct head-to-head studies of this compound versus its longer-chain counterparts are not extensively published, the general principles of the impact of PEG chain length on ADC performance are well-documented. The following table summarizes trends observed in studies comparing shorter and longer PEG linkers in ADCs.
| Parameter | Short-Chain PEG Linkers (e.g., PEG4) | Long-Chain PEG Linkers (e.g., PEG8, PEG12) |
| In Vitro Cytotoxicity | Generally higher or comparable | Can be reduced due to steric hindrance |
| Plasma Stability | Potentially higher due to payload shielding | Can be engineered for high stability |
| Pharmacokinetics (Half-life) | Shorter half-life | Longer half-life |
| Tumor Penetration | May be enhanced due to smaller size | May be limited by larger size |
| Payload Release Efficiency | Potentially more efficient lysosomal escape | May be hindered by linker remnants |
Experimental Protocols
The following section provides a generalized protocol for the conjugation of an antibody with this compound, followed by payload attachment. This protocol is a composite based on standard bioconjugation techniques.
Protocol 1: Antibody-Linker Conjugation via Amide Bond Formation
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS (pH 7.4) using a desalting column or dialysis. Adjust the antibody concentration to 2-10 mg/mL.
-
Linker Activation: In a separate reaction vessel, dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. The molar ratio of Linker:EDC:NHS is typically 1:1.5:1.2. Allow the activation to proceed for 15-30 minutes at room temperature.
-
Conjugation: Add the activated linker solution to the antibody solution. The molar excess of the linker over the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized for the specific antibody and payload. A common starting point is a 5-10 fold molar excess.
-
Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and other reagents.
-
Characterization: Characterize the conjugate by measuring the protein concentration (A280) and determining the linker-to-antibody ratio using techniques like mass spectrometry.
Protocol 2: Benzyl (B1604629) Group Deprotection and Payload Conjugation (Example)
Note: The benzyl group on this compound serves as a protecting group for a hydroxyl group. Deprotection would typically be performed before antibody conjugation if a different functionality is desired. However, for the purpose of this guide, we will assume a scenario where the payload is attached after the linker is on the antibody, and the benzyl group is removed to reveal a reactive site. A more common approach is to use a heterobifunctional linker from the start.
Materials:
-
Antibody-Benzyl-PEG4 conjugate
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source (e.g., hydrogen balloon)
-
Anhydrous solvent (e.g., ethanol (B145695) or isopropanol)
-
Payload with a compatible reactive group
Procedure:
-
Deprotection: To the purified antibody-linker conjugate, add the Pd/C catalyst under an inert atmosphere.
-
Hydrogenolysis: Introduce hydrogen gas and stir the reaction mixture at room temperature. The reaction progress should be carefully monitored to avoid over-reduction of the antibody.
-
Filtration: Once the deprotection is complete, carefully filter the reaction mixture to remove the Pd/C catalyst.
-
Payload Conjugation: The now-exposed hydroxyl group on the PEG linker can be activated or reacted with a payload possessing a compatible functional group (e.g., an isocyanate or an activated ester). The specific conditions will depend on the payload's chemistry.
-
Purification and Characterization: Purify and characterize the final ADC as described in Protocol 1.
Visualizing the Rationale: Experimental Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for ADC synthesis and the subsequent intracellular signaling pathway leading to apoptosis.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: ADC internalization and payload-induced apoptosis signaling pathway.
Conclusion
The selection of a PEG linker is a nuanced decision that requires careful consideration of the specific application and desired properties of the bioconjugate. While longer PEG chains offer clear advantages in extending serum half-life, the shorter this compound linker provides compelling benefits in terms of stability, in vitro potency, and potentially more efficient payload release. For applications where maximizing stability and immediate cellular activity are paramount, this compound represents a powerful tool in the arsenal (B13267) of the bioconjugation chemist. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to explore the advantages of short-chain PEG linkers in their own drug development programs.
References
- 1. research.unipd.it [research.unipd.it]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to the Characterization of Benzyl-PEG4-amine Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is paramount to ensure the quality, efficacy, and safety of therapeutic candidates and research tools. This guide provides a comparative overview of analytical techniques for the characterization of Benzyl-PEG4-amine, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and a comparison with alternative methods to assist in selecting the most appropriate characterization strategy.
NMR Spectroscopy: A Powerful Tool for Structural Elucidation
NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound conjugates. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the benzyl (B1604629) group, the polyethylene (B3416737) glycol (PEG) linker, and the terminal amine.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show characteristic signals for each component of the molecule. The chemical shifts (δ) are influenced by the solvent and the electronic environment of the protons. Based on data from similar compounds, the following peaks can be anticipated:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅ -CH₂) | 7.20 - 7.40 | Multiplet | 5H |
| Benzyl (-CH₂-Ph) | ~4.50 | Singlet | 2H |
| PEG backbone (-O-CH₂ -CH₂ -) | 3.50 - 3.70 | Multiplet | 16H |
| Carbon adjacent to amine (-CH₂ -NH₂) | ~2.85 | Triplet | 2H |
| Amine (-NH₂) | 1.50 - 3.00 | Broad Singlet | 2H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broadness of the amine proton signal is a common feature.[1]
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the conjugate.
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic (ipso-C) | ~138 |
| Aromatic (C H) | ~128 |
| Benzyl (-C H₂-Ph) | ~73 |
| PEG backbone (-O-C H₂-C H₂-) | ~70 |
| Carbon adjacent to amine (-C H₂-NH₂) | ~42 |
Experimental Protocol: NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate characterization.
Objective: To confirm the chemical structure and assess the purity of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the conjugate.
-
Instrument Setup:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments. This includes defining the spectral width, number of scans, relaxation delay, and pulse width.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. The number of scans will depend on the sample concentration.
-
Integrate the peaks to determine the relative ratios of protons in the molecule. This is critical for confirming the PEG chain length and the presence of both the benzyl and amine groups.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Assign the peaks to the corresponding protons and carbons in the this compound structure based on their chemical shifts, multiplicities, and integrations.
-
Comparison with Alternative Characterization Techniques
While NMR is a powerful tool for structural elucidation, a multi-faceted approach is often necessary for complete characterization, including purity assessment.[2] Other techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms, and purity.[2] | Provides unambiguous structural confirmation. | Lower sensitivity compared to mass spectrometry. |
| HPLC/UPLC | Purity of the conjugate and quantification of impurities.[2] | Robust, quantitative, and can be automated.[2] | May not resolve structurally similar impurities.[2] |
| LC-MS (ESI-TOF/Orbitrap) | Molecular weight confirmation and impurity identification.[2] | Provides definitive identity confirmation with high mass accuracy.[2] | Ionization suppression can affect quantification.[2] |
| FTIR Spectroscopy | Identification of functional groups (e.g., N-H, C-O).[2] | Quick and non-destructive. | Provides limited structural detail compared to NMR. |
Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound conjugate.
This comprehensive approach, integrating NMR spectroscopy with other analytical techniques, ensures a thorough characterization of this compound conjugates, providing confidence in their structure and purity for downstream applications in research and drug development.
References
A Comparative Guide to Assessing the Purity of Synthesized Benzyl-PEG4-amine
For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to ensure the reliability and reproducibility of experimental results and the safety and efficacy of therapeutic candidates. Benzyl-PEG4-amine, a heterobifunctional linker containing a benzyl-protected hydroxyl group and a terminal primary amine connected by a tetraethylene glycol spacer, is a valuable building block in bioconjugation, drug delivery, and proteomics. Its purity directly impacts the outcome of subsequent synthetic steps and the performance of the final conjugate.
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound. We will delve into the principles of various techniques, present comparative data in structured tables, provide detailed experimental protocols, and visualize the workflows for key methodologies.
Understanding Potential Impurities
The synthesis of this compound can introduce several types of impurities that require careful characterization and quantification. These can include:
-
Unreacted Starting Materials: Residual benzyl (B1604629) alcohol, tetraethylene glycol, or reagents used for the amination step.
-
Byproducts of the Synthesis: Di-benzylated PEG, unfunctionalized PEG, or products from side reactions.
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, and traces of catalysts or other reagents.
-
Water Content: Polyethylene glycol compounds are often hygroscopic and can absorb atmospheric moisture.
A multi-technique approach is therefore essential for a thorough purity assessment.
Comparison of Purity Assessment Methods
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific information required, the nature of the potential impurities, and the available instrumentation.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations | Typical Purity Achieved |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase. | Quantitative purity, detection of non-volatile impurities. | High resolution and sensitivity, excellent for separating closely related compounds.[1] | This compound lacks a strong UV chromophore, necessitating detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[2][3] | >98% |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Nuclei with a non-zero spin absorb and re-emit electromagnetic radiation in a magnetic field, providing information about the chemical environment of protons. | Structural confirmation, identification and quantification of impurities with distinct proton signals. | Provides detailed structural information, can be quantitative (qNMR) with an internal standard.[4][5] | Lower sensitivity compared to chromatographic methods for trace impurities. Overlapping signals can complicate quantification. | >98% (by integration)[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Molecular weight confirmation of the main component and impurities. | High sensitivity and specificity for impurity identification.[6] | Ionization efficiency can vary between compounds, potentially affecting quantitative accuracy without proper calibration. | >99% (based on ion count)[1] |
| Karl Fischer Titration | A chemical reaction where iodine reacts stoichiometrically with water. | Precise quantification of water content. | Highly specific and accurate for water determination, suitable for trace amounts.[7][8] | Only measures water content, not other impurities. | <0.5% water content |
| Elemental Analysis (CHNS) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂) which are then quantified. | Confirms the elemental composition and empirical formula of the compound. | Provides fundamental information on the bulk purity of the sample.[9] | Does not provide information on the nature of impurities, only the overall elemental composition. Requires high sample purity to be meaningful. | C, H, N values within ±0.4% of theoretical values. |
| Thin-Layer Chromatography (TLC) | Separation based on the differential partitioning of components between a stationary phase on a plate and a mobile phase. | Qualitative assessment of purity, rapid screening of reaction progress and purification fractions. | Simple, fast, and inexpensive for qualitative analysis.[10] | Not quantitative, lower resolution compared to HPLC. | Qualitative indication of purity |
Experimental Protocols
Below are detailed protocols for the key analytical methods used to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of 1-5 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% FA or TFA.
-
Mobile Phase B: Acetonitrile with 0.1% FA or TFA.
-
Gradient: A typical gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and to detect and quantify structurally distinct impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD).
-
This compound sample.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Confirm the presence of characteristic peaks for the benzyl group (aromatic protons and benzylic CH₂), the PEG chain (-(OCH₂CH₂)n-), and the methylene (B1212753) groups adjacent to the amine.
-
Integrate the peaks corresponding to the main compound and any visible impurities. The purity can be estimated by comparing the integration values. For quantitative NMR (qNMR), a certified internal standard is added to the sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound and identify impurities.
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - time of flight, ESI-TOF).
-
Reversed-phase C18 column.
Reagents:
-
Same as HPLC method.
Procedure:
-
LC Conditions: Use similar conditions as the HPLC method.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan a range appropriate for the expected molecular weight of this compound and potential impurities (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Confirm the molecular weight of the main peak ([M+H]⁺).
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Karl Fischer Titration
Objective: To determine the water content in the this compound sample.
Instrumentation:
-
Karl Fischer titrator (volumetric or coulometric).
Reagents:
-
Karl Fischer reagent (e.g., CombiTitrant).
-
Anhydrous methanol or a suitable Karl Fischer solvent.
Procedure:
-
Instrument Preparation: The titration vessel is pre-titrated to a dry state.
-
Sample Analysis: A known weight of the this compound sample is accurately introduced into the titration vessel.
-
Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The water content is calculated based on the amount of reagent consumed. For amines with strong basicity, a buffer solution may need to be added to the solvent to prevent side reactions.[11][12]
Visualizing the Experimental Workflows
To better understand the processes involved in purity assessment, the following diagrams illustrate the experimental workflows for the primary analytical techniques.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Workflow for ¹H NMR Purity Assessment.
Conclusion
A comprehensive assessment of the purity of synthesized this compound requires a multi-faceted analytical approach. While HPLC with a universal detector like CAD provides excellent quantitative information on non-volatile impurities, ¹H NMR spectroscopy is indispensable for structural confirmation and the detection of structurally distinct impurities. LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information. Furthermore, Karl Fischer titration and elemental analysis offer crucial data on water content and elemental composition, respectively, to provide a complete purity profile. By employing a combination of these techniques, researchers can ensure the quality and consistency of their synthesized this compound, leading to more reliable and reproducible results in their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. nmrmbc.com [nmrmbc.com]
- 10. rsc.org [rsc.org]
- 11. Determination of Water Content in 2-Propylamine Using Karl Fischer Titration [sigmaaldrich.com]
- 12. hiranuma.com [hiranuma.com]
Comparative Stability of Benzyl-PEG4-amine and Other Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical determinant of the efficacy and safety of bioconjugates, particularly in the context of Antibody-Drug Conjugates (ADCs). The linker's stability dictates the pharmacokinetic profile, ensuring the conjugate remains intact in systemic circulation while enabling the release of the payload at the target site. This guide provides a comparative analysis of the stability of Benzyl-PEG4-amine alongside other commonly employed linkers, supported by general experimental principles and data from existing literature on analogous linker types.
Introduction to this compound
This compound is a heterobifunctional linker characterized by a benzyl (B1604629) ether group, a tetra-polyethylene glycol (PEG) spacer, and a primary amine. The benzyl group offers a stable linkage, generally resistant to physiological conditions, while the PEG spacer enhances hydrophilicity, which can improve the solubility and stability of the conjugate.[1][2] The terminal primary amine serves as a versatile reactive handle for conjugation to various payloads or targeting moieties.[3]
Comparative Stability of Linker Classes
The stability of a linker is not an absolute measure but is highly dependent on the chemical environment, including pH, enzymatic activity, and the presence of reducing agents. Linkers are broadly categorized as non-cleavable or cleavable, with the latter being designed to release the payload in response to specific triggers within the target cell or tumor microenvironment.[4][5]
| Linker Type | General Structure/Chemistry | Stability in Circulation (pH 7.4) | Cleavage Mechanism | Key Considerations |
| This compound (Non-cleavable type) | Benzyl ether, PEG, Amide bond (post-conjugation) | High . The benzyl ether and amide bonds are generally stable under physiological conditions.[6][7] | Relies on the degradation of the entire antibody-drug conjugate within the lysosome to release the payload.[5] | Offers a stable conjugate with a predictable pharmacokinetic profile. The released payload is typically the linker-drug attached to an amino acid residue.[5] |
| Thioether (Non-cleavable) | e.g., from SMCC linker | High . Thioether bonds are highly stable in plasma.[8] | Lysosomal degradation of the antibody.[5] | Widely used in approved ADCs (e.g., Kadcyla®). The released payload is the linker-drug attached to lysine.[4][8] |
| Hydrazone (pH-sensitive cleavable) | Hydrazone bond | Moderate . Stability is pH-dependent; some premature release can occur at physiological pH.[][10] | Acid-catalyzed hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[10][11] | Susceptible to premature drug release, which can lead to off-target toxicity.[] |
| Dipeptide (Enzyme-cleavable) | e.g., Valine-Citrulline (Val-Cit) | High . Generally stable in plasma, but can be susceptible to cleavage by certain plasma enzymes in some species (e.g., mouse).[][12] | Cleavage by lysosomal proteases, such as Cathepsin B.[] | A widely used cleavable linker in ADCs (e.g., Adcetris®). The choice of dipeptide sequence influences stability and cleavage efficiency.[4][] |
| Disulfide (Reductively cleavable) | Disulfide bond | Moderate to High . Stability can vary. Susceptible to exchange with free thiols in plasma.[8] | Reduction in the intracellular environment, which has a higher concentration of glutathione. | Can lead to premature drug release through disulfide exchange in the circulation. |
Experimental Protocols
A crucial experiment to determine the stability of a linker in a biological matrix is the in vitro plasma stability assay. This assay provides a reliable measure of the linker's integrity over time under conditions that mimic the systemic circulation.
Protocol: In Vitro Plasma Stability Assay for Antibody-Drug Conjugates
1. Objective: To determine the rate of drug-linker cleavage from an antibody-drug conjugate (ADC) when incubated in plasma from a relevant species (e.g., human, mouse, rat).
2. Materials:
-
Test ADC (e.g., Antibody-Benzyl-PEG4-Payload)
-
Control ADC with a known stable or labile linker
-
Pooled plasma (from the desired species, anticoagulated with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
-
ELISA plate reader and reagents (for total and conjugated antibody measurement)
3. Procedure:
-
Preparation: Thaw the pooled plasma at 37°C and centrifuge to remove any precipitates. Prepare stock solutions of the test and control ADCs in PBS.
-
Incubation: Spike the test and control ADCs into the plasma at a final concentration of 1 µM. A control incubation in PBS can also be performed to assess chemical stability in the absence of plasma components.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Processing for Free Payload Analysis (LC-MS/MS):
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile (containing an internal standard) to the plasma aliquot to precipitate proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the amount of released payload.
-
-
Sample Processing for Conjugated Antibody Analysis (ELISA):
-
At each time point, dilute an aliquot of the plasma-ADC mixture in an appropriate buffer.
-
Use a sandwich ELISA to determine the concentration of total antibody (capturing with an anti-human IgG antibody and detecting with another anti-human IgG antibody).
-
Use a second ELISA to determine the concentration of the conjugated antibody (capturing with an anti-human IgG antibody and detecting with an anti-drug antibody).
-
-
Data Analysis:
-
For LC-MS/MS data, calculate the concentration of the released payload at each time point.
-
For ELISA data, calculate the percentage of conjugated antibody remaining at each time point relative to the 0-hour time point. The drug-to-antibody ratio (DAR) can also be monitored over time.
-
Plot the percentage of intact ADC or the concentration of released payload versus time to determine the stability profile and calculate the half-life (t½) of the conjugate in plasma.
-
Visualizations
Linker Cleavage Mechanisms
Caption: Mechanisms of payload release for non-cleavable and cleavable linkers.
General Experimental Workflow for Plasma Stability
Caption: Workflow for in vitro plasma stability assessment of ADCs.
Conclusion
The choice of linker is a multifaceted decision that requires a balance between stability in circulation and efficient payload release at the target site. This compound, as a non-cleavable linker, is expected to offer high plasma stability, which is advantageous for minimizing off-target toxicity and achieving a predictable pharmacokinetic profile. However, its efficacy is dependent on the efficient internalization and lysosomal degradation of the entire ADC. In contrast, cleavable linkers provide mechanisms for intracellular payload release that are independent of antibody degradation but may carry a higher risk of premature drug release. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and evaluation of linkers in the development of targeted therapeutics.
References
- 1. nhsjs.com [nhsjs.com]
- 2. Benzyl-PEG-alcohol | AxisPharm [axispharm.com]
- 3. Benzyl-PEG-amine | AxisPharm [axispharm.com]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. creativepegworks.com [creativepegworks.com]
- 8. researchgate.net [researchgate.net]
- 10. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Benzyl-PEG4-amine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Benzyl-PEG4-amine is a bifunctional linker featuring a primary amine for conjugation and a PEG4 spacer to enhance solubility and reduce steric hindrance.[1] The benzyl (B1604629) group provides stability to the molecule.[1] Its primary application is in bioconjugation, such as the synthesis of antibody-drug conjugates (ADCs), where it serves to link a payload to a biomolecule.[2][3]
Performance in Different Buffer Systems
The efficiency of conjugating this compound, a primary amine, with common amine-reactive reagents like NHS esters is highly dependent on the reaction buffer's pH and composition. The optimal pH for such reactions is typically between 7.2 and 8.5.[4][5][] At a lower pH, the primary amine of this compound will be protonated, rendering it less nucleophilic and thus unreactive.[4] Conversely, at a higher pH, the competing reaction of NHS ester hydrolysis significantly increases, reducing the overall conjugation efficiency.[4][7]
Recommended Buffer Systems
Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for reactions involving NHS esters and primary amines.[4][5] It is crucial to avoid buffers containing primary amines, such as Tris and glycine (B1666218), as they will compete with this compound for reaction with the NHS ester, leading to lower yields and undesired byproducts.[4] However, Tris or glycine buffers can be useful for quenching the reaction.[4]
| Buffer System | Recommended pH Range | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | Commonly used and provides physiological ionic strength. Slower reaction rates compared to higher pH buffers.[4] |
| Borate Buffer | 8.0 - 9.0 | Often used for NHS ester conjugations.[8] |
| Carbonate-Bicarbonate Buffer | 8.0 - 9.0 | A frequently recommended choice for NHS ester reactions.[4] The optimal pH for many applications is considered to be in the 8.3-8.5 range.[4][7] |
| HEPES Buffer | 7.2 - 8.5 | A non-amine containing buffer suitable for NHS ester reactions.[5] |
Impact of NHS Ester Hydrolysis on Reaction Efficiency
A critical factor influencing the yield of the conjugation reaction is the hydrolysis of the NHS ester, which competes with the desired reaction with the amine. The rate of hydrolysis is highly pH-dependent.
| pH | Temperature | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0°C | 4 to 5 hours[4][5][9] |
| 8.0 | N/A | 1 hour[4] |
| 8.6 | 4°C | 10 minutes[4][5][9] |
Comparison with Alternatives
This compound is one of many tools available for bioconjugation. Its performance can be compared with other linkers based on their reactive groups and spacer characteristics.
| Linker/Reactive Group | Key Features | Advantages | Disadvantages |
| This compound | Primary amine with a 4-unit PEG spacer and a stabilizing benzyl group. | Good water solubility, reduced steric hindrance, stable. | Requires an amine-reactive partner (e.g., NHS ester); reaction is pH-sensitive. |
| Thiol-reactive linkers (e.g., Maleimides) | React with free sulfhydryl groups on cysteines. | Highly specific reaction. | Requires the presence of free thiols, which may necessitate prior reduction of disulfide bonds in the biomolecule. |
| Click Chemistry (e.g., Azide-Alkyne) | Bioorthogonal reaction between an azide (B81097) and an alkyne. | High efficiency and specificity, can be performed in complex biological media.[10] | Requires the introduction of azide or alkyne functionalities into the biomolecules. |
| Other Amine-PEG Linkers (e.g., different PEG lengths) | Similar to this compound but with varying PEG chain lengths. | Longer PEG chains can further increase solubility and in vivo circulation time.[11] Shorter chains are more compact. | May have different pharmacokinetic properties. |
Experimental Protocols
General Protocol for Protein Labeling with this compound (via NHS Ester Chemistry)
This protocol describes a general procedure for conjugating this compound to a protein that has been functionalized with an NHS ester.
Materials:
-
Protein-NHS ester conjugate
-
This compound
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Desalting columns for purification
Procedure:
-
Protein Preparation: Dissolve the protein-NHS ester in the chosen reaction buffer at a concentration of 2-10 mg/mL.[4]
-
This compound Solution Preparation: Immediately before use, dissolve this compound in the reaction buffer or a small amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein-NHS ester solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.[12]
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
Visualizations
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical workflow for the synthesis of an ADC, a common application for PEG linkers like this compound.
Caption: Workflow for ADC synthesis using a PEG linker.
Logical Relationship of Factors Affecting Conjugation Yield
This diagram illustrates the interplay of factors that determine the final yield of a bioconjugation reaction involving this compound and an NHS ester.
Caption: Factors influencing conjugation yield.
References
- 1. Benzyl-PEG-amine | AxisPharm [axispharm.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution [mdpi.com]
Unveiling the Impact of Benzyl-PEG4-amine Conjugation on Protein Bioactivity: A Comparative Guide
Introduction to Benzyl-PEG4-amine in Protein Conjugation
This compound is a bifunctional linker that is gaining attention in the field of bioconjugation. It consists of a short polyethylene (B3416737) glycol (PEG) chain (four ethylene (B1197577) glycol units) that imparts hydrophilicity, an amine group for covalent attachment to proteins, and a benzyl (B1604629) group.[1] The primary amine of this compound allows for its reaction with various functional groups on a protein, most commonly the carboxylic acid groups on aspartic and glutamic acid residues or the C-terminus, often facilitated by coupling agents like EDC and NHS.[2]
The presence of the benzyl group is a key differentiator for this reagent. In chemical synthesis, benzyl groups are frequently employed as protecting groups for alcohols and amines, which can be later removed under specific conditions, such as hydrogenolysis.[3][4] This suggests a potential application for this compound in strategies requiring temporary modification or in multi-step conjugation processes. Furthermore, the benzyl group's hydrophobicity and stability may influence the overall physicochemical properties of the conjugated protein.[1] Some research also points to the use of benzyl groups in "releasable" or "cleavable" PEGylation systems, which are designed to detach the PEG chain from the protein in a controlled manner, thereby restoring the protein's native activity.
Conceptual Comparison with Alternative Amine-Reactive PEGylation Reagents
While direct experimental comparisons are lacking, a conceptual analysis of this compound against other common amine-reactive PEGylation reagents can guide reagent selection.
| Reagent Type | Linkage Formed | Key Characteristics | Potential Impact on Bioactivity |
| This compound | Amide (via carbodiimide (B86325) chemistry) | Contains a benzyl group which can act as a protecting group or be part of a cleavable linker.[3][4] The short PEG chain offers minimal steric hindrance. | The impact is currently uncharacterized. If the benzyl group is retained, it may influence protein folding or interaction with binding partners due to its hydrophobicity. If it is part of a cleavable system, full bioactivity may be restored upon cleavage. |
| NHS-ester PEGs | Amide | Highly reactive with primary amines (lysine residues, N-terminus) at physiological pH. Forms a stable amide bond. | Can lead to a loss of activity if lysines in the active or binding site are modified. The extent of activity loss often correlates with the degree of PEGylation. |
| Aldehyde PEGs | Secondary Amine (via reductive amination) | Reacts with primary amines to form an initial Schiff base, which is then reduced to a stable secondary amine. Can be more selective for the N-terminus at controlled pH. | Similar to NHS-esters, modification of critical amines can reduce activity. N-terminal specific conjugation is often preferred to preserve activity. |
| Carboxylate PEGs | Amide (with protein amines via carbodiimide chemistry) | Requires activation with carbodiimides (e.g., EDC) to react with primary amines on the protein. | The conjugation process involves charged intermediates which could potentially affect protein stability. As with other methods, modification of essential amines can impact activity. |
Experimental Protocols for Evaluation
To ascertain the biological activity of a protein after conjugation with this compound, a systematic experimental approach is required. Below are detailed, generalized protocols for protein conjugation and subsequent activity assays.
Protocol 1: Protein Conjugation with this compound
This protocol outlines a general procedure for conjugating this compound to a protein containing accessible carboxylic acid groups.
Materials:
-
Protein of interest
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis or size-exclusion chromatography materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxylic Acids: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature with gentle mixing.
-
Conjugation: Immediately add a 10- to 50-fold molar excess of this compound (dissolved in a small amount of DMSO if necessary, ensuring the final DMSO concentration is <10%) to the activated protein solution.
-
Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove unreacted this compound and byproducts by dialysis against PBS or by using size-exclusion chromatography.
-
Characterization: Confirm conjugation using SDS-PAGE (which will show a shift in molecular weight) and quantify the degree of labeling using analytical techniques such as MALDI-TOF mass spectrometry.
Protocol 2: In Vitro Biological Activity Assay
The choice of activity assay is dependent on the protein of interest. Below are examples for an enzyme and a receptor-binding protein.
A. Enzymatic Activity Assay (e.g., for Lysozyme):
-
Prepare serial dilutions of the native (unconjugated) lysozyme (B549824) and the this compound-lysozyme conjugate.
-
Use a commercially available EnzChek™ Lysozyme Assay Kit or a similar turbidimetric assay with Micrococcus lysodeikticus as the substrate.
-
Follow the manufacturer's instructions to measure the decrease in absorbance over time, which is proportional to the lysozyme activity.
-
Calculate the specific activity of the native and conjugated enzyme and compare the results.
B. Receptor Binding Assay (e.g., for an Antibody):
-
Use an Enzyme-Linked Immunosorbent Assay (ELISA) to assess the binding affinity.
-
Coat a 96-well plate with the target antigen for the antibody.
-
Block the plate to prevent non-specific binding.
-
Add serial dilutions of the native antibody and the this compound-conjugated antibody to the wells.
-
Incubate to allow binding.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a suitable substrate and measure the absorbance.
-
Determine the EC50 values for both the native and conjugated antibody to compare their binding affinities.
Visualizing the Process: Experimental Workflow and a Potential Signaling Pathway
To aid in conceptualizing the experimental process and its potential biological implications, the following diagrams are provided.
Caption: Experimental workflow for protein conjugation and activity assessment.
Caption: Potential impact of PEGylation on a signaling pathway.
Conclusion
This compound presents an intriguing option for protein modification, particularly with its potential for use in cleavable linker systems or as a tool for introducing specific physicochemical properties via the benzyl group. However, the lack of direct, publicly available experimental data on its impact on protein bioactivity necessitates a thorough, case-by-case evaluation by researchers. The protocols and comparative framework provided in this guide are intended to serve as a foundational resource for scientists and drug developers as they explore the utility of this compound in their specific applications. Rigorous experimental validation will be crucial in determining the true potential of this reagent in the development of next-generation protein therapeutics.
References
A Researcher's Guide to Quantitative Analysis of Amine-PEG Conjugation Efficiency: A Comparative Analysis
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone technique for improving the therapeutic properties of biomolecules. The choice of linker is critical to the success of this process. This guide provides a quantitative comparison of the conjugation efficiency of amine-reactive linkers, with a focus on benzyl (B1604629) ammonium (B1175870) carbamate (B1207046) (BAC) linkers as a proxy for Benzyl-PEG4-amine, and provides the detailed experimental and analytical protocols necessary to evaluate these efficiencies in a laboratory setting.
Comparative Analysis of Amine-Reactive Linker Performance
The efficiency of a conjugation reaction is a multi-faceted metric, encompassing not only the degree of labeling (DOL) but also the overall yield and the homogeneity of the final product. A recent study on benzyl ammonium carbamate (BAC) linkers, which feature a core structure similar to Benzyl-PEG-amine, provides valuable quantitative insights into how linker design impacts these key parameters when conjugating to a monoclonal antibody (mAb), panitumumab.
The study compared a novel zwitterionic BAC linker against two control linkers (CTRL-1 and CTRL-2). The results highlight the superior performance of the zwitterionic BAC linker, which led to a significantly lower percentage of undesirable polydispersed species, a higher degree of labeling, and a greater overall yield of the desired monodispersed conjugate.[1]
Table 1: Quantitative Comparison of Antibody Conjugation Efficiency
| Linker Type | Polydispersed Fraction (%) | Degree of Labeling (DOL) | Yield (%) |
|---|---|---|---|
| Zwitterionic BAC | ~5 | 3.0 - 3.2 | 62 - 67 |
| Control Linker 1 | >60 | N/A (poor conversion) | 27 |
| Control Linker 2 | ~40 | 2.9 | 45 |
(Data synthesized from studies on benzyl ammonium carbamate linkers, which serve as an analogue for Benzyl-PEG-amine structures)[1][2][3]
These data suggest that the intrinsic properties of the linker, such as its charge and hydrophobicity, play a crucial role in preventing aggregation and improving the efficiency and consistency of the conjugation reaction.[1]
Beyond the core linker structure, the choice of the amine-reactive group is also critical. N-hydroxysuccinimide (NHS) esters are widely used but are susceptible to hydrolysis in aqueous solutions.[4] Pentafluorophenyl (PFP) esters have been shown to exhibit greater stability in aqueous buffers, which can lead to higher conjugation efficiency and more reproducible results.[5]
Experimental and Analytical Protocols
Accurate quantification of conjugation efficiency relies on robust experimental procedures and precise analytical methods. Below are detailed protocols for a typical antibody conjugation and its subsequent analysis by HPLC.
Protocol 1: General Antibody Conjugation with an Amine-Reactive PEG Linker
This protocol describes the covalent attachment of an NHS-activated PEG linker to primary amines (e.g., lysine (B10760008) residues) on an antibody.
1. Reagent Preparation:
-
Antibody Solution: Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[6][7] If the antibody is in a buffer containing Tris or glycine, it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.[7]
-
PEG-NHS Ester Solution: Immediately before use, dissolve the amine-reactive PEG linker (e.g., a this compound derivative activated with an NHS ester) in an anhydrous solvent like DMSO or DMF to a stock concentration of 10-20 mM.[5] These reagents are moisture-sensitive and hydrolyze quickly in solution.[7]
2. Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the antibody solution with gentle stirring.[5] The optimal ratio should be determined empirically for each specific antibody and linker.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protecting it from light if the PEG linker is fluorescently tagged.
3. Quenching and Purification:
-
(Optional) Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Remove excess, unreacted PEG linker and byproducts by purifying the conjugate. Size-exclusion chromatography (SEC) or dialysis using a cassette with an appropriate molecular weight cutoff (MWCO) are common methods.
Protocol 2: Quantification of Conjugation Efficiency by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate the PEGylated antibody from the unconjugated antibody and determine the degree of labeling (DOL).
1. Instrumentation and Columns:
-
System: An HPLC or UHPLC system equipped with a UV/Vis detector is required.[8] A charged aerosol detector (CAD) can also be used for more universal detection of PEG species that lack a chromophore.[9][10]
-
Column: A reversed-phase column (e.g., C4, C8) is often used for separating proteins based on hydrophobicity. As PEG is hydrophilic, PEGylation will typically decrease the retention time of the antibody.[8]
2. Method Parameters:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient from low %B to high %B is used to elute the proteins. For example, 5% to 95% B over 15-30 minutes.[8]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm for the protein.[9]
3. Data Analysis:
-
The chromatogram will show peaks corresponding to the unconjugated antibody and one or more peaks for the PEGylated species (mono-, di-, etc.).
-
The degree of labeling (DOL) is calculated by integrating the peak areas of the different species. The average DOL is the weighted average of the different PEGylated forms.
-
For more precise quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to confirm the mass of each species, where the mass increase corresponds to the number of attached PEG molecules.[11]
Visualizing the Workflow
Diagrams created using DOT language help to clarify complex workflows and relationships in the conjugation and analysis process.
Caption: Workflow for antibody conjugation with an amine-reactive PEG linker.
Caption: Analytical workflow for determining conjugation efficiency via HPLC.
Caption: Key factors influencing the efficiency of amine-PEG conjugation.
References
- 1. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. axispharm.com [axispharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzyl-PEG4-amine and NHS-PEG4 Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of the final product. This guide provides an objective, data-driven comparison of two commonly utilized PEGylated linkers: Benzyl-PEG4-amine and NHS-PEG4. We will delve into their respective reaction mechanisms, compare their performance based on experimental data, and provide detailed protocols to inform your bioconjugation strategies.
Introduction to this compound and NHS-PEG4 Linkers
Both this compound and NHS-PEG4 are popular choices for introducing a tetraethylene glycol (PEG4) spacer into a bioconjugate. This hydrophilic spacer can enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the conjugated molecule.[1] However, the key difference lies in their reactive moieties, which dictate their conjugation chemistry, target functional groups, and the nature of the resulting covalent bond.
NHS-PEG4 linkers feature an N-hydroxysuccinimide (NHS) ester, an amine-reactive functional group. This group readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[2][][4] This reaction is a well-established and widely used method for protein modification.[4]
This compound , on the other hand, possesses a terminal primary amine and a benzyl (B1604629) protecting group. The primary amine of this linker is typically used in reductive amination reactions to conjugate with carbonyl groups (aldehydes or ketones) on a target molecule, forming a stable secondary amine linkage.[5][6] The benzyl group can serve as a protecting group for the other end of the bifunctional linker, which can be deprotected in a subsequent step if needed for further modification.
At a Glance: Key Differences
| Feature | This compound | NHS-PEG4 Linker |
| Reactive Group | Primary Amine | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Aldehydes, Ketones | Primary Amines (e.g., Lysine) |
| Reaction Chemistry | Reductive Amination | Acylation (Nucleophilic Substitution) |
| Resulting Linkage | Secondary Amine | Amide |
| Key Advantage | Forms a stable secondary amine bond. | Well-established, rapid, and efficient reaction with primary amines. |
| Key Disadvantage | Requires the presence of a carbonyl group on the target molecule and a reducing agent. | Susceptible to hydrolysis, which competes with the conjugation reaction.[] |
Quantitative Comparison of Performance
A direct kinetic comparison of reductive amination and NHS ester chemistry on the same antibody, Trastuzumab-IgG, revealed significant differences in their reaction rates and site selectivity.
| Parameter | Reductive Amination (Aldehyde-Linker) | NHS Ester Chemistry | Reference |
| Maximum Reaction Rate (Vmax/NH2) | 3-4 times greater than NHS ester | - | |
| Initial Amine-Linker Affinity (1/KM) | Lower than NHS ester | Higher than reductive amination | |
| Reaction pH | ~6.0 | 7.2 - 8.5 | [7] |
| Reaction Time | Typically longer (hours to overnight) | 30 minutes to 4 hours | [7] |
| Side Reactions | Minimal | Hydrolysis of the NHS ester | [] |
| Linkage Stability | High | High (Amide bond is generally very stable) | [1][5] |
Note: The data presented is based on a specific study and may vary depending on the specific protein, linker, and reaction conditions.
The higher maximum reaction rate of reductive amination suggests a faster conversion of the linker-protein complex once formed. However, the higher initial affinity of the NHS ester indicates a stronger initial interaction with the primary amines on the protein. The susceptibility of NHS esters to hydrolysis is a critical factor to consider, as it can reduce conjugation efficiency, especially in dilute protein solutions or at higher pH.[][7]
Experimental Protocols
Protocol 1: Protein Conjugation via Reductive Amination with this compound
This protocol outlines the general steps for conjugating this compound to a protein containing an aldehyde or ketone group.
Materials:
-
Protein with a carbonyl group (aldehyde or ketone)
-
This compound
-
Reaction Buffer: MES or HEPES buffer, pH 6.0-7.0
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Quenching Solution: Tris buffer or glycine
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Linker Addition: Add a 10-50 fold molar excess of this compound to the protein solution.
-
Reducing Agent Addition: Add the reducing agent to the reaction mixture. A typical starting concentration is 20-50 mM for sodium cyanoborohydride.
-
Incubation: Incubate the reaction at room temperature or 4°C for 2-24 hours with gentle mixing.
-
Quenching: Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM.
-
Purification: Remove excess reagents and purify the conjugate using size-exclusion chromatography or dialysis.
Protocol 2: Protein Conjugation via NHS Ester Chemistry with NHS-PEG4
This protocol details the conjugation of an NHS-PEG4 linker to a protein containing primary amines.
Materials:
-
Protein with accessible primary amines (e.g., antibodies)
-
NHS-PEG4 linker
-
Reaction Buffer: Phosphate, bicarbonate, or borate (B1201080) buffer, pH 7.2-8.5.[7] Avoid amine-containing buffers like Tris.
-
Quenching Solution: Tris buffer or glycine
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG4 linker in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the NHS-PEG4 linker stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2-4 hours.
-
Quenching: Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.[8]
Mandatory Visualizations
Caption: Experimental workflow for protein conjugation using reductive amination with this compound.
Caption: Experimental workflow for protein conjugation using NHS-PEG4 linker chemistry.
Caption: Logical workflow for the development and mechanism of action of an Antibody-Drug Conjugate (ADC).
Conclusion
The choice between this compound and NHS-PEG4 linkers depends heavily on the specific application, the nature of the biomolecule to be conjugated, and the desired characteristics of the final product.
NHS-PEG4 linkers are an excellent choice for conjugating to proteins with abundant and accessible primary amines, offering a rapid and well-understood reaction chemistry. However, careful control of pH and reaction conditions is necessary to minimize hydrolysis and ensure optimal conjugation efficiency.
This compound , utilized in reductive amination, provides a highly stable secondary amine linkage and can be more site-selective if a unique carbonyl group is present or can be introduced into the target molecule. While the reaction kinetics may be slower, the lack of a competing hydrolysis reaction can be a significant advantage.
Ultimately, a thorough understanding of the principles and experimental considerations outlined in this guide will empower researchers to make an informed decision and select the most suitable linker for their bioconjugation needs, paving the way for the successful development of novel biotherapeutics and research tools.
References
- 1. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
Evaluating the Impact of the Benzyl Protecting Group on Conjugation: A Comparative Guide
In the intricate landscape of organic synthesis, particularly within drug development and biochemical research, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The benzyl (B1604629) group is a stalwart protecting group for hydroxyl, amine, and carboxylic acid functionalities, prized for its unique balance of stability and selective cleavability. This guide provides an objective comparison of the benzyl protecting group's performance against common alternatives in conjugation reactions, supported by experimental data and detailed protocols.
The Role of the Benzyl Group in Conjugation Chemistry
The benzyl (Bn) group is typically introduced to mask a reactive functional group, preventing it from interfering with subsequent reactions. Its efficacy stems from the stability of the resulting benzyl ether, ester, or amine under a wide range of conditions, including many that would cleave other common protecting groups. This chemical resilience makes it an excellent candidate for complex, multi-step syntheses.
The primary advantage of the benzyl group is its susceptibility to removal under specific, mild conditions via catalytic hydrogenolysis.[1] This process, which uses hydrogen gas and a palladium on carbon (Pd/C) catalyst, selectively cleaves the benzylic carbon-heteroatom bond to regenerate the original functional group, with toluene (B28343) as a readily removable byproduct.[2][3] This orthogonality is crucial for developing synthetic strategies that require sequential deprotection of different functional groups.[4][5]
Comparative Analysis of Protecting Groups in Conjugation
The choice of a protecting group is dictated by its stability profile, the conditions required for its introduction and removal, and its overall impact on the synthetic route. The following tables compare the benzyl group with other frequently used protecting groups for hydroxyl and amine functionalities.
Table 1: Comparison of Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Introduction Conditions | Stability | Deprotection Conditions | Key Advantages / Disadvantages |
| Benzyl | Bn | NaH, BnBr, DMF (Williamson Ether Synthesis)[6] | Stable to mild acid/base, many oxidizing/reducing agents. | H₂, Pd/C (Catalytic Hydrogenolysis)[3]; Strong acids (e.g., BCl₃)[7] | Adv: High stability, orthogonal to many groups. Disadv: Hydrogenolysis incompatible with alkenes, alkynes. |
| p-Methoxybenzyl | PMB | NaH, PMB-Cl, DMF | Stable to base; Labile to acid and oxidation. | Oxidative (DDQ, CAN)[8]; Strong acid (TFA). | Adv: Can be removed without hydrogenation. Disadv: Less stable to acidic conditions than Bn. |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, Imidazole, DMF | Stable to base, hydrogenolysis. Labile to acid and fluoride (B91410) ions. | TBAF, THF[8]; Acetic Acid. | Adv: Easily removed, orthogonal to Bn. Disadv: Steric hindrance can be an issue; labile in acid. |
| Acetyl | Ac | Ac₂O, Pyridine | Stable to acid, hydrogenolysis. Labile to base. | Base (e.g., NaOMe, NH₃)[9] | Adv: Good for temporary protection. Disadv: Base lability limits its use in many reaction sequences. |
| Benzylidene Acetal | Benzaldehyde, Acid catalyst | Stable to base, oxidation, reduction. Labile to acid and hydrogenolysis. | Mild aqueous acid; H₂, Pd/C.[10] | Adv: Protects 1,2- and 1,3-diols simultaneously. Disadv: Labile to conditions that also remove Bn ethers. |
Table 2: Comparison of Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Conditions | Stability | Deprotection Conditions | Key Advantages / Disadvantages |
| Benzyl | Bn | Reductive amination or reaction with BnBr.[11] | Stable to base, mild acid, nucleophiles. | H₂, Pd/C (Catalytic Hydrogenolysis).[11] | Adv: Very stable. Disadv: Harsh removal conditions; incompatible with reducible groups. |
| Benzyloxycarbonyl | Cbz / Z | Benzyl chloroformate, Base.[12] | Stable to mild acid/base. | H₂, Pd/C (Catalytic Hydrogenolysis).[13] | Adv: Widely used in peptide synthesis. Disadv: Removal via hydrogenolysis has limitations. |
| tert-Butoxycarbonyl | Boc | Boc₂O, Base (e.g., TEA, DMAP).[13] | Stable to base, hydrogenolysis. Labile to strong acid. | Strong acid (e.g., TFA, HCl).[13] | Adv: Orthogonal to Cbz and Fmoc. Disadv: Acid lability can be a problem with acid-sensitive substrates. |
| 9-Fluorenyl- methoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl, Base. | Stable to acid, hydrogenolysis. Labile to base. | Base (e.g., 20% Piperidine in DMF).[13] | Adv: Core of modern solid-phase peptide synthesis; orthogonal to Boc/Cbz. Disadv: Base lability. |
Quantitative Performance Data in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), backbone amide protection can be crucial for disrupting aggregation and improving yields. Benzyl-type protecting groups are often employed for this purpose. However, their effectiveness can vary significantly depending on the specific derivative and the peptide sequence.
Table 3: Impact of Benzyl-Type Backbone Protection on Crude Purity of PrP(106–126)
| Backbone Protecting Group | Description | Crude Purity (%) | Reference |
| 2-hydroxy-4-methoxybenzyl (Hmb) | A common electron-rich benzyl derivative designed for enhanced acid lability. | 7% | [14] |
| Dicyclopropylmethyl (Dcpm) | A non-benzyl alternative used for comparison. | 41% | [14] |
This data highlights that while benzyl-type groups can be beneficial, their structure must be carefully chosen, and they may not always be the optimal choice compared to other specialized protecting groups.[14]
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of the chemical processes and strategic decisions involved when using benzyl protecting groups.
Caption: General scheme for the protection of an alcohol as a benzyl ether and its subsequent deprotection via catalytic hydrogenolysis.
Caption: A typical experimental workflow for a conjugation synthesis utilizing a benzyl protecting group strategy.
Caption: Decision pathway illustrating an orthogonal strategy involving Benzyl (Bn), TBDMS (TBS), and Fmoc groups.
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are representative protocols for the protection of an alcohol with a benzyl group and its subsequent removal.
Protocol 1: Benzylation of a Primary Alcohol
Objective: To protect a primary hydroxyl group as a benzyl ether. This procedure is based on the Williamson ether synthesis.[6]
Materials:
-
Substrate (containing primary alcohol): 1.0 equivalent
-
Sodium hydride (NaH), 60% dispersion in mineral oil: 1.2 equivalents
-
Benzyl bromide (BnBr): 1.1 equivalents
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the alcohol substrate (1.0 eq) in anhydrous DMF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the flask to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with EtOAc and water.
-
Separate the layers and extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure benzyl ether.
Protocol 2: Deprotection via Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether and regenerate the free alcohol.
Materials:
-
Benzyl-protected substrate: 1.0 equivalent
-
Palladium on carbon (Pd/C), 10% w/w: 10 mol %
-
Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent (e.g., MeOH or EtOAc) in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (10 mol %) to the solution.
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere replaced by hydrogen.
-
Maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon) and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-24 hours).
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and concentrate in vacuo to yield the deprotected alcohol product. Further purification may be performed if necessary.
Conclusion
The benzyl protecting group remains a highly valuable tool in conjugation chemistry due to its broad stability and reliable, selective removal via hydrogenolysis. While it is not universally applicable—particularly in the presence of other reducible functional groups—its orthogonality with acid-labile (e.g., Boc, TBS) and base-labile (e.g., Fmoc, Acetyl) groups provides chemists with a powerful strategy for navigating complex synthetic pathways. As demonstrated, newer benzyl derivatives and alternative deprotection methods, such as visible-light-mediated oxidation, are expanding its utility and overcoming its traditional limitations.[7] The selection of any protecting group, including benzyl, must be a strategic decision based on a thorough analysis of the entire synthetic route.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. peptide.com [peptide.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 12. Ch27 : Peptide synthesis [chem.ucalgary.ca]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PEG4 Amine Linkers in Bioconjugation
In the landscape of modern biopharmaceutical development, the precise and stable linkage of molecules is paramount for creating sophisticated therapeutics, diagnostics, and research tools.[1] Polyethylene glycol (PEG) linkers are indispensable in bioconjugation, serving as flexible, hydrophilic spacers that can enhance the solubility, stability, and pharmacokinetic properties of biomolecules.[2][] Among these, PEG4 (containing four ethylene (B1197577) glycol units) linkers with a terminal amine group offer a versatile platform for conjugation.
This guide provides an objective comparison of different heterobifunctional PEG4 amine linkers, detailing their reactivity, applications, and the experimental data supporting their use. It is intended for researchers, scientists, and drug development professionals seeking to select the optimal linker for their specific application.
Overview of Heterobifunctional PEG4 Amine Linkers
Heterobifunctional PEG4 amine linkers possess a primary amine (-NH2) at one terminus and a different reactive group at the other. This allows for a controlled, sequential conjugation of two different molecules.[4] The primary amine serves as a nucleophilic handle, typically for forming stable amide bonds with molecules containing carboxylic acids or activated esters.[5] The choice of the second functional group dictates the linker's specific application and conjugation strategy.
The PEG4 spacer itself confers significant advantages, including:
-
Improved Solubility: The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic molecules.[2][]
-
Enhanced Stability: PEG linkers can protect biomolecules from enzymatic degradation.[2]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on a molecule's surface, reducing its recognition by the immune system.[6][7]
-
Precise Spacing: As a monodispersed linker, PEG4 provides a defined and consistent spacer length, which is crucial for predictable and reproducible bioconjugate performance.[8]
Comparative Data of Common PEG4 Amine Linkers
The selection of a PEG4 amine linker is primarily driven by the target functional group on the second molecule of interest. The following table summarizes the properties and reactivity of common heterobifunctional PEG4 amine linkers.
| Linker Type | Second Functional Group | Target Moiety & Reaction Type | Resulting Bond | Key Applications & Remarks |
| Amine-PEG4-Azide | Azide (-N3) | Alkyne or Cyclooctyne (e.g., DBCO) via Click Chemistry[5] | Triazole | Ideal for multi-step conjugations requiring high efficiency and biocompatibility. Used in Antibody-Drug Conjugates (ADCs) and PROTACs.[5][8] |
| Amine-PEG4-Alkyne | Alkyne (e.g., Propargyl) | Azide via Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Click Chemistry[9] | Triazole | Complements azide-functionalized linkers for click chemistry applications.[10] |
| Amine-PEG4-Maleimide | Maleimide | Thiol (-SH) on Cysteine residues[10] | Thioether | Provides site-specific labeling of proteins and antibodies, commonly used in ADC development.[10] The resulting thioether bond is generally stable.[11] |
| Amine-PEG4-NHS Ester | N-hydroxysuccinimide Ester | Primary Amine (-NH2) on Lysine (B10760008) residues[12] | Amide | Used for labeling proteins and other amine-containing biomolecules. The NHS ester is susceptible to hydrolysis, requiring careful buffer selection.[1] |
| Amine-PEG4-Carboxylic Acid | Carboxylic Acid (-COOH) | Primary Amine (-NH2) via Carbodiimide activation (EDC/NHS)[10][13] | Amide | Enables coupling with amine-containing molecules. The carboxyl group can also be used for surface modification.[14][15] |
| Amine-PEG4-Hydrazide | Hydrazide (-CONHNH2) | Aldehyde or Ketone | Hydrazone | Used for site-specific labeling of oxidized glycans on antibodies or polysaccharides under mild aqueous conditions.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of PEG4 amine linkers. Below are general protocols for key experiments.
Protocol 1: General Protein PEGylation with an Amine-PEG4-NHS Ester
This protocol describes a general procedure for conjugating an NHS ester-functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[1]
-
Amine-PEG4-NHS Ester Linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[1] Ensure any buffers containing primary amines (like Tris) are removed via dialysis or buffer exchange.[16]
-
Linker Preparation: Immediately before use, dissolve the Amine-PEG4-NHS Ester linker in a small amount of anhydrous DMF or DMSO.[16]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[17]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester.
-
Purification: Remove excess linker and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Analyze the purified conjugate to confirm PEGylation.
Protocol 2: Characterization of PEGylated Protein by SDS-PAGE
This protocol is used to confirm the successful conjugation of the PEG linker to the protein by observing a shift in molecular weight.
Materials:
-
Unmodified (native) protein sample
-
PEGylated protein sample
-
SDS-PAGE gels (e.g., 4-12% gradient gel)[6]
-
SDS-PAGE running buffer
-
Loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: Prepare samples of the unmodified protein and the purified PEGylated protein in loading buffer.
-
Gel Electrophoresis: Load the samples and molecular weight standards onto the SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Analysis: A successful PEGylation will result in a distinct band for the PEGylated protein that has a higher apparent molecular weight compared to the band for the native protein.[6] The diffuseness of the PEGylated band can indicate the degree of PEGylation.
Visualizing Workflows and Applications
Diagrams created using Graphviz can help illustrate the complex processes involved in bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. purepeg.com [purepeg.com]
- 11. precisepeg.com [precisepeg.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Amine PEG4 Propionic Acid - JenKem Technology USA [jenkemusa.com]
- 16. Protocol for Protein PEGylation [jenkemusa.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Benzyl-PEG4-amine: A Guide for Laboratory Professionals
Essential guidance on the safe and compliant disposal of Benzyl-PEG4-amine. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] An eyewash station and safety shower should be readily accessible.
Key Hazard Information for Benzylamine (B48309) (Core Structure of this compound):
| Hazard Statement | Classification |
| H227 | Combustible liquid[2][3] |
| H302 + H312 | Harmful if swallowed or in contact with skin[2][3] |
| H314 | Causes severe skin burns and eye damage[2][3] |
| H402 | Harmful to aquatic life[2] |
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions.
Detailed Experimental Protocols
1. Waste Collection and Segregation:
-
Pure this compound and Solutions: Collect any unused or waste this compound, whether in pure form or in a solvent, in a clearly labeled, chemically compatible, and sealable waste container.[4] Do not dispose of it down the drain.[3][4] The container should be marked with "Hazardous Waste," the full chemical name, and any associated hazard symbols.
-
Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, absorbent pads, and labware, should be considered contaminated.[1][4] These materials must be collected in a designated, sealed waste bag or container for solid hazardous waste.[1][4]
2. Spill Management:
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation.[4]
-
Contain Spill: Use an inert absorbent material, such as sand, diatomaceous earth, or vermiculite, to contain the spill.[4]
-
Collect Absorbed Material: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[1][4]
-
Clean the Area: Decontaminate the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[4]
3. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[4]
-
Ensure containers are tightly sealed to prevent leaks or evaporation.[4]
-
Store away from incompatible materials, particularly strong oxidizing agents and acids.[4][5]
4. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.[4]
-
Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.[4][6]
-
Waste material must be disposed of in accordance with national and local regulations.[2] Do not mix with other waste.[2]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines.
References
Essential Safety and Logistical Information for Handling Benzyl-PEG4-amine
Personal Protective Equipment (PPE)
A stringent approach to personal protection is mandatory when handling Benzyl-PEG4-amine. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be compliant with recognized standards (e.g., ANSI Z87.1). A face shield should be worn with goggles if there is a splash hazard.[1] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[1] Consider double gloving for enhanced protection.[1] |
| Lab Coat or Chemical-Resistant Apron | Protects against skin contact and prevents contamination of personal clothing.[1] | |
| Closed-toe Shoes | Required for all laboratory work to safeguard feet from spills.[1] | |
| Respiratory Protection | Fume Hood or Respirator | All handling should occur in a certified chemical fume hood.[1][2][3] If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3][5]
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][4]
-
Spill Kit: An appropriate chemical spill kit for amines should be available nearby.[1]
2. Handling Procedure:
-
Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.[1]
-
Dispensing: Carefully dispense the required amount, avoiding splashes and the generation of aerosols.[1]
-
Reactions and Manipulations: Keep all containers tightly closed when not in use.[1]
-
Post-Handling: Thoroughly decontaminate the work area after use.
3. Decontamination and Doffing PPE:
-
Glove Removal: Use the proper technique to remove gloves, avoiding skin contact with the contaminated outer surface.[1]
-
Lab Coat Removal: Remove the lab coat before leaving the laboratory to prevent the spread of contamination.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound.[5]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | First Aid / Spill Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][5] Remove contaminated clothing.[4][5] Seek immediate medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[4][5] |
| Inhalation | Remove to fresh air.[4][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[4] Wash out mouth with water.[5] Seek immediate medical attention.[4][5] |
| Small Spill | Absorb the spill with an inert material (e.g., sand, vermiculite).[4][5] Place the absorbed material into a suitable, sealed container for disposal.[4][5] |
| Large Spill | Evacuate the area. Use personal protective equipment as required.[3] Contain the spill and prevent it from entering drains.[5] Absorb with inert material and collect for disposal.[5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[1]
-
Disposal: Dispose of the chemical waste through a licensed disposal company, in accordance with local, state, and federal regulations.[2][6] Do not allow the material to enter drains or water courses.[5]
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
